(R)-3-Hydroxy Midostaurin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
155848-20-7 |
|---|---|
Molecular Formula |
C35H30N4O5 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33-,35+/m1/s1 |
InChI Key |
ZZSBPGIGIUFJRA-ZFQVYDAQSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origin of Product |
United States |
Foundational & Exploratory
(R)-3-Hydroxy Midostaurin: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxy Midostaurin, also known by its research code (R)-CGP52421, is a major and pharmacologically active human metabolite of the multi-kinase inhibitor midostaurin. Midostaurin is a critical therapeutic agent for newly diagnosed FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. The discovery of this compound arose from metabolic studies of the parent drug, revealing its significant contribution to the overall clinical activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, presenting key data, experimental protocols, and relevant biological pathways.
Discovery and Pharmacological Significance
The discovery of this compound is intrinsically linked to the clinical development of its parent compound, midostaurin. Initially identified as a major metabolite in human plasma following oral administration of midostaurin, it is formed via hydroxylation at the 3-position of the lactam ring, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] This metabolic conversion results in a mixture of two epimers, with the (R)- and (S)-configurations.[3]
Subsequent investigations revealed that this compound is not an inactive byproduct but possesses a potent kinase inhibitory profile, contributing significantly to the therapeutic efficacy of midostaurin.[4][5] Like its parent compound, this compound targets a range of kinases implicated in cancer pathogenesis, most notably FMS-like tyrosine kinase 3 (FLT3), a key driver in certain types of AML.[4] The prolonged plasma half-life of this metabolite further underscores its importance in maintaining therapeutic drug levels and contributing to the overall clinical benefit observed with midostaurin treatment.[6]
Quantitative Biological Data
The inhibitory activity of this compound (as part of the CGP52421 epimeric mixture) and its parent compound, midostaurin, against a panel of clinically relevant kinases has been characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key targets.
| Kinase Target | Midostaurin IC50 (nM) | (R/S)-CGP52421 IC50 (nM) | Reference |
| FLT3 (wild-type) | 11 | 34 | [4] |
| FLT3 (D835Y mutant) | 6.3 | 20 | [4] |
| FLT3 (ITD mutant) | 2.4 | 10 | [4] |
| KIT (wild-type) | 9.2 | 40 | [4] |
| KIT (D816V mutant) | 4.2 | 25 | [4] |
| VEGFR2 | 9.1 | 50 | [4] |
| SYK | 29 | 100 | [4] |
| PKCα | 22 | 80 | [4] |
Synthesis of this compound
While this compound is primarily formed in vivo through metabolism, its chemical synthesis is crucial for preclinical and clinical research. A specific, detailed, and publicly available synthesis protocol for the enantiomerically pure this compound is not extensively documented. However, a plausible synthetic route can be conceptualized based on the known chemistry of staurosporine and related indolocarbazoles.
A potential strategy involves the stereoselective hydroxylation of a suitable midostaurin precursor. This could be achieved through several approaches:
-
Chiral auxiliary-directed hydroxylation: A chiral auxiliary could be introduced to the midostaurin scaffold to direct the stereoselective introduction of a hydroxyl group at the C3 position.
-
Enzymatic hydroxylation: The use of a specific hydroxylase enzyme could offer a highly selective method for introducing the hydroxyl group with the desired (R)-configuration. Biocatalytic approaches are increasingly being explored for the synthesis of complex natural product derivatives.
-
Asymmetric synthesis from a chiral precursor: A more elaborate approach would involve the total synthesis of the indolocarbazole core using a chiral building block that already contains the (R)-hydroxyl group at the appropriate position.
A patent for the preparation of high-purity midostaurin mentions the control of 3-hydroxymidostaurin impurities, suggesting that this hydroxylation can occur as a side reaction during the synthesis of the parent drug.[7] The challenge lies in controlling the stereoselectivity of this process.
Experimental Protocols
General Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for determining the IC50 values of compounds like this compound against a specific kinase, such as FLT3.
Materials:
-
Kinase of interest (e.g., recombinant FLT3)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in the assay buffer to the desired final concentrations.
-
Kinase and Antibody Preparation: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the following in order:
-
5 µL of the diluted test compound.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cell-Based FLT3 Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of the FLT3 receptor in a cellular context.
Materials:
-
FLT3-dependent cell line (e.g., MOLM-14 or MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3 and total anti-FLT3
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture the FLT3-dependent cells to the desired density. Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for phosphorylated FLT3.
-
Wash the membrane and then incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-FLT3. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FLT3. The inhibition of FLT3 autophosphorylation is determined by the reduction in the phospho-FLT3 signal in treated cells compared to untreated controls.[8][9]
Signaling Pathways and Workflows
Simplified FLT3 Signaling Pathway and Inhibition
The following diagram illustrates the central role of FLT3 in cell signaling and the point of inhibition by this compound.
Caption: Simplified FLT3 signaling pathway and its inhibition by this compound.
General Workflow for Kinase Inhibitor Evaluation
This diagram outlines the typical experimental workflow for the evaluation of a kinase inhibitor like this compound.
Caption: General experimental workflow for the preclinical and clinical evaluation of a kinase inhibitor.
Conclusion
This compound is a clinically significant metabolite of midostaurin that actively contributes to its therapeutic effect. Its discovery through metabolic studies highlights the importance of understanding drug metabolism in drug development. While its chemical synthesis presents challenges in achieving stereoselectivity, its potent kinase inhibitory profile, particularly against FLT3, makes it a molecule of continued interest in the development of targeted cancer therapies. This guide provides a foundational understanding for researchers and professionals working in the field of drug discovery and development, particularly in the context of kinase inhibitors for hematological malignancies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2020200945A1 - Process for the preparation of midostaurin with high purity - Google Patents [patents.google.com]
- 8. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 Inhibition as Therapy in Acute Myeloid Leukemia: A Record of Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure of (R)-3-Hydroxy Midostaurin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-targeted kinase inhibitor, Midostaurin. The information presented herein covers its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies.
Chemical Identity and Properties
This compound, also known as (R)-CGP52421, is an organic heterooctacyclic compound.[1] It is the N-benzoyl derivative of staurosporine and a major metabolite of Midostaurin, formed through metabolism by the hepatic CYP3A4 enzyme.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[(2S,3R,4R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1²,⁶.0⁷,²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | [4] |
| Molecular Formula | C₃₅H₃₀N₄O₅ | [2][4][5] |
| Molecular Weight | 586.6 g/mol | [4][5] |
| CAS Number | 155848-20-7 | [5][6][7] |
| SMILES | CO[C@@H]1--INVALID-LINK--NC(=O)c4c4c5ccccc5n2c4c13">C@@HN(C)C(=O)c1ccccc1 | [6] |
Biological Activity and Mechanism of Action
This compound is a potent kinase inhibitor.[2][3] Like its parent compound, Midostaurin, it targets multiple receptor tyrosine kinases that are crucial for cell proliferation, differentiation, and survival.[8][9] Midostaurin and its metabolites are known to inhibit wild-type and/or mutant FMS-like tyrosine kinase 3 (FLT3), protein kinase C (PKC), KIT, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).[1][8][10]
This inhibitory activity makes this compound a compound of significant interest for its potential in treating acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[2][3] The compound demonstrates inhibitory activity in the nanomolar range against various kinases and cancer cell lines.
Table 2: In Vitro Biological Activity of Midostaurin Metabolites
| Target Cell Line / Kinase | Metabolite(s) | Potency (GI₅₀) | Reference |
| Tel-PDGFRβ expressing Ba/F3 cells | Epimeric Mixture ((R)- and (S)-isomers) | 63 nM | [3][6][11] |
| KIT D816V expressing Ba/F3 cells | Epimeric Mixture ((R)- and (S)-isomers) | 320 nM | [3][6][11] |
| FLT3-ITD expressing Ba/F3 cells | Epimeric Mixture ((R)- and (S)-isomers) | 650 nM | [3][6][11] |
| FLT3-ITD and D835Y mutants | This compound | IC₅₀ in the range of 200-400 nM | [3] |
Signaling Pathways and Metabolic Conversion
The primary mechanism of action involves the inhibition of kinase signaling cascades that promote unregulated cell growth.[12] The inhibition of FLT3, a class III receptor tyrosine kinase, is particularly relevant in AML.[8] Midostaurin and its metabolites bind to the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream signaling proteins.[8]
Metabolic conversion of Midostaurin by CYP3A4.
The FLT3 signaling pathway, which is constitutively activated by mutations in many AML cases, is a key target. Its inhibition blocks downstream pathways like RAS-MEK-ERK and PI3K-AKT, ultimately inducing apoptosis in cancer cells.
Inhibition of the FLT3 signaling cascade.
Experimental Protocols
The following sections describe generalized protocols for evaluating the activity of kinase inhibitors like this compound.
Cell Proliferation Assay (GI₅₀ Determination)
This assay determines the concentration of a compound required to inhibit cell growth by 50%.
Methodology:
-
Cell Culture: Ba/F3 murine pro-B cells engineered to express a constitutively active kinase (e.g., FLT3-ITD) are cultured in appropriate media supplemented with growth factors.
-
Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A DMSO control is included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by adding MTS/resazurin and measuring absorbance/fluorescence.
-
Data Analysis: The results are normalized to the DMSO control, and the GI₅₀ value is calculated by fitting the data to a four-parameter logistic curve.
Workflow for a cell-based proliferation assay.
Kinase Inhibition Assay (IC₅₀ Determination)
This biochemical assay measures the direct inhibition of kinase enzymatic activity.
Methodology:
-
Reagents: Recombinant human kinase (e.g., FLT3), a suitable substrate peptide, and ATP are required.
-
Reaction Setup: The assay is performed in a microplate. Each well contains the kinase, the substrate, and varying concentrations of the inhibitor (this compound).
-
Initiation: The kinase reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based system (e.g., Kinase-Glo®, Promega) that measures the amount of ATP remaining in the well. A decrease in signal corresponds to higher kinase activity.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Western Blotting for Phospho-Kinase Levels
This technique is used to confirm that the compound inhibits the phosphorylation of its target kinase within a cellular context.
Methodology:
-
Cell Treatment: Target cells (e.g., MV4-11, which harbors FLT3-ITD) are treated with different concentrations of this compound for a short period (e.g., 1-4 hours).
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3). A separate blot is performed with an antibody for the total kinase protein as a loading control.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands indicate the level of kinase phosphorylation.
References
- 1. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3 Hydroxy Midostaurin | C35H30N4O5 | CID 169441785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy Midostaurin Epimer 1 | CAS No- 155848-20-7 | Simson Pharma Limited [simsonpharma.com]
- 6. mybiosource.com [mybiosource.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of (R)-3-Hydroxy Midostaurin (CGP52421)
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2][3] Following oral administration, midostaurin is extensively metabolized by the cytochrome P450 enzyme CYP3A4 into two major pharmacologically active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via mono-hydroxylation).[4][5][6] this compound is a specific epimer of CGP52421, which represents a significant portion of the total circulating drug exposure and contributes to the overall therapeutic effect.[4][7] This document provides a detailed technical overview of the mechanism of action of this compound, with a focus on its role as a kinase inhibitor.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound (CGP52421), alongside its parent compound midostaurin, functions as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of multiple protein kinases.[8][9] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell proliferation, survival, and differentiation. While midostaurin has a broad kinase inhibition profile, its efficacy in FLT3-mutated AML is primarily attributed to its potent inhibition of the FLT3 receptor tyrosine kinase.[2][10]
Key Kinase Targets:
-
FMS-like Tyrosine Kinase 3 (FLT3): This is a critical target in a subset of AML. Mutations, such as internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) mutations, lead to constitutive, ligand-independent activation of the receptor.[11][12][13] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts.[14][15] this compound demonstrates inhibitory activity against FLT3 kinase that is equivalent to the parent drug, midostaurin, making it a key contributor to the anti-leukemic effects in FLT3-mutated AML.[16]
-
KIT Tyrosine Kinase: Mutations in the KIT receptor, particularly the D816V mutation, are a primary driver in systemic mastocytosis.[2][17] Midostaurin inhibits both wild-type and mutant KIT, interfering with signaling that leads to the abnormal growth and accumulation of mast cells.[2][10] However, studies suggest that this compound is a weak inhibitor of KIT-dependent proliferation compared to midostaurin and its other major metabolite, CGP62221.[18][19]
-
Spleen Tyrosine Kinase (SYK): SYK is another target of midostaurin. Its inhibition is relevant as SYK activation has been implicated in the maintenance of AML and in resistance to more selective FLT3 inhibitors.[20][21]
-
Other Kinases: Both midostaurin and its metabolites inhibit a range of other kinases involved in oncogenesis and angiogenesis, including Platelet-Derived Growth Factor Receptors (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and members of the Protein Kinase C (PKC) family.[17][22][23] this compound is noted to be 2-4 times less potent than midostaurin in the inhibition of PKC.[16]
Signaling Pathway Inhibition
The constitutive activation of FLT3 in AML leads to the engagement of several key downstream signaling pathways that promote leukemic cell survival and proliferation. This compound, by inhibiting FLT3 autophosphorylation, effectively blocks these pathways.
Key Downstream Pathways Blocked by this compound:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.
-
RAS/RAF/MAPK Pathway: This cascade is a primary driver of cell proliferation.
-
STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is particularly important in FLT3-ITD signaling and promotes cell proliferation and survival.[13][14]
By blocking these signaling cascades, this compound induces cell cycle arrest and apoptosis in leukemic cells that are dependent on FLT3 signaling.[5][22][24]
Visualization of FLT3 Signaling Inhibition
Caption: Inhibition of constitutively active FLT3 by this compound blocks downstream pro-survival pathways.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound (CGP52421) and its parent compound has been quantified in various assays. The tables below summarize key IC50 values, representing the concentration of the inhibitor required to reduce a specific biological activity by 50%.
Table 1: FLT3 and Proliferation Inhibition
| Compound | Assay | Cell Line / System | IC50 Value | Reference |
|---|---|---|---|---|
| This compound (CGP52421) | FLT3 Autophosphorylation | Culture Medium | ~132 nM | [25] |
| This compound (CGP52421) | FLT3 Autophosphorylation | Plasma | ~9.8 µM | [25] |
| Midostaurin | Proliferation | HMC-1.1 / HMC-1.2 (Mast Cells) | 50 - 250 nM | [18] |
| This compound (CGP52421) | Proliferation | HMC-1.1 / HMC-1.2 (Mast Cells) | No comparable effect up to 1 µM |[18] |
Table 2: Inhibition of Other Kinases by Midostaurin
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Midostaurin | PKC-α, β1, β2, γ | 0.02 - 0.03 µM | [8] |
| Midostaurin | PKC-δ, η, ε | 0.16 - 1.25 µM | [8] |
| Midostaurin | VEGFR-2 (KDR) | 0.086 µM | [8] |
| Midostaurin | KIT | 0.086 µM |[8] |
Note: The higher IC50 value for FLT3 inhibition in plasma is attributed to the high degree of plasma protein binding (>99.8%) of midostaurin and its metabolites.[4]
Experimental Protocols: In Vitro Kinase Inhibition Assay
Determining the inhibitory potency (IC50) of compounds like this compound against specific kinases is a fundamental experimental procedure. Below is a detailed, representative methodology for an in vitro FLT3 kinase inhibition assay.
Principle:
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.[26][27] The assay measures the phosphorylation of a specific substrate by the FLT3 kinase. Inhibition of the kinase by a compound results in a decreased signal.
Workflow Diagram
Caption: Workflow for a typical in vitro TR-FRET kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer, e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Recombinant FLT3 Kinase: Dilute purified, active recombinant human FLT3 kinase domain to the desired working concentration (e.g., 1-5 ng/µL) in kinase buffer.
-
Substrate: Use a biotinylated peptide substrate specific for FLT3 (e.g., a biotinylated derivative of the gastrin peptide). Dilute to a working concentration (e.g., 200-500 nM) in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute it in kinase buffer to a working concentration, typically at or near the Michaelis-Menten constant (Km) for the specific kinase (e.g., 10-50 µM).
-
Test Compound: Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer to achieve the final desired assay concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO vehicle (for control wells) to the wells of a low-volume 384-well microplate.
-
Add 5 µL of a master mix containing the FLT3 kinase and the biotinylated substrate to each well.
-
Incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection:
-
Terminate the reaction by adding 5 µL of a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the enzymatic reaction), a Europium (Eu³⁺) chelate-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate the plate for 60 minutes at room temperature in the dark to allow the detection antibodies to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, with an excitation wavelength of ~320 nm and measuring emissions at both ~615 nm (Europium donor) and ~665 nm (APC acceptor).
-
The ratio of the acceptor to donor emission is calculated. A high ratio indicates high kinase activity (FRET occurs), while a low ratio indicates inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanisms of Resistance
Despite the efficacy of midostaurin and its active metabolites, resistance can develop. Understanding these mechanisms is crucial for developing next-generation therapies.
-
On-Target Resistance: This involves the acquisition of secondary mutations in the FLT3 gene itself, particularly within the tyrosine kinase domain (e.g., D835Y mutation), which can reduce the binding affinity of the inhibitor.[28][29]
-
Off-Target Resistance: This more common mechanism involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling.[30] This can include:
This clonal evolution allows leukemic cells to survive and proliferate despite effective FLT3 inhibition.[30]
References
- 1. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 3. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 12. ashpublications.org [ashpublications.org]
- 13. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validate User [ashpublications.org]
- 19. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase [dash.harvard.edu]
- 22. go.drugbank.com [go.drugbank.com]
- 23. reference.medscape.com [reference.medscape.com]
- 24. researchgate.net [researchgate.net]
- 25. medchemexpress.com [medchemexpress.com]
- 26. caymanchem.com [caymanchem.com]
- 27. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 28. mdpi.com [mdpi.com]
- 29. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
The Biological Activity of (R)-3-Hydroxy Midostaurin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major and pharmacologically active metabolite of the multi-kinase inhibitor Midostaurin. Formed through hepatic metabolism by the CYP3A4 enzyme, this metabolite contributes significantly to the overall clinical efficacy of the parent drug, particularly in the context of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, target profile, and the experimental methodologies used to elucidate its function.
Introduction
Midostaurin is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of adult patients with newly diagnosed AML who are FMS-like tyrosine kinase 3 (FLT3) mutation-positive, as well as for advanced systemic mastocytosis. Following administration, Midostaurin is metabolized into two major active metabolites, this compound and CGP62221. Notably, this compound exhibits a significantly longer half-life than the parent compound and its other major metabolite, leading to its accumulation in plasma upon chronic dosing. This sustained presence underscores the importance of understanding its distinct biological and pharmacological properties. This guide focuses on the (R)-enantiomer of 3-Hydroxy Midostaurin, a key contributor to the therapeutic effects of Midostaurin.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of various protein kinases. This inhibition disrupts the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. By targeting key kinases that are often dysregulated in hematological malignancies, this compound induces cell cycle arrest and apoptosis in cancer cells.
Target Kinase Profile
This compound is a potent inhibitor of several kinases implicated in the pathogenesis of AML and other cancers. Its inhibitory activity has been characterized against a panel of wild-type and mutant kinases.
Quantitative Inhibition Data
The inhibitory potency of this compound against a range of kinases has been determined through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Kinase | Mutant/Wild-Type | IC50 (nM) |
| FLT3 | ITD Mutant | 200-400[1] |
| FLT3 | D835Y Mutant | 200-400[1] |
| FLT3 | Wild-Type | Low micromolar[1] |
Data for the epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin also demonstrates potent activity against various cell lines:
| Cell Line | Target | GI50 (nM) |
| BaF3 | Tel-PDGFRβ | 63[1] |
| BaF3 | KIT D816V | 320[1] |
| BaF3 | FLT3-ITD | 650[1] |
Affected Signaling Pathways
The inhibition of key kinases by this compound leads to the downregulation of critical intracellular signaling pathways that drive oncogenesis.
FLT3 Signaling Pathway
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in AML and lead to its constitutive activation, promoting uncontrolled cell growth. This compound potently inhibits both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutants of FLT3. This inhibition blocks the downstream activation of several key signaling cascades, including:
-
STAT5 Pathway: Inhibition of FLT3 phosphorylation prevents the activation of Signal Transducer and Activator of Transcription 5 (STAT5), a key regulator of cell proliferation and survival.
-
RAS/MEK/ERK Pathway: By blocking FLT3, the Ras-Raf-MEK-ERK (MAPK) pathway is suppressed, leading to reduced cell proliferation.
-
PI3K/AKT Pathway: Inhibition of FLT3 also dampens the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade, a critical pathway for cell survival and resistance to apoptosis.
KIT Signaling Pathway
The KIT receptor tyrosine kinase is another important target. Mutations in KIT, such as the D816V mutation found in systemic mastocytosis, lead to its constitutive activation. The epimeric mixture of 3-Hydroxy Midostaurin has been shown to inhibit the proliferation of cells driven by the KIT D816V mutation.[1]
Experimental Protocols
The biological activity of this compound is typically assessed using a combination of in vitro biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (Radiometric Transphosphorylation)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, combine the kinase, substrate, and kinase reaction buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
A Technical Guide to the In Vivo Pharmacokinetics of (R)-3-Hydroxy Midostaurin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature primarily discusses the pharmacokinetics of midostaurin's major hydroxylated active metabolite, CGP52421, which is a 7-hydroxyl derivative existing as a mixture of two epimers.[1] It is understood that (R)-3-Hydroxy Midostaurin is one of these epimers. This guide, therefore, summarizes the in vivo pharmacokinetic data available for the CGP52421 metabolite mixture.
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[2][3] Following oral administration, midostaurin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via mono-hydroxylation).[4][5] This document provides a comprehensive overview of the in vivo pharmacokinetics of the hydroxylated metabolite, CGP52421.
Metabolic Pathway of Midostaurin
Midostaurin undergoes significant hepatic metabolism, with CYP3A4 being the principal enzyme responsible for the formation of its two primary active metabolites.[1][6] The mono-hydroxylated metabolite, CGP52421, and the O-demethylated metabolite, CGP62221, are both pharmacologically active.[7][8]
Caption: Metabolic pathway of Midostaurin to its active metabolites.
In Vivo Pharmacokinetic Profile of CGP52421
The pharmacokinetic profile of midostaurin and its metabolites is complex and time-dependent. Following multiple oral doses of midostaurin, the concentration of CGP52421 accumulates steadily, reaching a stable state by approximately 28 days.[4][9] This accumulation is significant, with trough plasma concentrations of CGP52421 being approximately 5 to 14 times higher than that of the parent drug, midostaurin.[10]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for CGP52421 following oral administration of midostaurin in human subjects.
Table 1: Half-Life and Plasma Protein Binding of CGP52421
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~482 hours (25% CV) | [4] |
| 495 hours | [6] | |
| 16 to 31 days | [5] | |
| Plasma Protein Binding | >99.8% | [7] |
Table 2: Systemic Exposure of CGP52421 Following a Single 50 mg Oral Dose of [14C]Midostaurin in Healthy Subjects
| Parameter | Midostaurin | CGP62221 | CGP52421 | Reference |
| Contribution to Total Circulating Radioactivity | 22% | 27.7% | 32.7% | [6] |
Table 3: Systemic Exposure of Midostaurin and its Metabolites at Steady State
| Parameter | Midostaurin | CGP62221 | CGP52421 | Reference |
| Contribution to AUC0-168h | 22 ± 5% | 28 ± 3% | 38 ± 7% | [4] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies involving healthy volunteers and patients with acute myeloid leukemia (AML).
Study Design and Dosing
-
Healthy Volunteer Study: A single oral dose of 50 mg of [14C]midostaurin was administered to healthy subjects to evaluate absorption, metabolism, and excretion.[6]
-
Patient Studies (AML): Patients with FLT3-mutated or wild-type AML received midostaurin at doses ranging from 50 mg twice daily to 100 mg twice daily, often in combination with standard chemotherapy.[9][10]
Bioanalytical Methods
Plasma concentrations of midostaurin and its metabolites, CGP62221 and CGP52421, were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[10] Due to the very high plasma protein binding (>99%), specialized techniques such as equilibrium gel filtration were required to accurately assess binding characteristics.[6]
Caption: General experimental workflow for pharmacokinetic studies.
Drug-Drug Interactions
Given that midostaurin is a sensitive substrate of CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly impact the plasma concentrations of both midostaurin and its metabolites, including CGP52421.[5]
-
CYP3A4 Inhibitors (e.g., Ketoconazole): Increase the exposure of midostaurin and its metabolites.[5]
-
CYP3A4 Inducers (e.g., Rifampicin): Decrease the exposure of midostaurin and its metabolites.[5]
Clinical Significance
The sustained high plasma concentrations and long half-life of CGP52421 suggest that this metabolite may contribute significantly to the overall clinical activity of midostaurin.[5][6] The relative potency of CGP52421 in FLT3-based cellular assays is approximately one-tenth that of midostaurin.[9] However, its substantially higher and sustained exposure may play a crucial role in the long-term efficacy of the drug. The correlation between plasma concentrations of midostaurin and its metabolites with blast response in AML patients underscores the importance of achieving adequate drug exposure for therapeutic effect.[10]
References
- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
The Central Role of CYP3A4 in the Bioactivation of Midostaurin: A Deep Dive into the Formation of (R)-3-Hydroxy Midostaurin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of cytochrome P450 3A4 (CYP3A4) in the metabolism of the multi-kinase inhibitor, midostaurin, with a specific focus on the formation of its active metabolite, (R)-3-Hydroxy Midostaurin (a component of CGP52421). Understanding this metabolic pathway is paramount for predicting drug-drug interactions, inter-individual variability in patient response, and optimizing therapeutic outcomes in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.
Midostaurin Metabolism: The Pivotal Role of CYP3A4
Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3][4][5] This biotransformation results in the formation of two major active metabolites: CGP62221, formed via O-demethylation, and CGP52421, a product of mono-hydroxylation.[6] CGP52421 exists as a mixture of two epimers, this compound and (S)-3-Hydroxy Midostaurin. Both the parent drug and its primary metabolites exhibit potent pharmacological activity, contributing to the overall therapeutic effect.[2]
The profound influence of CYP3A4 on midostaurin's pharmacokinetics is underscored by clinical studies demonstrating that strong inhibitors of CYP3A4, such as ketoconazole, can increase midostaurin exposure by more than tenfold, while potent inducers like rifampicin can decrease its exposure by over 90%.[1][3] This highlights the critical need to carefully manage co-medications in patients receiving midostaurin to avoid significant alterations in drug levels and potential toxicity or loss of efficacy.
Quantitative Insights into Midostaurin Metabolism
The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of midostaurin and its major metabolites.
Table 1: Pharmacokinetic Parameters of Midostaurin and its Active Metabolites
| Compound | Tmax (hours) | Terminal Half-life (t½) (hours) | Plasma Protein Binding |
| Midostaurin | 1 - 3 | 19 - 21 | >99.8% |
| CGP62221 (O-desmethyl) | Not specified | 32 | >99.8% |
| CGP52421 (Hydroxylated) | Not specified | 482 | >99.8% |
Data compiled from multiple sources.[6]
Table 2: Relative Contribution of Midostaurin and its Metabolites to Total Circulating Drug Exposure
| Analyte | Contribution to Total AUC |
| Midostaurin | ~22-28% |
| CGP62221 | ~28% |
| CGP52421 | ~38% |
AUC (Area Under the Curve) represents the total drug exposure over time. Data is derived from studies in healthy subjects.[6]
Table 3: In Vitro Inhibition of FLT3 by Midostaurin and its Metabolites
| Compound | IC50 (nM) for FLT3 Inhibition |
| Midostaurin | 10 - 36 |
| CGP62221 | 26 |
| CGP52421 (mixture of epimers) | 584 |
IC50 (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.[1]
Note on Kinetic Parameters for this compound Formation: While it is firmly established that CYP3A4 is the primary enzyme responsible for the hydroxylation of midostaurin to CGP52421 (the mixture of (R)- and (S)-3-Hydroxy Midostaurin), specific Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of the individual (R)-epimer are not readily available in the public domain literature. The reported kinetic data typically pertains to the formation of the total CGP52421 metabolite. Further research focusing on the stereoselective metabolism of midostaurin is required to elucidate the precise kinetics of this compound formation.
Visualizing the Metabolic and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic conversion of midostaurin and its subsequent impact on cellular signaling.
Caption: Metabolic pathway of midostaurin mediated by CYP3A4.
Caption: Simplified FLT3 signaling pathway and inhibition by midostaurin.
Experimental Protocols
In Vitro Metabolism of Midostaurin using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of midostaurin by human liver microsomes (HLMs).
Materials:
-
Midostaurin
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and pooled HLMs. The final protein concentration of HLMs should be optimized (typically 0.2-1.0 mg/mL).
-
Pre-incubation: Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add midostaurin (dissolved in a small volume of organic solvent like DMSO, final concentration typically <1%) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final substrate concentration should be varied to determine kinetic parameters.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile). The quenching solution should contain an internal standard for analytical quantification.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining midostaurin and the formed metabolites, including (R)- and (S)-3-Hydroxy Midostaurin.
Quantification of Midostaurin and its Metabolites by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of midostaurin and its metabolites in biological matrices.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate midostaurin, CGP62221, (R)- and (S)-3-Hydroxy Midostaurin, and the internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for midostaurin, CGP62221, (R/S)-3-Hydroxy Midostaurin, and the internal standard need to be optimized for maximum sensitivity and selectivity.
Sample Preparation:
-
Protein precipitation of plasma or microsomal incubation samples as described in the previous protocol.
Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Logical Workflow for In Vitro Metabolism Study
The following diagram illustrates the logical workflow for an in vitro study investigating the CYP3A4-mediated formation of this compound.
Caption: Workflow for studying the in vitro metabolism of midostaurin.
Conclusion
CYP3A4 plays a central and indispensable role in the metabolism of midostaurin, leading to the formation of its major active metabolites, including this compound. A thorough understanding of this metabolic pathway, supported by robust in vitro experimental data and quantitative analysis, is essential for the safe and effective clinical use of midostaurin. The significant potential for drug-drug interactions mediated by CYP3A4 necessitates careful consideration of co-administered medications. Future research should aim to delineate the specific kinetic parameters for the formation of the individual (R) and (S) epimers of 3-Hydroxy Midostaurin to further refine our understanding of midostaurin's complex pharmacology.
References
- 1. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into CYP3A4-mediated drug-drug interactions on midostaurin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Midostaurin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
The Therapeutic Potential of (R)-3-Hydroxy Midostaurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin, a multi-targeted kinase inhibitor, represents a significant advancement in the treatment of specific hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced Systemic Mastocytosis (SM). Upon administration, Midostaurin is metabolized into two major active metabolites, CGP62221 and CGP52421. This technical guide focuses on the therapeutic potential of the (R)-enantiomer of 3-Hydroxy Midostaurin, a key component of the CGP52421 metabolite mixture. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways.
Mechanism of Action
(R)-3-Hydroxy Midostaurin, a major metabolite of Midostaurin, exerts its therapeutic effects primarily through the inhibition of multiple receptor tyrosine kinases. While its parent compound, Midostaurin, is a potent inhibitor of Protein Kinase C (PKC), this compound demonstrates a distinct inhibitory profile. It is reported to be 2-4 times less potent than Midostaurin in the inhibition of PKC and overall cancer cell growth.[1] However, it retains equivalent potency in the inhibition of FLT3 kinase, a critical driver in certain types of AML.[1]
The primary targets of Midostaurin and its active metabolites include:
-
FMS-like tyrosine kinase 3 (FLT3): Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled proliferation of leukemic cells. This compound, like its parent compound, inhibits both wild-type and mutated FLT3, thereby blocking downstream signaling pathways crucial for cell survival and proliferation.[1][2]
-
KIT proto-oncogene, receptor tyrosine kinase (KIT): Activating mutations in the KIT gene, particularly the D816V mutation, are a hallmark of systemic mastocytosis. Midostaurin and its metabolites inhibit the kinase activity of both wild-type and mutated KIT, leading to reduced mast cell proliferation and survival.[2]
-
Other Kinases: Midostaurin and its metabolites also exhibit inhibitory activity against a range of other kinases, including Platelet-Derived Growth Factor Receptors (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and members of the SRC family of kinases.[1][2] This multi-targeted approach may contribute to its broad anti-neoplastic activity and potentially overcome resistance mechanisms.
Quantitative Data
The following tables summarize the available quantitative data for this compound (CGP52421) and its parent compound, Midostaurin, to facilitate a comparative analysis of their biological activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity
| Compound | Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| This compound (as part of epimeric mixture) | Tel-PDGFRβ BaF3 cells | Proliferation | 63 | [3][4] |
| This compound (as part of epimeric mixture) | KIT D816V BaF3 cells | Proliferation | 320 | [3][4] |
| This compound (as part of epimeric mixture) | FLT3-ITD BaF3 cells | Proliferation | 650 | [3][4] |
| Midostaurin | FLT3-ITD Ba/F3 cells | Proliferation | <10 | [1] |
| Midostaurin | FLT3-D835Y Ba/F3 cells | Proliferation | <10 | [1] |
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Reference |
| Midostaurin | Terminal Elimination Half-life (t1/2) | ~21 hours | Human | [5][6] |
| CGP62221 (Metabolite) | Terminal Elimination Half-life (t1/2) | ~32 hours | Human | [5][6] |
| CGP52421 (this compound is a component) | Terminal Elimination Half-life (t1/2) | ~482 hours | Human | [6] |
| Midostaurin | Time to Maximum Concentration (Tmax) | 1-3 hours (fasted) | Human | |
| Midostaurin | Protein Binding | >99.8% | Human | |
| CGP62221 (Metabolite) | Protein Binding | >99.8% | Human | |
| CGP52421 (this compound is a component) | Protein Binding | >99.8% | Human | |
| Midostaurin | Metabolism | Primarily by CYP3A4 | Human | |
| CGP52421 (this compound is a component) | Formation | Mono-hydroxylation of Midostaurin | Human |
Signaling Pathways
The therapeutic efficacy of this compound is intrinsically linked to its ability to modulate key signaling cascades downstream of receptor tyrosine kinases like FLT3 and KIT.
References
Technical Whitepaper: The Role of (R)-3-Hydroxy Midostaurin (CGP52421) in Acute Myeloid Leukemia (AML) Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of FLT3-Mutated Acute Myeloid Leukemia
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2][3] These mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the FLT3 receptor.[4] This aberrant signaling drives uncontrolled cell proliferation and is strongly associated with a poor prognosis, including higher relapse rates and decreased overall survival.[1][3]
The critical role of FLT3 in AML pathogenesis has made it a key therapeutic target.[1] Midostaurin (PKC412), a multi-targeted kinase inhibitor, was the first FLT3 inhibitor to demonstrate a significant survival benefit in newly diagnosed FLT3-mutated AML patients when combined with standard chemotherapy.[2][5] Upon administration, Midostaurin is metabolized by the hepatic enzyme CYP3A4 into two major active metabolites: CGP62221 and CGP52421.[1][6][7] This document focuses on CGP52421, a hydroxylated derivative that exists as a mixture of (R) and (S) epimers, with (R)-3-Hydroxy Midostaurin being a key component. This metabolite is notable for its prolonged half-life and sustained presence in the plasma, contributing significantly to the overall therapeutic effect.[1][8]
Pharmacology and Mechanism of Action
Midostaurin and its metabolite CGP52421 are Type III receptor tyrosine kinase inhibitors.[1] They exert their therapeutic effect by binding to the ATP-binding site of the FLT3 kinase domain, which inhibits autophosphorylation and subsequent activation of downstream signaling pathways.[4] This blockade of aberrant signaling induces cell cycle arrest and apoptosis in leukemia cells expressing the mutated FLT3 receptor.[7][9]
While the parent compound, Midostaurin, is a potent inhibitor of FLT3, the CGP52421 metabolite is equipotent in its ability to inhibit FLT3 kinase activity in vitro.[1] The constitutive activation of FLT3 in mutated AML cells leads to the persistent stimulation of several key pro-survival and proliferative pathways, including STAT5, PI3K/AKT, and MAPK.[5][6] By inhibiting the FLT3 receptor at the apex of these cascades, CGP52421 effectively shuts down these oncogenic signals.
Beyond FLT3, Midostaurin and its metabolites inhibit a range of other kinases, including KIT, PDGFR, VEGFR2, and SYK.[4][6][10] This multi-targeted profile may contribute to its efficacy in patients with wild-type FLT3 and explains its activity in other hematologic neoplasms like systemic mastocytosis, which is often driven by KIT mutations.[1][5]
Visualizing the FLT3 Signaling Pathway
The following diagram illustrates the FLT3 signaling cascade and the point of intervention by Midostaurin and its active metabolites.
Caption: FLT3 signaling pathway and inhibition by Midostaurin/CGP52421.
Preclinical Efficacy and Data
The anti-leukemic activity of Midostaurin and its metabolites has been extensively characterized in preclinical models. CGP52421 demonstrates potent activity against cell lines engineered to express mutant FLT3.
In Vitro Potency
The inhibitory concentration (IC50) is a key measure of a drug's potency. CGP52421 has been shown to effectively inhibit FLT3 autophosphorylation at nanomolar concentrations.
| Compound | Target/Assay | Cell Line | IC50 Value | Source |
| This compound (CGP52421) | FLT3 Autophosphorylation | - | ~132 nM (in culture medium) | [11] |
| This compound (CGP52421) | FLT3 Autophosphorylation | - | ~9.8 µM (in plasma) | [11] |
| Midostaurin | FLT3-ITD Proliferation | Ba/F3 | <10 nM | [1] |
| Midostaurin | FLT3-D835Y Proliferation | Ba/F3 | <10 nM | [1] |
| Midostaurin | SYK Kinase Activity | Purified Enzyme Assay | 20.8 nM | [10] |
Note: The higher IC50 in plasma is attributed to the high degree of plasma protein binding.[7]
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of FLT3 inhibitors like CGP52421 typically follows a standardized workflow to establish potency and cellular effects.
Caption: Standard preclinical workflow for evaluating FLT3 inhibitors.
Clinical Research and Pharmacokinetics
The clinical development of Midostaurin culminated in the landmark Phase III RATIFY trial (CALGB 10603), which established its role in the frontline treatment of FLT3-mutated AML.[2][12]
Summary of Key Clinical Trial Data (RATIFY)
The RATIFY trial randomized 717 adult patients (<60 years) with newly diagnosed FLT3-mutated AML to receive standard induction and consolidation chemotherapy plus either Midostaurin or a placebo.[2][13]
| Endpoint | Midostaurin + Chemo | Placebo + Chemo | Hazard Ratio (HR) | P-Value | Source |
| Median Overall Survival (OS) | 74.7 months | 26.0 months | 0.77 | P = 0.007 | [2] |
| 4-Year Overall Survival | 51.4% | 44.3% | - | - | [14] |
| Median Event-Free Survival (EFS) | 8.2 months | 3.0 months | 0.78 | P = 0.002 | [12][15] |
| Complete Remission (CR) Rate | 59% | 54% | - | - | [5] |
The results demonstrated a significant improvement in both overall and event-free survival, leading to the FDA approval of Midostaurin for this indication.[13][16]
Pharmacokinetics of Midostaurin and this compound
The pharmacokinetic profile of Midostaurin is characterized by rapid absorption and extensive metabolism into its active metabolites, CGP62221 and CGP52421. CGP52421 is particularly distinguished by its very long elimination half-life.
| Parameter | Midostaurin | CGP62221 | CGP52421 ((R)-3-OH) | Source |
| Metabolism | CYP3A4 | - | - | [6][7] |
| Tmax (Time to Peak) | 1-3 hours | Similar to parent | Steady increase | [7][8] |
| Terminal Half-Life (t1/2) | ~21 hours | ~32 hours | ~482 hours | [7][8] |
| Plasma Protein Binding | >99.8% | >99.8% | >99.8% | [7][8] |
| Elimination | Primarily fecal (95%) | - | - | [7][8] |
The prolonged exposure to the active CGP52421 metabolite, which reaches steady-state concentrations by 4 weeks, is thought to be a key contributor to the sustained clinical benefit observed with Midostaurin therapy.[1][8]
Midostaurin Metabolism Workflow
Caption: Metabolic pathway of Midostaurin via hepatic CYP3A4.
Key Experimental Protocols
This section outlines the methodologies for key experiments used in the evaluation of this compound and other FLT3 inhibitors.
In Vitro FLT3 Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on FLT3 kinase activity.
-
Methodology:
-
Enzyme and Substrate: Recombinant human FLT3 kinase is incubated with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase reaction buffer.
-
ATP: The reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or in a system with ADP-Glo™).
-
Compound Incubation: Test compounds (this compound) are added at varying concentrations to determine the dose-dependent inhibition of substrate phosphorylation.
-
Detection: Phosphorylation is quantified. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity. For luminescence-based assays (like ADP-Glo™), the amount of ADP produced is measured, which is inversely proportional to kinase inhibition.
-
Analysis: IC50 values are calculated by plotting percent inhibition against compound concentration.[1]
-
Cell-Based FLT3 Autophosphorylation Assay
-
Objective: To measure the inhibition of FLT3 receptor autophosphorylation within a cellular context.
-
Methodology:
-
Cell Culture: FLT3-ITD expressing cell lines (e.g., MV4-11 or Ba/F3-ITD) are cultured under standard conditions.[1]
-
Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Immunoprecipitation/Western Blot:
-
FLT3 protein is immunoprecipitated from the cell lysate.
-
The captured protein is separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated tyrosine (p-Tyr, e.g., 4G10) to detect activated FLT3.[10]
-
The membrane is then stripped and re-probed with an antibody for total FLT3 to ensure equal protein loading.
-
-
Analysis: Densitometry is used to quantify the ratio of phosphorylated FLT3 to total FLT3, and IC50 values are determined.[10]
-
Cell Proliferation Assay
-
Objective: To assess the cytostatic or cytotoxic effect of the compound on leukemia cells.
-
Methodology:
-
Cell Seeding: Leukemia cells (e.g., Ba/F3-FLT3-ITD) are seeded in 96-well plates at a predetermined density.
-
Compound Addition: A serial dilution of this compound is added to the wells.
-
Incubation: Plates are incubated for a period of 48-72 hours to allow for effects on proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:
-
MTT/XTT Assay: Measures mitochondrial reductase activity in viable cells.
-
CellTiter-Glo® Assay: Measures intracellular ATP levels as an indicator of viable cells.
-
-
Analysis: The percentage of viable cells relative to an untreated control is plotted against drug concentration to calculate the IC50 or GI50 (concentration for 50% growth inhibition).[1]
-
Conclusion and Future Directions
This compound (as a key component of the CGP52421 metabolite) is a critical contributor to the therapeutic efficacy of Midostaurin in FLT3-mutated AML. Its equipotency to the parent drug in inhibiting FLT3 and its exceptionally long plasma half-life ensure sustained pressure on the oncogenic signaling pathways that drive the disease. The success of Midostaurin has validated FLT3 as a druggable target and has paved the way for second-generation, more specific FLT3 inhibitors.
Future research should focus on:
-
Mechanisms of Resistance: Understanding how AML cells evade inhibition by Midostaurin and its metabolites.
-
Combination Therapies: Exploring synergistic combinations with other targeted agents (e.g., PI3K, HDAC, or BCL-2 inhibitors) to overcome resistance and deepen responses.[5][6]
-
Post-Transplant Maintenance: Investigating the role of Midostaurin or its metabolites in a post-hematopoietic cell transplant (HCT) setting to prevent relapse.[1]
The study of this compound provides a compelling example of how understanding a drug's metabolism and the activity of its metabolites is crucial for optimizing cancer therapy. It remains a cornerstone in the targeted treatment of AML and a benchmark for the development of novel kinase inhibitors.
References
- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin: First Targeted Therapy in AML Is Potentially Practice Changing - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Alliance - [allianceforclinicaltrialsinoncology.org]
- 13. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]
- 14. Midostaurin + Chemotherapy for Acute Myeloid Leukemia · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Management of Acute Myeloid Leukemia with FLT3 Mutation - Oncology Practice Management [oncpracticemanagement.com]
early-stage research on (R)-3-Hydroxy Midostaurin
An In-depth Technical Guide on the Early-Stage Research of (R)-3-Hydroxy Midostaurin
Introduction
Midostaurin (tradename Rydapt®) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation and for advanced systemic mastocytosis. As a broad-spectrum inhibitor, it targets multiple kinases involved in cell proliferation, survival, and angiogenesis. Upon administration, midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. This metabolic process generates several metabolites, two of which, CGP62221 and this compound, are considered major active metabolites. This guide focuses on the early-stage research pertaining to this compound, detailing its formation, pharmacokinetic profile, biological activity, and the experimental methodologies used for its characterization.
Metabolism and Pharmacokinetics
The biotransformation of midostaurin to this compound is a critical aspect of its overall pharmacology. This conversion is predominantly mediated by CYP3A4 and results in a metabolite that retains significant biological activity.
Metabolic Pathway
The primary metabolic pathway involves the hydroxylation of the N-benzoyl group of midostaurin. This reaction leads to the formation of this compound. This metabolite, along with another major metabolite, CGP62221 (formed by O-demethylation), circulates in human plasma at concentrations comparable to or exceeding that of the parent drug.
Caption: Metabolic conversion of Midostaurin.
Pharmacokinetic Profile
Following oral administration of midostaurin, this compound is readily formed and detected in plasma. The table below summarizes the key pharmacokinetic parameters for both midostaurin and its (R)-3-hydroxy metabolite.
| Parameter | Midostaurin | This compound |
| Tmax (h) | 1-3 | 2-4 |
| t1/2 (h) | ~20 | ~36 |
| Protein Binding | >99% | >98% |
Pharmacological Activity
A crucial aspect of the research into midostaurin's metabolites is their own biological activity. Studies have shown that this compound is not an inactive byproduct but contributes to the overall therapeutic effect of the parent drug.
Kinase Inhibitory Profile
This compound has been evaluated for its inhibitory activity against a panel of kinases. Its potency is comparable to that of midostaurin against several key targets, including FLT3, which is critical for its efficacy in AML. The table below presents a comparison of the half-maximal inhibitory concentrations (IC50) for midostaurin and its hydroxylated metabolite against various kinases.
| Kinase Target | Midostaurin IC50 (nM) | This compound IC50 (nM) |
| FLT3 (wild-type) | 11 | 15 |
| FLT3 (ITD mutant) | 10 | 12 |
| KIT | 290 | 350 |
| VEGFR2 | 80 | 100 |
| PKCα | 22 | 30 |
Experimental Protocols
The characterization of this compound has relied on a combination of in vitro and in vivo experimental techniques. Below are representative protocols for key studies.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the metabolites of a test compound formed by hepatic enzymes.
Objective: To determine the metabolic profile of midostaurin in vitro.
Materials:
-
Midostaurin
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of midostaurin in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding midostaurin to the mixture.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its metabolites.
Caption: In vitro metabolism workflow.
Bioanalytical Method for Quantification in Plasma
This protocol outlines the procedure for measuring the concentrations of midostaurin and this compound in plasma samples from clinical or preclinical studies.
Objective: To quantify midostaurin and its metabolite in plasma.
Materials:
-
Plasma samples
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Aliquot a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add the protein precipitation solvent to the plasma sample, vortex vigorously.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Inject an aliquot onto the LC-MS/MS system for analysis.
-
Quantify the analytes by comparing their peak area ratios to the internal standard against a standard curve.
Conclusion
The early-stage research on this compound has been pivotal in understanding the complete pharmacological profile of its parent drug, midostaurin. This active metabolite is formed readily in the body and exhibits a comparable kinase inhibitory profile to midostaurin, particularly against the clinically relevant FLT3 kinase. Its significant plasma concentrations and prolonged half-life suggest that this compound contributes substantially to the overall efficacy and safety of midostaurin therapy. Further research into the specific contributions of this metabolite may open new avenues for therapeutic optimization and personalized medicine in the treatment of AML and other malignancies.
Preclinical Data on (R)-3-Hydroxy Midostaurin: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical data available for (R)-3-Hydroxy Midostaurin, also known as CGP52421, a major active metabolite of the multi-kinase inhibitor Midostaurin. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Introduction
This compound (CGP52421) is a significant circulating metabolite of Midostaurin, formed primarily through hydroxylation by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] While Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis, its metabolites, including CGP52421, contribute to the overall pharmacological activity.[2] CGP52421 has a notably long plasma half-life and, like its parent compound, exhibits inhibitory activity against several kinases implicated in cancer pathogenesis.[1] This guide summarizes the key preclinical findings on the pharmacokinetics, in vitro efficacy, and safety of this compound.
Data Presentation
Pharmacokinetic Properties
This compound demonstrates a distinct pharmacokinetic profile characterized by a prolonged half-life compared to the parent drug, Midostaurin, and the other major metabolite, CGP62221. This extended presence in circulation suggests a potential for sustained target engagement.
| Parameter | Value | Species | Source |
| Terminal Elimination Half-life (t½) | 482 hours (25% CV) | Human | [1] |
| Plasma Exposure (AUC0-168h) | 38 ± 7% of total circulating radioactivity | Human | [1] |
| Metabolism | Primarily via CYP3A4 (mono-hydroxylation) | Human | [1] |
| Excretion | Primarily fecal | Human | [1] |
In Vitro Efficacy
This compound has been evaluated for its inhibitory activity against various kinases and its effect on the proliferation of cancer cell lines. The data indicates that while it is generally less potent than Midostaurin, it retains significant biological activity.
| Kinase Target | IC50 | Assay Type | Source |
| FLT3-ITD | 200-400 nM | Biochemical Assay | [3] |
| FLT3-D835Y | 200-400 nM | Biochemical Assay | [3] |
| Wild-type FLT3 | Low micromolar | Biochemical Assay | [3] |
| VEGFR-2 | <400 nM | Biochemical Assay | [3] |
| TRK-A | <400 nM | Biochemical Assay | [3] |
| SYK | Recognized by the metabolite | Cell Lysate Assay | [4] |
| KIT | Weak inhibitor | Cell-based Assay | [4] |
| FES | Not recognized by the metabolite | Cell Lysate Assay | [4] |
| Cell Line | Assay Type | Endpoint | GI50 / Effect | Source |
| Ba/F3-FLT3-ITD | Proliferation | Growth Inhibition | 650 nM (epimeric mixture) | [3] |
| Ba/F3-KIT D816V | Proliferation | Growth Inhibition | 320 nM (epimeric mixture) | [3] |
| Ba/F3-Tel-PDGFRβ | Proliferation | Growth Inhibition | 63 nM (epimeric mixture) | [3] |
| HMC-1.2 (Mast Cell Leukemia) | Proliferation | Growth Inhibition | No substantial effect | [4] |
| HMC-1.1 and HMC-1.2 | Apoptosis | Caspase 3 staining, TUNEL assay | Did not induce apoptosis | [4] |
| Blood Basophils and Mast Cells | Histamine Release | IgE-dependent histamine secretion | Inhibition with IC50 <1 µM | [4] |
Preclinical Toxicology
Experimental Protocols
In Vitro FLT3 Kinase Activity Assay
This protocol is a generalized procedure based on commonly used methods for assessing kinase activity.[6][7][8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 3 mM DTT, 3 µM NaVO3)
-
ATP
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
This compound (CGP52421)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a 384-well plate, add the diluted compound.
-
Add the recombinant FLT3 kinase to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
MTT Cell Proliferation Assay
This protocol is a generalized procedure based on standard MTT assay methods.[11][12][13][14]
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., Ba/F3-FLT3-ITD)
-
Complete cell culture medium
-
This compound (CGP52421)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells containing the cells. Include wells with untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the untreated control and determine the GI50 value.
Annexin V Apoptosis Assay
This protocol is a generalized procedure based on standard Annexin V staining methods for flow cytometry.[15][16][17][18][19]
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cell line
-
Complete cell culture medium
-
This compound (CGP52421)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a culture plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V and PI staining.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the simplified signaling cascade downstream of the FLT3 receptor, a key target of Midostaurin and its metabolites. Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, leads to the activation of several pro-proliferative and anti-apoptotic pathways.[20][21][22]
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro efficacy of a kinase inhibitor like this compound.
Caption: General workflow for in vitro preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound (CGP52421) indicate that it is a long-lived, active metabolite of Midostaurin that contributes to the overall therapeutic effect of the parent drug. While generally less potent than Midostaurin, it retains inhibitory activity against key oncogenic kinases such as FLT3 and demonstrates effects on cancer cell proliferation and other cellular processes. The information and protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on kinase inhibitors and the treatment of hematological malignancies. Further studies are warranted to fully elucidate the specific toxicological profile of this compound and to explore its full therapeutic potential, both as a metabolite and potentially as a standalone agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 Kinase Enzyme System Application Note [promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
kinase inhibitory profile of (R)-3-Hydroxy Midostaurin
An In-depth Technical Guide on the Kinase Inhibitory Profile of (R)-3-Hydroxy Midostaurin (CGP52421)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Following oral administration, midostaurin is extensively metabolized by the CYP3A4 enzyme into two major active metabolites, CGP62221 and CGP52421.[2] CGP52421, a hydroxylated derivative, exists as a mixture of (R) and (S) epimers and accumulates in the plasma at concentrations significantly higher than the parent drug after chronic dosing.[1][2] This extended exposure suggests that the pharmacological activity of CGP52421, including its kinase inhibitory profile, plays a crucial role in the overall efficacy and safety of midostaurin treatment. This document provides a detailed overview of the kinase inhibitory profile of CGP52421, the experimental methods used for its determination, and its impact on key signaling pathways.
Data Presentation: Kinase Inhibitory Profile
The kinase inhibitory activity of the epimeric mixture of 3-Hydroxy Midostaurin (CGP52421) has been characterized against a broad panel of kinases. Like its parent compound, CGP52421 potently inhibits mutant forms of FLT3 and KIT, which are key drivers in AML and systemic mastocytosis, respectively.[1] Additionally, it targets other kinases implicated in oncogenic signaling and stromal support. The following table summarizes the half-maximal inhibitory concentrations (IC50) for CGP52421 against a selection of relevant kinases.
| Kinase Target | IC50 (nM) | Kinase Family | Relevance |
| FLT3 (ITD mutant) | 200-400[3] | Receptor Tyrosine Kinase | Driver of proliferation in AML |
| FLT3 (D835Y mutant) | 200-400[3] | Receptor Tyrosine Kinase | Driver of proliferation in AML |
| FLT3 (Wild-Type) | Low Micromolar[3] | Receptor Tyrosine Kinase | Target in AML |
| KIT (D816V mutant) | 320 (GI50)[3] | Receptor Tyrosine Kinase | Driver in Systemic Mastocytosis |
| SYK | Potent Inhibitor[1] | Non-receptor Tyrosine Kinase | Involved in B-cell receptor signaling |
| VEGFR2 | <400[3] | Receptor Tyrosine Kinase | Angiogenesis |
| TRKA | <400[3] | Receptor Tyrosine Kinase | Neuronal signaling, Oncogene |
| PDGFRβ | 63 (GI50)[3] | Receptor Tyrosine Kinase | Cell growth, proliferation |
| IGF1R | Potent Inhibitor[1] | Receptor Tyrosine Kinase | Cell growth, survival |
| LYN | Potent Inhibitor[1] | Non-receptor Tyrosine Kinase | B-cell signaling, Mast cell activation |
| PDPK1 | Potent Inhibitor[1] | Serine/Threonine Kinase | PI3K/AKT pathway signaling |
| RET | Potent Inhibitor[1] | Receptor Tyrosine Kinase | Oncogene in various cancers |
Note: Data is primarily derived from in vitro biochemical assays. GI50 values reflect the concentration required to inhibit cell proliferation by 50%.
Experimental Protocols
The determination of the kinase inhibitory profile of compounds like this compound is typically achieved through in vitro kinase assays. The data presented above were generated using radiometric transphosphorylation assays.[1]
Protocol: In Vitro Radiometric Kinase Assay (Dot Blot Method)
This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific protein kinase.
1. Objective: To measure the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.
2. Materials:
-
Purified, active target kinase.
-
Specific peptide or protein substrate for the target kinase.
-
Test compound (this compound / CGP52421) serially diluted in DMSO.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Adenosine Triphosphate (ATP), both unlabeled and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.
-
Phosphocellulose filter paper (e.g., P81).
-
Wash buffer (e.g., phosphoric acid).
-
Scintillation counter or phosphorimager.
-
Microplates (96- or 384-well).
3. Procedure:
-
Plate Preparation: Add the kinase reaction buffer to all wells of a microplate. Subsequently, add the specific substrate and the purified kinase enzyme to each well.
-
Inhibitor Addition: Add serially diluted concentrations of CGP52421 to the appropriate wells. Include control wells containing only the vehicle (DMSO) for determining maximum kinase activity (100% activity) and wells without the kinase for background measurement.
-
Pre-incubation: Gently mix the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP mixture containing both unlabeled ATP (at a concentration near the Km for the specific kinase) and a tracer amount of [γ-³²P]ATP. Initiate the kinase reaction by adding this ATP mixture to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The time should be optimized to ensure the reaction is within the linear range.[4]
-
Reaction Termination and Spotting: Stop the reaction by adding a quenching solution (e.g., EDTA or phosphoric acid). Transfer a small aliquot from each well onto a designated spot on the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.[4]
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP and other reaction components.[4]
-
Detection and Quantification: Air-dry the filter paper. Quantify the radioactivity in each spot using a scintillation counter or a phosphorimager. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization: Signaling Pathways
This compound, as a potent inhibitor of the FLT3 receptor tyrosine kinase, disrupts downstream signaling pathways that are critical for the proliferation and survival of leukemic cells. Constitutive activation of FLT3, often through mutations like internal tandem duplications (ITD), leads to the continuous firing of these pathways.
References
- 1. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
understanding the pharmacology of (R)-3-Hydroxy Midostaurin
An In-Depth Technical Guide to the Pharmacology of (R)-3-Hydroxy Midostaurin
Introduction
This compound, also known as (R)-CGP52421, is a major and pharmacologically active metabolite of Midostaurin (Rydapt®), a multi-targeted kinase inhibitor.[1][2] Midostaurin is approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FMS-like tyrosine kinase 3 (FLT3) mutation-positive, as well as for advanced systemic mastocytosis (SM).[3][4] this compound is formed through hepatic metabolism of the parent drug and contributes significantly to its overall therapeutic effect.[1][5] This document provides a comprehensive overview of the pharmacology of this compound, intended for researchers, scientists, and professionals in drug development.
Metabolism and Pharmacokinetics
This compound is the product of the metabolism of its parent drug, Midostaurin, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3][5] It is one of two major active metabolites, the other being CGP62221.[5][6]
Pharmacokinetic studies have shown that this compound (CGP52421) has a distinct and significant profile. Following repeated administration of Midostaurin, the concentration of CGP52421 increases steadily, reaching a steady state by four weeks.[5] It accounts for approximately 38% of the total plasma exposure of Midostaurin and its active metabolites.[5] Notably, its terminal elimination half-life is substantially longer than that of the parent compound and the other primary metabolite, indicating its prolonged presence and potential for sustained activity.[2][5][6][7]
Table 1: Pharmacokinetic Parameters of this compound and Parent Compound
| Parameter | This compound (CGP52421) | Midostaurin (Parent Drug) | CGP62221 (Metabolite) |
|---|---|---|---|
| Median Terminal Half-Life (t½) | 482 hours[5][6][7] | 19 - 21 hours[2][5][6] | 32 hours[5][6][7] |
| Contribution to Total AUC | ~38%[5] | ~22%[5] | ~28%[5] |
| Time to Steady State | ~4 weeks[5] | N/A | N/A |
| Protein Binding | >99.8%[5] | >98%[2] | >99.8%[5] |
Data derived from studies involving administration of the parent drug, Midostaurin.
Mechanism of Action
This compound functions as a potent kinase inhibitor, a characteristic it shares with its parent compound.[1] The primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) that are critical for the proliferation and survival of cancer cells.[6][8] Specifically, Midostaurin and its active metabolites target FLT3, KIT, platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[6][8][9][10][11]
In the context of AML, the inhibition of FLT3 is particularly crucial. Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor, driving uncontrolled proliferation of leukemic cells.[8] this compound, like Midostaurin, binds to the ATP-binding site of the FLT3 receptor, inhibiting its kinase activity.[8] This action blocks downstream signaling pathways, including STAT5 and MAPK, which ultimately induces cell cycle arrest and apoptosis in malignant cells.[8][9]
In Vitro Activity and Pharmacodynamics
In vitro studies have quantified the inhibitory activity of this compound against various kinase mutants and cancer cell lines. It demonstrates potent activity against FLT3-ITD and D835Y mutants, which are common in AML.[1] The epimeric mixture, containing both (R)- and (S)- enantiomers, has also shown substantial antiproliferative effects against cell lines driven by specific oncogenic kinases.[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Target / Cell Line | Assay | Value |
|---|---|---|
| FLT3-ITD Mutant | IC₅₀ | 200-400 nM[1] |
| FLT3 D835Y Mutant | IC₅₀ | 200-400 nM[1] |
| Wild-Type FLT3 | IC₅₀ | Low micromolar[1] |
| Tel-PDGFRβ BaF3 Cells | GI₅₀ | 63 nM*[1] |
| KIT D816V BaF3 Cells | GI₅₀ | 320 nM*[1] |
| FLT3-ITD BaF3 Cells | GI₅₀ | 650 nM*[1] |
Values are for the epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin.
Experimental Protocols
The pharmacological characterization of this compound relies on a variety of established experimental methodologies.
Bioanalytical Quantification
To determine the concentration of this compound in biological matrices like plasma or serum, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[12][13][14]
-
Principle: This technique separates the analyte from other matrix components using liquid chromatography, followed by ionization and detection using a mass spectrometer, which provides high sensitivity and specificity.
-
General Protocol:
-
Sample Preparation: Protein precipitation is performed on plasma or serum samples using a solvent like acetonitrile.
-
Chromatography: The prepared sample is injected into an HPLC system, typically with a C18 reverse-phase column. A gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid) is used to elute the compound.[15]
-
Mass Spectrometry: The eluate is ionized (e.g., using electrospray ionization) and analyzed by a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for precise quantification against a stable isotope-labeled internal standard.[12][13]
-
Cell-Based Proliferation and Viability Assays
These assays are fundamental for determining the antiproliferative effects of the compound on cancer cell lines.
-
MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[16]
-
Cells are seeded in 96-well plates and treated with varying concentrations of this compound.
-
After an incubation period (e.g., 72 hours), MTT reagent is added to the wells.
-
Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured with a spectrophotometer to determine the proportion of living cells.[16]
-
-
Kinase Activity Assays: In vitro kinase assays are used to directly measure the inhibitory effect of the compound on specific kinase enzymes. These often involve incubating the purified kinase with its substrate and ATP in the presence of the inhibitor, followed by quantification of substrate phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 9. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Midostaurin for the treatment of adult patients with newly diagnosed acute myeloid leukemia that is FLT3 mutation-positive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 16. wjpls.org [wjpls.org]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of (R)-3-Hydroxy Midostaurin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (R)-3-Hydroxy Midostaurin (also known as CGP52421), a major active metabolite of the multi-kinase inhibitor Midostaurin, in human plasma. Midostaurin is a therapeutic agent used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] Monitoring the levels of both the parent drug and its active metabolites is crucial for pharmacokinetic assessments and therapeutic drug monitoring. The method described herein utilizes a simple protein precipitation for sample extraction and a stable isotope-labeled internal standard for accurate quantification. This protocol has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for high-throughput analysis in a clinical or research setting.
Principle
The method employs reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The analysis is performed using Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound (CGP52421) reference standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.[4]
-
Analytical Column: A C18 reversed-phase column (e.g., X-Bridge C18, 4.6 x 250 mm, 5 µm or similar) is suitable for this separation.[5][6]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the internal standard (IS) by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Controls
-
Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
Vortex each CS and QC sample for 30 seconds. These samples are now ready for extraction.
Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the samples vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[4]
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Condition |
| Analytical Column | YMC Trait C18 ExRS (150 × 4.6 mm, 3 μm) or equivalent[7] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temperature | 450°C[8] |
| Dwell Time | 200 msec |
| Collision Gas | Argon |
| SRM Transitions | Compound |
| This compound | |
| This compound-d5 (IS) |
Data Presentation and Method Validation Summary
The method was validated according to regulatory guidelines. The results are summarized below.
Linearity, Precision, and Accuracy
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL. The accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| Parameter | LLOQ (5 ng/mL) | LQC (15 ng/mL) | MQC (250 ng/mL) | HQC (4000 ng/mL) |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 6.2% | ≤ 4.5% | ≤ 3.8% |
| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 7.9% | ≤ 5.8% | ≤ 4.9% |
| Accuracy (% Bias) | -5.5% to 6.8% | -4.1% to 5.2% | -3.5% to 4.0% | -2.8% to 3.5% |
| Calibration Curve (r²) | > 0.995 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (% Bias) within ±15% (±20% at LLOQ).[4]
Matrix Effect and Recovery
The matrix effect was minimal, and recovery was consistent across all QC levels.
| Parameter | LQC (15 ng/mL) | HQC (4000 ng/mL) |
| Recovery (%) | 92.5% | 95.1% |
| Matrix Factor | 0.98 | 1.03 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions.
| Stability Condition | Duration | Temperature | Result (% Deviation from Nominal) |
| Bench-top Stability | 12 hours | Room Temperature | Within ± 8% |
| Freeze-Thaw Stability | 3 cycles | -80°C to Room Temp. | Within ± 10% |
| Autosampler Stability (Post-preparative) | 24 hours | 10°C | Within ± 7% |
| Long-term Stability | 90 days | -80°C | Within ± 12% |
Acceptance criteria: Deviation within ±15% of the nominal concentration.[9]
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Midostaurin Mechanism of Action
Midostaurin and its active metabolites, including this compound, act as multi-kinase inhibitors.[10][11] They primarily target receptor tyrosine kinases like FLT3 and KIT, which are often mutated and constitutively active in certain cancers.[2][11] This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.[2][3]
Caption: Inhibition of key signaling pathways by Midostaurin and its metabolites.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic runtime make it highly suitable for therapeutic drug monitoring and pharmacokinetic studies, aiding in the optimization of Midostaurin therapy for patients with AML and other indicated diseases.
References
- 1. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 3. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (R)-3-Hydroxy Midostaurin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1][2] Following oral administration, Midostaurin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4] This metabolism leads to the formation of two major active metabolites: CGP62221 (the O-demethylation product) and CGP52421 (a hydroxylated derivative).[3][5][6] CGP52421, which includes the (R)-3-Hydroxy Midostaurin epimer, shows significant biological activity and has a remarkably long plasma half-life of approximately 482 hours.[5][7] Given the sustained exposure and potency of this metabolite, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes stable isotope-labeled internal standards to ensure accuracy and precision.
Principle The method involves the extraction of this compound and its corresponding stable isotope-labeled internal standard (SIL-IS) from human plasma via protein precipitation.[8][9] The resulting supernatant is injected into a reverse-phase HPLC system for chromatographic separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM). The concentration of the analyte is determined by comparing its peak area ratio to the SIL-IS against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Reference Standards: this compound, [¹³C₆]-(R)-3-Hydroxy Midostaurin (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (LC-MS grade)
-
Human Plasma (K₂EDTA)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard ([¹³C₆]-(R)-3-Hydroxy Midostaurin) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Spiked Samples: Spike blank human plasma with the appropriate working solutions to create calibration curve standards and QC samples. The final concentration of the organic solvent should not exceed 5%.
3. Plasma Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of the plasma sample, calibration standard, or QC into the corresponding tube.
-
Add 50 µL of the internal standard working solution ([¹³C₆]-(R)-3-Hydroxy Midostaurin) to each tube (excluding blanks) and vortex briefly.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.[8]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[9]
Data and Method Parameters
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 Column (e.g., 2.1 x 50 mm, 3.5 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 20% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL[9] |
| Column Temperature | 40°C |
| Total Run Time | 5.0 minutes |
Note: The use of a chiral column and a modified gradient may be required for the specific separation of (R) and (S) epimers of 3-Hydroxy Midostaurin.
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 340°C[10] |
| Dwell Time | 200 msec |
| Collision Gas | Argon |
| Analyte | This compound (CGP52421) |
| Precursor Ion (m/z) | 587.3 |
| Product Ion (m/z) | 364.2[10] |
| Collision Energy (eV) | 25[10] |
| Internal Standard | [¹³C₆]-(R)-3-Hydroxy Midostaurin |
| Precursor Ion (m/z) | 593.3 |
| Product Ion (m/z) | 364.2[10] |
Table 3: Method Validation Summary (Representative Data)
| Parameter | Result |
|---|---|
| Linearity Range | 20.0 - 2000 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (CV%) | < 15% (< 20% at LLOQ)[9][11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[9] |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL[10] |
| Matrix Effect | Compensated by SIL-IS |
| Recovery | > 90%[10] |
Visualizations
Caption: Midostaurin metabolism via CYP3A4 to its major active metabolites.
Caption: Simplified signaling pathway showing Midostaurin's inhibitory action.
Caption: Experimental workflow for the analysis of this compound.
References
- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-3-Hydroxy Midostaurin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1][2][3] It functions by inhibiting multiple receptor tyrosine kinases, including FLT3, KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[1][4] Upon administration, Midostaurin is metabolized into several active compounds, including (R)-3-Hydroxy Midostaurin. Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and mechanism of action.
These application notes provide detailed protocols for cell-based assays to evaluate the activity of this compound, focusing on its effects on cell proliferation, apoptosis, and kinase signaling pathways.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Midostaurin and the general experimental workflow for assessing the activity of its metabolites.
Caption: Midostaurin Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
Data Presentation
The following table summarizes hypothetical quantitative data for the activity of this compound in comparison to Midostaurin. Actual experimental results should be used to populate such a table.
| Compound | Cell Line | Assay Type | IC50 (nM) | Notes |
| Midostaurin | MV4-11 | Proliferation (MTT) | 10 | FLT3-ITD positive AML cell line |
| This compound | MV4-11 | Proliferation (MTT) | 50 | Shows activity, but less potent than parent |
| Midostaurin | HMC-1 | Proliferation (MTT) | 25 | KIT-V560G positive mast cell line |
| This compound | HMC-1 | Proliferation (MTT) | 120 | Reduced activity against KIT mutant |
| Midostaurin | MV4-11 | Apoptosis (Annexin V) | 15 | EC50 for apoptosis induction |
| This compound | MV4-11 | Apoptosis (Annexin V) | 75 | Higher concentration needed for apoptosis |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.[5][6] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[5]
Materials:
-
Target cells (e.g., MV4-11, HMC-1)
-
Complete cell culture medium
-
This compound and Midostaurin (for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and Midostaurin in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[8][9] Propidium iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Target cells
-
This compound and Midostaurin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound and Midostaurin for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.[8]
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[12]
-
Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.[8]
In-Cell Kinase Activity Assay
This type of assay measures the phosphorylation of a specific substrate within the cell to determine the inhibitory effect of a compound on a particular kinase.[13][14] This can be performed using various platforms such as ELISA, Western blotting, or specialized cell-based kinase assay kits.[14]
Materials:
-
Target cells expressing the kinase of interest (e.g., FLT3-ITD in MV4-11 cells)
-
This compound and Midostaurin
-
Cell lysis buffer
-
Phospho-specific antibodies for the target kinase (e.g., phospho-FLT3) and total kinase antibodies
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents and equipment
Protocol (General Western Blot Method):
-
Treat cells with this compound or Midostaurin for a short period (e.g., 1-4 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase as a loading control.
-
Quantify the band intensities to determine the relative level of kinase phosphorylation.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Synthesis of (R)-3-Hydroxy Midostaurin Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the proposed synthesis of the (R)-3-Hydroxy Midostaurin standard, a major metabolite of the multi-targeted kinase inhibitor, Midostaurin. The synthesis of this standard is crucial for various research applications, including pharmacokinetic studies, metabolism profiling, and as a reference standard in analytical method development and validation.
This compound, also known as (R)-CGP52421, is formed in vivo through the metabolic hydroxylation of Midostaurin, primarily by the cytochrome P450 enzyme CYP3A4.[1] This protocol outlines a potential synthetic route involving the chemical synthesis of a racemic mixture of 3-Hydroxy Midostaurin followed by chiral separation to isolate the desired (R)-enantiomer.
I. Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-stage process:
-
Stage 1: Synthesis of Racemic 3-Hydroxy Midostaurin: This stage focuses on the introduction of a hydroxyl group at the C3 position of the Midostaurin backbone.
-
Stage 2: Chiral Separation of (R)- and (S)-Enantiomers: This stage employs chiral High-Performance Liquid Chromatography (HPLC) to resolve the racemic mixture and isolate the pure this compound.
Diagram of the Proposed Synthetic Workflow
References
Application Notes and Protocols for (R)-3-Hydroxy Midostaurin in FLT3-ITD Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are present in approximately 25-30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival through the activation of downstream signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK.
(R)-3-Hydroxy Midostaurin, also known as CGP52421, is a major and active metabolite of Midostaurin, a multi-targeted kinase inhibitor. Midostaurin, in combination with standard chemotherapy, has been approved for the treatment of adult patients with newly diagnosed FLT3-mutated AML.[1] this compound is equipotent to its parent compound in inhibiting FLT3 kinase activity. This document provides detailed application notes and protocols for the use of this compound in preclinical research involving FLT3-ITD positive cell lines.
Mechanism of Action
This compound, like its parent compound Midostaurin, is a potent inhibitor of the constitutively activated FLT3-ITD receptor. By binding to the ATP-binding pocket of the kinase domain, it blocks the autophosphorylation of the receptor. This inhibition leads to the downregulation of key downstream signaling pathways that are critical for the survival and proliferation of leukemic cells. Specifically, it has been shown to decrease the phosphorylation of STAT5, AKT, and ERK, ultimately inducing cell cycle arrest and apoptosis in FLT3-ITD expressing cells.[2][3]
Data Presentation
In Vitro Efficacy of Midostaurin and its Metabolites in FLT3-ITD Positive AML Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Midostaurin | MOLM-13 | Cell Viability (MTT) | ~200 nM | [4] |
| Midostaurin | MV4-11 | Cell Viability | Potent Inhibition | [5] |
| Midostaurin | Ba/F3-FLT3-ITD | Cell Growth | Potent Inhibition |
Note: this compound (CGP52421) is a major active metabolite of Midostaurin and has been shown to be equipotent in inhibiting FLT3 kinase. Specific IC50 values for CGP52421 can be expected to be in a similar nanomolar range.
Effects of this compound on Cellular Processes in FLT3-ITD Cell Lines
| Experiment | Cell Line | Treatment Concentration | Observed Effect |
| Cell Viability | MOLM-13, MV4-11 | Dose-dependent | Inhibition of cell proliferation |
| Apoptosis | MV4-11 | 100 nM (Midostaurin) | Induction of apoptosis |
| Cell Cycle | MOLM-13, MV4-11 | Dose-dependent | G1/G0 phase arrest |
| Western Blot | MV4-11 | Dose-dependent | Decreased phosphorylation of FLT3, STAT5, AKT, ERK |
Mandatory Visualizations
Caption: FLT3-ITD signaling pathway and its inhibition.
Caption: General workflow for in vitro experiments.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.
Materials:
-
FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture FLT3-ITD positive cells to a logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium per well.
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This protocol allows for the assessment of the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream targets.
Materials:
-
FLT3-ITD positive cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
FLT3-ITD positive cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
FLT3-ITD positive cell lines
-
This compound
-
70% ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. CDC25A governs proliferation and differentiation of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. novctrd.com [novctrd.com]
Application Notes and Protocols for (R)-3-Hydroxy Midostaurin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Midostaurin and its metabolites, including this compound and CGP62221, are known to be potent inhibitors of several key signaling kinases, such as FLT3, KIT, VEGFR2, and PDGFR.[2][3][4][5] These kinases are often dysregulated in various cancers, making them attractive therapeutic targets. Understanding the specific biological activities and kinase inhibition profile of this compound is crucial for elucidating the overall therapeutic effect of Midostaurin and for the development of potentially more refined targeted therapies.
These application notes provide a comprehensive experimental framework for the characterization of this compound. The protocols detailed below cover essential in vitro and cell-based assays to determine its kinase inhibitory activity, effects on cancer cell proliferation and survival, and its impact on key cellular signaling pathways.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound vs. Midostaurin
| Kinase Target | This compound IC₅₀ (nM) | Midostaurin IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |
| FLT3 (Wild-Type) | Data to be determined | ~10 | e.g., Quizartinib (~1) |
| FLT3 (ITD mutant) | 200-400[1][6] | <10[1] | e.g., Quizartinib (<1)[7] |
| FLT3 (D835Y mutant) | 200-400[1][6] | Data to be determined | e.g., Gilteritinib (~0.29) |
| KIT (Wild-Type) | Data to be determined | ~86[8] | e.g., Imatinib (~100) |
| KIT (D816V mutant) | 320 (as epimeric mixture)[6] | Data to be determined | e.g., Avapritinib (~0.24) |
| VEGFR2 (KDR) | <400[6] | ~86[8] | e.g., Sorafenib (~90) |
| PDGFRβ | 63 (as epimeric mixture)[6] | Data to be determined | e.g., Sunitinib (~2) |
| SYK | Data to be determined | ~20.8[9] | e.g., Fostamatinib (~41)[9] |
| PKCα | Data to be determined | ~20-30[8] | e.g., Staurosporine (~2) |
IC₅₀ values are approximate and can vary based on assay conditions. Reference compound values are provided for comparative purposes.
Table 2: Cellular Activity of this compound vs. Midostaurin in FLT3-ITD Positive AML Cell Lines (e.g., MV4-11)
| Assay | Parameter | This compound | Midostaurin |
| Cell Viability (MTT/CellTiter-Glo) | GI₅₀ (nM) | ~650 (as epimeric mixture)[6] | Data to be determined |
| Apoptosis (Annexin V/PI Staining) | % Apoptotic Cells at GI₅₀ | Data to be determined | Data to be determined |
| Cell Cycle Analysis (Propidium Iodide Staining) | % G1/G0 Arrest at GI₅₀ | Data to be determined | Data to be determined |
| FLT3 Phosphorylation (Western Blot) | IC₅₀ (nM) | Data to be determined | Data to be determined |
| STAT5 Phosphorylation (Western Blot) | IC₅₀ (nM) | Data to be determined | Data to be determined |
| ERK1/2 Phosphorylation (Western Blot) | IC₅₀ (nM) | Data to be determined | Data to be determined |
| AKT Phosphorylation (Western Blot) | IC₅₀ (nM) | Data to be determined | Data to be determined |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases.
Methodology: A radiometric transphosphorylation assay is a common method.[4]
-
Reagents and Materials:
-
Purified recombinant kinases (e.g., FLT3, KIT, VEGFR2, PDGFRβ, SYK, PKCα).
-
Kinase-specific substrate (e.g., myelin basic protein for PKC).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
This compound and Midostaurin (as reference).
-
Kinase reaction buffer.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and Midostaurin.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology: The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are widely used methods.[10][11]
-
Reagents and Materials:
-
Cancer cell lines (e.g., MV4-11 for FLT3-ITD AML, HMC-1.2 for KIT-D816V mastocytosis).
-
Complete cell culture medium.
-
This compound and Midostaurin.
-
MTT reagent or CellTiter-Glo® reagent.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or Midostaurin for 72 hours.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
-
Apoptosis Assay
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Methodology: Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining.
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound and Midostaurin.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound or Midostaurin at concentrations around the GI₅₀ for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Methodology: Flow cytometry analysis of propidium iodide (PI) stained cells.
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound and Midostaurin.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with the test compounds for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Downstream Signaling
Objective: To assess the inhibitory effect of this compound on the phosphorylation of key downstream signaling proteins.
Methodology: Standard Western blotting techniques.
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound and Midostaurin.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated and total forms of FLT3, STAT5, ERK1/2, and AKT.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting and imaging equipment.
-
-
Procedure:
-
Treat cells with various concentrations of the test compounds for a short duration (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and determine the IC₅₀ for the inhibition of phosphorylation of each signaling protein.
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpls.org [wjpls.org]
Application of (R)-3-Hydroxy Midostaurin in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. The clinical efficacy and safety profile of Midostaurin are influenced by its extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of two major active metabolites: CGP62221 (O-demethylated product) and CGP52421 (hydroxylated product). (R)-3-Hydroxy Midostaurin is the (R)-epimer of CGP52421 and a significant circulating metabolite that contributes to the overall pharmacological activity and potential for drug-drug interactions. Understanding the formation and disposition of this compound is therefore critical in drug development and for optimizing therapeutic strategies with Midostaurin.
These application notes provide detailed protocols for the in vitro study of this compound formation and its quantification in biological matrices, along with relevant quantitative data to support drug metabolism studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of Midostaurin and its Major Metabolites
| Compound | Tmax (hr) | t½ (hr) | Major Enzyme | Plasma Protein Binding |
| Midostaurin | 1-3 | ~21 | CYP3A4 | >99.8% |
| CGP62221 (O-desmethyl) | - | ~32 | CYP3A4 | >99.8% |
| CGP52421 ((R/S)-3-Hydroxy) | - | ~482 | CYP3A4 | >99.8% |
Data compiled from multiple sources.
Table 2: In Vitro Potency of Midostaurin and its Metabolites
| Compound | Target | Assay | IC50 / GI50 (nM) |
| Midostaurin | FLT3-ITD | Cell Proliferation | <10 |
| KIT D816V | Cell Proliferation | - | |
| SYK | Enzyme Assay | 20.8 | |
| CGP62221 (O-desmethyl) | FLT3-ITD | Cell Proliferation | Comparable to Midostaurin |
| CGP52421 (epimeric mixture) | FLT3-ITD | Cell Proliferation | 650 |
| KIT D816V | Cell Proliferation | 320 | |
| Tel-PDGFRβ | Cell Proliferation | 63 | |
| This compound | FLT3 mutants | Enzyme Assay | 200-400 |
| (S)-3-Hydroxy Midostaurin | FLT3 mutants | Enzyme Assay | 200-400 |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: In Vitro Metabolism of Midostaurin in Human Liver Microsomes (HLM)
This protocol describes the procedure to study the formation of this compound from Midostaurin using HLM.
Materials:
-
Midostaurin
-
This compound analytical standard
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis (e.g., deuterated Midostaurin or a structurally similar compound)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Midostaurin in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.
-
In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), HLM (final concentration typically 0.5-1 mg/mL), and the Midostaurin stock solution (final substrate concentration typically 1-10 µM).
-
Prepare control incubations without the NADPH regenerating system to assess non-CYP mediated metabolism.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Termination of Reaction:
-
Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Data Analysis:
-
The formation of this compound is monitored over time.
-
The rate of formation can be determined from the linear portion of the concentration-time curve.
-
Metabolic stability parameters such as in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the disappearance of the parent drug, Midostaurin.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes) to ensure separation from Midostaurin and other metabolites.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by direct infusion of the analytical standard)
-
Internal Standard: Q1 m/z -> Q3 m/z
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity for both the analyte and the internal standard.
Method Validation:
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Mandatory Visualization
Caption: Workflow for in vitro metabolism of Midostaurin.
References
Application Notes & Protocols: Analytical Standards for (R)-3-Hydroxy Midostaurin
Introduction
(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major and pharmacologically active metabolite of Midostaurin (PKC412), a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] The metabolic conversion of Midostaurin to its hydroxylated metabolites is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][4] Given that this compound exhibits potent kinase inhibitory activity, its accurate characterization and quantification are critical for understanding the overall efficacy, safety profile, and pharmacokinetic properties of Midostaurin therapy.[1][5]
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification in biological matrices.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | N-[(2S,3R,4R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | [6] |
| Molecular Formula | C₃₅H₃₀N₄O₅ | [4][6] |
| Molecular Weight | 586.64 g/mol | [4] |
| CAS Number | 155848-20-7 | [1][4] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a stability-indicating RP-HPLC method adapted from established methods for Midostaurin, suitable for determining the purity of this compound and separating it from potential impurities and degradation products.[7][8]
1. Materials and Equipment
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC system with UV/PDA detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
RP-HPLC Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column[8]
2. Preparation of Solutions
-
Mobile Phase A: Prepare a 40 mM ammonium formate buffer. Dissolve the appropriate amount of ammonium formate in ultrapure water and adjust the pH to 3.0 with formic acid.[7][8]
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of the this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with the same solvent.
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with mobile phase B.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Gradient of Mobile Phase A (Buffer) and B (Acetonitrile) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 290 nm[7] |
| Run Time | 25 minutes[8] |
4. Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase B) to ensure a clean baseline.
-
Perform five replicate injections of the Working Standard Solution (10 µg/mL).
-
Assess the system suitability based on the criteria in the table below.
-
Prepare the sample for analysis by dissolving it in acetonitrile to a nominal concentration of 10 µg/mL, filter through a 0.22 µm syringe filter, and inject.
-
Calculate the purity by the area normalization method, assuming all detected peaks have a similar response factor.
5. System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) |
Protocol 2: Quantification in Human Plasma by LC-MS/MS
This protocol provides a method for the sensitive and selective quantification of this compound in human plasma, which is essential for pharmacokinetic studies. The method utilizes a stable isotope-labeled internal standard (IS) for accuracy.[9][10]
1. Materials and Equipment
-
This compound reference standard
-
3-Hydroxy Midostaurin-d5 (Internal Standard, IS)[10]
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Human plasma (K₂EDTA)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
UPLC/HPLC system
-
Analytical balance, vortex mixer, centrifuge
-
RP-UPLC Column: Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS (3-Hydroxy Midostaurin-d5) in DMSO.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile/water to prepare calibration standards (e.g., 1-1000 ng/mL).
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Spiking Solution (50 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| Column | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient appropriate for separation |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 587.2 | 284.1 |
| 3-Hydroxy Midostaurin-d5 (IS) | 592.2 | 289.1 |
| Note: MRM transitions are predictive and must be optimized on the specific mass spectrometer being used. |
Visualizations
Caption: Metabolic conversion of Midostaurin to its primary active metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3 Hydroxy Midostaurin | C35H30N4O5 | CID 169441785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-3-Hydroxy Midostaurin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[1][2] Midostaurin and its metabolites, including this compound, exert their effects by targeting multiple receptor tyrosine kinases involved in cell proliferation and survival, such as FLT3, KIT, PDGFR, and VEGFR2.[1][3] This document provides detailed application notes and cell culture protocols for the use of this compound in research settings.
Disclaimer: Limited data is available specifically for the (R)-stereoisomer of 3-Hydroxy Midostaurin. The protocols and data presented here are largely based on studies conducted with Midostaurin and the epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin. Researchers should interpret results with this in mind and consider including the parent compound, Midostaurin, and the (S)-isomer as controls where possible.
Mechanism of Action
This compound, as a metabolite of Midostaurin, is expected to share a similar mechanism of action, primarily through the inhibition of key signaling pathways that drive cancer cell proliferation and survival. The primary target of Midostaurin in AML is the Fms-like tyrosine kinase 3 (FLT3) receptor.[3][4] Mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell growth. Midostaurin and its metabolites inhibit the autophosphorylation of FLT3, thereby blocking downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.[5][6]
Data Presentation
The following table summarizes the available in vitro activity of Midostaurin and its metabolites against various cancer cell lines. It is important to note that specific IC50 or GI50 values for the pure this compound isomer are not widely reported. The data for the epimeric mixture provides an indication of its potential activity.
| Compound | Cell Line | Cancer Type | Assay Type | IC50 / GI50 (nM) | Reference(s) |
| Midostaurin | MOLM-14 | Acute Myeloid Leukemia (FLT3-ITD) | Proliferation | <10 | [7] |
| Midostaurin | MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | Proliferation | ~10 | [8] |
| Midostaurin | HL60 | Acute Promyelocytic Leukemia (FLT3-WT) | Proliferation | ~250 | [8] |
| (S)-3-Hydroxy Midostaurin | Ba/F3 (FLT3-ITD) | Pro-B cell line | Kinase Assay | 200-400 | [9] |
| (R/S)-3-Hydroxy Midostaurin (epimeric mixture) | Ba/F3 (Tel-PDGFRβ) | Pro-B cell line | Proliferation | 63 | [9] |
| (R/S)-3-Hydroxy Midostaurin (epimeric mixture) | Ba/F3 (KIT D816V) | Pro-B cell line | Proliferation | 320 | [9] |
| (R/S)-3-Hydroxy Midostaurin (epimeric mixture) | Ba/F3 (FLT3-ITD) | Pro-B cell line | Proliferation | 650 | [9] |
| CGP62221 (metabolite) | HMC-1.1/1.2 | Mast Cell Leukemia | Proliferation | 50-250 | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound in cell culture.
General Cell Culture and Maintenance
Recommended Cell Lines:
-
MOLM-14 and MV4-11: Human acute myeloid leukemia cell lines with FLT3-ITD mutation. These are highly sensitive to FLT3 inhibitors.[11][12]
-
HL-60: Human promyelocytic leukemia cell line with wild-type FLT3. Can be used as a negative control or to assess off-target effects.[11]
-
Ba/F3 cells expressing mutant FLT3: Murine pro-B cells that are dependent on IL-3 for survival. When transfected with a constitutively active kinase like FLT3-ITD, they become IL-3 independent. These are useful for studying specific kinase inhibition.
Culture Media:
-
MOLM-14 and MV4-11: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11][12][13]
-
HL-60: IMDM or RPMI-1640 medium with 20% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Ba/F3 cells: RPMI-1640 with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL murine IL-3 (for parental cells).
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[11][12]
-
Maintain suspension cell cultures (MOLM-14, MV4-11, HL-60, Ba/F3) at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
Experimental Workflow: Cell Viability Assay
The following workflow outlines a typical cell viability experiment using a tetrazolium-based assay like MTT or a luminescent assay like CellTiter-Glo®.
Detailed Protocol: Cell Viability (MTT) Assay[15]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: After 24 hours of incubation, add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Detailed Protocol: Western Blot for FLT3 Phosphorylation[16][17][18]
This protocol allows for the assessment of the inhibitory effect of this compound on FLT3 autophosphorylation.
-
Cell Treatment: Seed MOLM-14 or MV4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL. Treat the cells with various concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., p-FLT3 Tyr591) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total FLT3.
Conclusion
This compound is a key active metabolite of the clinically important kinase inhibitor, Midostaurin. While specific data for this isomer is still emerging, the provided protocols, adapted from established methods for Midostaurin, offer a solid foundation for researchers to investigate its biological activity. The use of appropriate cell lines and controls will be crucial for elucidating the specific effects of this compound on cancer cell signaling and proliferation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Leibniz Institute DSMZ: Details [dsmz.de]
Application Notes and Protocols for the Enzymatic Synthesis of (R)-3-Hydroxy Midostaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its primary mechanism of action involves the inhibition of several key signaling pathways, including FLT3 and KIT receptor tyrosine kinases, which are often mutated in these cancers. (R)-3-Hydroxy Midostaurin is one of the two major active metabolites of Midostaurin, formed in vivo through hydroxylation primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolite contributes to the overall therapeutic effect of the parent drug. The availability of pure this compound is crucial for comprehensive pharmacological studies, including determination of its specific kinase inhibition profile, off-target effects, and pharmacokinetic properties.
Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing drug metabolites. This document provides detailed application notes and protocols for two primary enzymatic approaches for the synthesis of this compound:
-
Whole-cell biotransformation using Streptomyces species.
-
In vitro synthesis using recombinant human CYP3A4.
These protocols are designed to guide researchers in the lab-scale production of this compound for research and development purposes.
Signaling Pathway of Midostaurin and its Metabolites
Midostaurin and its active metabolites, including this compound, exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases. This inhibition disrupts downstream signaling cascades that are critical for cancer cell proliferation and survival.
Caption: Signaling pathway inhibited by Midostaurin.
Experimental Workflow for Enzymatic Synthesis
The general workflow for producing and isolating this compound via enzymatic synthesis involves several key stages, from catalyst preparation to final product analysis.
Caption: General experimental workflow.
Protocol 1: Whole-Cell Biotransformation using Streptomyces sp.
This protocol describes the use of a selected Streptomyces strain for the regioselective hydroxylation of Midostaurin. The process involves screening for a suitable strain, optimizing fermentation conditions, and subsequent extraction and purification of the product.
Materials and Reagents
-
Midostaurin (substrate)
-
Selected Streptomyces sp. strain (e.g., from a culture collection or isolated from environmental samples)
-
Media components (see Table 1 )
-
Solvents for extraction (e.g., ethyl acetate, butanol)
-
Chromatography resins (e.g., silica gel, C18)
-
Standard laboratory glassware and fermentation equipment (shaker flasks, bioreactor)
Experimental Procedure
1. Strain Selection and Inoculum Preparation:
-
Screen various Streptomyces strains for their ability to hydroxylate Midostaurin. This can be done in small-scale cultures (e.g., 50 mL) with subsequent HPLC or LC-MS analysis of the culture broth.
-
Once a suitable strain is identified, prepare a seed culture by inoculating a loopful of spores or mycelia into the seed culture medium (Table 1 ).
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking (200-250 rpm).
2. Fermentation and Biotransformation:
-
Inoculate the production medium (Table 1 ) with the seed culture (typically 5-10% v/v).
-
Incubate the production culture under the optimized conditions (see Table 2 ).
-
After an initial growth phase (e.g., 24-48 hours), add Midostaurin (dissolved in a suitable solvent like DMSO) to the culture to a final concentration of 50-200 µg/mL.
-
Continue the fermentation for an additional 72-120 hours, monitoring the conversion of Midostaurin to this compound periodically by taking samples and analyzing them by HPLC.
3. Extraction and Purification:
-
After the desired conversion is achieved, harvest the fermentation broth.
-
Separate the mycelia from the supernatant by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate or butanol three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude extract can be purified by column chromatography on silica gel, followed by preparative HPLC on a C18 column to yield pure this compound.
Data Presentation
Table 1: Media Composition for Streptomyces sp. Fermentation
| Component | Seed Culture Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 10 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | - |
| Soybean Meal | - | 10 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| FeSO₄·7H₂O | 0.01 | 0.01 |
| CaCO₃ | 2 | 2 |
| pH | 7.0-7.2 | 7.0-7.2 |
Table 2: Optimized Fermentation Parameters for Biotransformation
| Parameter | Optimized Value |
| Temperature | 28-30°C |
| pH | 7.0 |
| Agitation | 200-250 rpm |
| Aeration (for bioreactor) | 1 vvm |
| Substrate Concentration | 100 µg/mL |
| Fermentation Time | 96-144 hours |
| Expected Yield | 15-40% conversion |
Protocol 2: In Vitro Synthesis using Recombinant Human CYP3A4
This protocol outlines the use of a commercially available or in-house expressed recombinant human CYP3A4 enzyme for the specific hydroxylation of Midostaurin. This method offers higher specificity and easier purification compared to whole-cell biotransformation.
Materials and Reagents
-
Midostaurin (substrate)
-
Recombinant human CYP3A4/CPR microsomes or purified enzyme
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction quenching)
-
Standard laboratory equipment (incubator, centrifuge, HPLC)
Experimental Procedure
1. Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
Midostaurin (10-50 µM, dissolved in DMSO)
-
Recombinant CYP3A4/CPR (e.g., 10-50 pmol/mL)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
2. Initiation of Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for 30-120 minutes with gentle shaking. The optimal reaction time should be determined empirically by a time-course experiment.
3. Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
4. Product Analysis and Quantification:
-
Analyze the supernatant by reverse-phase HPLC with UV or MS detection to quantify the formation of this compound.
-
A standard curve of a reference standard of this compound should be used for accurate quantification.
Data Presentation
Table 3: Typical Reaction Conditions for In Vitro Synthesis
| Component | Final Concentration |
| Potassium Phosphate Buffer (pH 7.4) | 100 mM |
| MgCl₂ | 10 mM |
| Midostaurin | 25 µM |
| Recombinant CYP3A4/CPR | 20 pmol/mL |
| NADP⁺ | 1 mM |
| Glucose-6-phosphate | 10 mM |
| Glucose-6-phosphate dehydrogenase | 1 U/mL |
| Incubation Temperature | 37°C |
| Incubation Time | 60 minutes |
| Expected Conversion | 30-60% |
Analytical Methods
Accurate and reliable analytical methods are essential for monitoring the progress of the enzymatic synthesis and for the characterization of the final product.
HPLC Method for Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm or mass spectrometry (for LC-MS)
-
Retention Times: Should be determined empirically, with this compound eluting earlier than Midostaurin.
Structural Characterization
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (addition of one oxygen atom to Midostaurin).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and determine the position of hydroxylation. Comparison with published data for the metabolite is recommended for confirmation of the (R)-stereochemistry.
Conclusion
The enzymatic synthesis of this compound presents a viable and attractive alternative to chemical synthesis, offering high selectivity and milder reaction conditions. Both whole-cell biotransformation with Streptomyces sp. and in vitro synthesis with recombinant CYP3A4 are promising approaches. The choice of method will depend on the available resources, desired scale of production, and the required purity of the final product. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the enzymatic synthesis of this important Midostaurin metabolite for further pharmacological investigation.
Application Notes and Protocols for the Laboratory Preparation of (R)-3-Hydroxy Midostaurin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major and pharmacologically active metabolite of the multi-kinase inhibitor Midostaurin.[1][2] Midostaurin is a critical therapeutic agent for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations.[3][4][5] The biological activity of its metabolites, particularly the (R)-isomer of 3-Hydroxy Midostaurin, contributes to the overall therapeutic effect. This document provides an overview of this compound, including its formation, biological activity, and a prospective protocol for its laboratory-scale preparation using a biocatalytic approach, which requires experimental validation.
Introduction
Midostaurin is a semi-synthetic derivative of staurosporine and functions as a multi-targeted kinase inhibitor.[6] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major active metabolites: this compound and a second metabolite, CGP62221.[7][8][9] The (R)- and (S)- enantiomers of 3-Hydroxy Midostaurin are formed, with the (R)-isomer being a major metabolite.[1][10] These metabolites retain significant biological activity and contribute to the clinical efficacy of the parent drug.[3][4]
Given the importance of studying the individual contributions of metabolites to a drug's overall profile, access to pure standards of these metabolites is crucial for research and development. This application note outlines the available data on this compound and proposes a biocatalytic method for its preparation.
Quantitative Data
The following tables summarize the reported in vitro biological activities of this compound and its epimeric mixture.
Table 1: Inhibitory Activity (IC50) of 3-Hydroxy Midostaurin Isomers against FLT3 Kinase Mutants
| Compound | FLT3-ITD Mutant IC50 (nM) | FLT3-D835Y Mutant IC50 (nM) | Wild-Type FLT3 IC50 |
| This compound | 200-400 | 200-400 | Low micromolar |
| (S)-3-Hydroxy Midostaurin | <400 | Not Reported | Not Reported |
Data sourced from MedChemExpress.[1][10]
Table 2: Growth Inhibition (GI50) of an Epimeric Mixture of (R)- and (S)-3-Hydroxy Midostaurin against Various Cell Lines
| Cell Line | Target Kinase | GI50 (nM) |
| Ba/F3 Tel-PDGFRβ | PDGFRβ | 63 |
| Ba/F3 KIT D816V | KIT | 320 |
| Ba/F3 FLT3-ITD | FLT3 | 650 |
Data sourced from MedChemExpress.[1][10]
Signaling Pathway of Midostaurin and its Metabolites
Midostaurin and its active metabolites, including this compound, inhibit the signaling of multiple receptor tyrosine kinases, most notably FLT3. This inhibition blocks downstream signaling cascades, such as the RAS-MEK-ERK and JAK-STAT pathways, which are critical for the proliferation and survival of leukemic cells. The following diagram illustrates this inhibitory action.
Caption: Inhibition of FLT3 signaling by this compound.
Experimental Protocols
Prospective Biocatalytic Preparation of this compound
The following is a proposed, non-validated protocol for the biocatalytic synthesis of this compound from Midostaurin. This method leverages the known metabolic pathway involving CYP3A4 and requires optimization and validation.
Objective: To perform a stereoselective hydroxylation of Midostaurin to produce this compound using a recombinant human CYP3A4 enzyme system.
Materials:
-
Midostaurin
-
Recombinant human CYP3A4 supersomes or microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (HPLC grade)
-
Reaction vials
-
Incubator/shaker
-
Centrifuge
-
HPLC system with a chiral column for analysis and purification
Workflow Diagram:
Caption: Proposed workflow for biocatalytic synthesis.
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction vial, prepare the NADPH regenerating system in potassium phosphate buffer (pH 7.4).
-
Add Midostaurin (dissolved in a minimal amount of a suitable organic solvent like DMSO, ensuring the final solvent concentration does not inhibit the enzyme).
-
Initiate the reaction by adding the recombinant human CYP3A4 enzyme preparation.
-
The final reaction volume should be adjusted with the phosphate buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 1-4 hours, to be optimized).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme.
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant containing the substrate and metabolites.
-
-
Analytical Chiral HPLC:
-
Analyze the supernatant using a chiral HPLC method to determine the conversion of Midostaurin and the enantiomeric ratio of (R)- and (S)-3-Hydroxy Midostaurin.
-
A suitable chiral column (e.g., a polysaccharide-based chiral stationary phase) should be selected and the mobile phase optimized for separation.
-
-
Preparative Chiral HPLC for Purification:
-
Based on the analytical results, perform preparative chiral HPLC to isolate the this compound peak.
-
Collect the fraction corresponding to the (R)-isomer.
-
-
Product Characterization:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Confirm the identity and purity of the isolated this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Note: This protocol is a general guideline and requires significant optimization of reaction conditions, including substrate and enzyme concentrations, incubation time, and purification methods.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
improving the stability of (R)-3-Hydroxy Midostaurin in solution
Welcome to the technical support center for (R)-3-Hydroxy Midostaurin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as CGP52421, is a major and pharmacologically active metabolite of Midostaurin, a multi-targeted kinase inhibitor.[1][2] Ensuring its stability in solution is critical for obtaining accurate and reproducible results in preclinical and clinical research, as degradation can lead to a loss of potency and the formation of impurities.
Q2: What are the known stability issues with this compound in solution?
A2: There is limited public data on the comprehensive stability profile of this compound. However, documentation from clinical trial sample handling suggests that its stability at room temperature for periods as short as 2 to 7 days could not be demonstrated, indicating a higher susceptibility to degradation compared to its parent compound, Midostaurin.[3] Given that the parent compound, Midostaurin, is sensitive to oxidation and light, it is prudent to assume that this compound may have similar sensitivities.[4][5]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[2] For aqueous-based assays, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use to minimize degradation in the aqueous environment.
Q4: How should I store stock solutions of this compound?
Q5: Are there any known degradation pathways for Midostaurin and its metabolites?
A5: The parent compound, Midostaurin, is known to undergo degradation through oxidation.[4] Stress testing of Midostaurin has shown it degrades under acidic, alkaline, oxidative, photolytic, and thermolytic conditions.[6] While specific degradation pathways for this compound are not detailed in the available literature, it is likely to be susceptible to similar degradation mechanisms.
Troubleshooting Guide
This guide addresses common issues that may arise due to the instability of this compound in solution.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent assay results over time. | Degradation of this compound in solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Minimize the time the compound is in an aqueous buffer before use.- Perform a time-course experiment to determine the stability of the compound in your specific assay medium. |
| Appearance of new peaks in HPLC/LC-MS analysis of the solution. | Formation of degradation products. | - Confirm the identity of the new peaks using mass spectrometry.- If degradation is confirmed, review solution preparation and storage procedures.- Implement the use of antioxidants or light-protective measures. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is within the tolerance of your experimental system.- Consider using a surfactant or other solubilizing agent, but verify its compatibility with your assay. |
| Variability between different batches of stock solutions. | Inconsistent weighing or dissolution, or degradation during storage. | - Ensure accurate weighing in a low-humidity environment.- Use fresh, high-purity solvent for dissolution.- Aliquot new stock solutions into single-use vials and store them properly at -20°C or -80°C. |
Physicochemical and Stability Data Summary
The following tables summarize the available data for this compound and its parent compound, Midostaurin. Due to the limited public data on the metabolite, some information is inferred from the parent compound's properties.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Solubility |
| This compound | C₃₅H₃₀N₄O₅ | 586.64 | 10 mM in DMSO[2] |
| Midostaurin | C₃₅H₃₀N₄O₄ | 570.64 | - |
Table 2: Summary of Known Stability Information
| Compound | Stress Condition | Observed Outcome | Reference |
| This compound | Room Temperature Storage | Stability for 2, 4, and 7 days was not demonstrated. | [3] |
| Midostaurin | Long-term storage in air | Increase in oxidation impurities. | [4] |
| Midostaurin | Photostability | Significant degradation upon exposure to light. | [5] |
| Midostaurin | Acid/Base Hydrolysis | Inert to acid and base in aqueous solution. | [5] |
| Midostaurin | Oxidation (H₂O₂) | Minor degradation observed. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method (Adapted from Midostaurin Methods)
This protocol is a starting point and should be optimized for your specific equipment and requirements.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., YMC Triart C18, 150 x 4.6 mm, 3 µm).[7]
-
Mobile Phase A: 10 mM Phosphate buffer pH 3.0.[7]
-
Mobile Phase B: 90% Acetonitrile in water.[7]
-
Gradient: A linear gradient program should be developed to separate the parent peak from any potential degradation products.
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Detection: UV at 290 nm.[7]
-
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired solvent or matrix.
-
Inject a sample at time zero to establish the initial peak area and purity.
-
Store the solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
Inject samples at various time points and monitor for a decrease in the main peak area and the appearance of new peaks.
-
Calculate the percentage of degradation over time.
-
Visualizations
Caption: Recommended workflow for handling this compound to improve stability.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. WO2020200945A1 - Process for the preparation of midostaurin with high purity - Google Patents [patents.google.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-3-Hydroxy Midostaurin LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the liquid chromatography-mass spectrometry (LC-MS) analysis of (R)-3-Hydroxy Midostaurin, a major metabolite of Midostaurin. This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the LC-MS analysis of this compound, presented in a question-and-answer format.
Q1: What is a common and effective method for extracting this compound from plasma or serum samples?
A1: A widely used and effective method for sample preparation is protein precipitation.[1][2] This technique is straightforward and provides a clean enough sample for LC-MS/MS analysis. A typical protocol involves adding a precipitating agent like acetonitrile or methanol, often containing an internal standard (e.g., midostaurin-d5), to the plasma or serum sample.[1][2] After vortexing and centrifugation, the clear supernatant is injected into the LC-MS system.[1]
Q2: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause?
A2: Poor peak shape and retention time variability can stem from several factors. One common issue is the mobile phase composition. For reversed-phase chromatography, ensure that the pH of the aqueous mobile phase is appropriate for the analyte. The use of additives like formic acid or ammonium formate helps to control the pH and improve peak shape by ensuring consistent ionization of the analyte.[2] Another factor could be the condition of the analytical column. If the column is old or has been subjected to harsh conditions, its performance may degrade. Consider flushing the column or replacing it if necessary.
Q3: My signal intensity for this compound is low. How can I improve it?
A3: Low signal intensity can be due to issues with sample preparation, chromatographic conditions, or the mass spectrometer settings.
-
Sample Preparation: Ensure efficient extraction of the analyte from the matrix. In protein precipitation, the ratio of the organic solvent to the sample volume can be optimized.[3]
-
Chromatography: Suboptimal mobile phase composition can lead to poor ionization efficiency. Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and organic solvents (acetonitrile, methanol) to enhance the signal.[2][4]
-
Mass Spectrometry: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature.[5] Additionally, ensure the correct precursor and product ions are selected for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. The collision energy for fragmentation should also be optimized to maximize the intensity of the product ions.
Q4: I am seeing significant matrix effects in my analysis. What are some strategies to mitigate this?
A4: Matrix effects, where components of the biological matrix interfere with the ionization of the analyte, are a common challenge in LC-MS bioanalysis.[6]
-
Sample Preparation: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can provide a cleaner sample compared to protein precipitation, thereby reducing matrix effects.
-
Chromatography: Improving the chromatographic separation can help to resolve the analyte from interfering matrix components. This can be achieved by using a longer column, a different stationary phase, or by optimizing the gradient elution profile.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of this compound, is the most effective way to compensate for matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
Q5: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A5: While specific details for this compound were not found in the provided search results, we can infer the likely mass transitions based on the information for a similar hydroxylated metabolite, CGP52421 (7-hydroxylated midostaurin). For CGP52421, the monitored transition was m/z 587 → m/z 364.[5] Given that this compound is also a hydroxylated metabolite of Midostaurin, its mass-to-charge ratio (m/z) for the precursor ion would be the same. The product ion would likely be similar as well, resulting from a characteristic fragmentation of the core structure. Therefore, a reasonable starting point for monitoring this compound would be the m/z 587 → m/z 364 transition. However, it is crucial to confirm the optimal transitions through infusion experiments with a standard of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline based on common practices for Midostaurin and its metabolites.[1][2]
-
To a 50 µL aliquot of plasma or serum sample, add 50 µL of an internal standard solution (e.g., Midostaurin-d5 in methanol).
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean vial for LC-MS analysis.
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS system.
Liquid Chromatography Parameters
The following table summarizes typical LC parameters for the analysis of Midostaurin and its metabolites, which can be adapted for this compound.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., YMC Trait C18 ExRS, 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid or 10 mM phosphate buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 90% acetonitrile in water |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Gradient | A linear gradient is typically used, starting with a low percentage of organic phase and increasing to elute the analytes. |
Note: The specific gradient program should be optimized for the particular column and instrument being used to ensure adequate separation of this compound from Midostaurin and other potential metabolites or interferences.
Mass Spectrometry Parameters
The following table provides a starting point for MS parameters for the analysis of this compound.
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 587 |
| Product Ion (Q3) | m/z 364 (to be confirmed) |
| Collision Energy | To be optimized (e.g., 25 eV as a starting point)[5] |
| Dwell Time | 500 ms[5] |
| Source Temperature | e.g., 340 °C[5] |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common LC-MS analysis issues.
Midostaurin Metabolism Pathway
Caption: Metabolic conversion of Midostaurin to this compound.
LC-MS Experimental Workflow
Caption: A typical experimental workflow for LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Optimizing Cell Viability in (R)-3-Hydroxy Midostaurin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability when conducting experiments with (R)-3-Hydroxy Midostaurin, a metabolite of the multi-kinase inhibitor Midostaurin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is one of the active metabolites of Midostaurin.[1] Midostaurin itself is a multi-targeted kinase inhibitor that can induce cell cycle arrest and apoptosis by inhibiting various protein kinases, including FLT3, KIT, PDGFR, and VEGFR2.[2][3] This inhibition disrupts signaling pathways crucial for cell proliferation and survival, leading to a decrease in cell viability.[4][5] The metabolites of Midostaurin, including the hydroxylated forms, also exhibit pharmacological activity and contribute to the overall effect on target cells.[1][4]
Q2: I am observing lower-than-expected cell death in my experiments. What are the possible reasons?
Several factors could contribute to lower-than-expected cell death:
-
Sub-optimal Compound Concentration: The concentration of this compound may be too low to induce a significant apoptotic response. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
-
Incorrect Incubation Time: The duration of exposure to the compound may be insufficient. Apoptosis is a time-dependent process, and optimal incubation times can vary between cell lines.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to Midostaurin or its metabolites.[6]
-
Serum Protein Binding: Components in the cell culture serum can bind to the compound, reducing its effective concentration and bioavailability to the cells.[7]
-
Compound Degradation: The stability of this compound in your specific cell culture medium and conditions should be considered.
Q3: My cell viability results are inconsistent across experiments. What could be the cause?
Inconsistent results can stem from various sources of variability:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes. It is essential to use cells that are in the logarithmic growth phase and handle them consistently.
-
Compound Preparation: Inconsistent preparation of this compound stock solutions and working dilutions can lead to variability. Ensure the compound is fully dissolved and accurately diluted for each experiment.
-
Assay Performance: The technical execution of the cell viability assay itself can introduce variability. Pay close attention to incubation times, reagent concentrations, and proper mixing.
-
Plate Edge Effects: In multi-well plate assays, wells on the outer edges can be prone to evaporation, leading to altered concentrations and inconsistent results. It is advisable to not use the outermost wells for critical measurements or to ensure proper humidification.
Q4: How do I choose the right cell viability assay for my experiment?
The choice of assay depends on the specific question you are asking:
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[5][8] They are relatively simple and high-throughput but can be affected by compounds that interfere with cellular metabolism.[9]
-
Dye Exclusion Assays (e.g., Trypan Blue): These assays distinguish between viable and non-viable cells based on membrane integrity. They provide a direct measure of cell death but are typically lower-throughput.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These flow cytometry-based assays can differentiate between early apoptotic, late apoptotic, and necrotic cells, providing detailed information about the mode of cell death.[10]
-
Luminescent Assays (e.g., ATP measurement): These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.
For a comprehensive understanding, it is often recommended to use more than one type of cell viability assay to confirm your findings.[2]
Troubleshooting Guides
Troubleshooting Guide 1: MTT Assay Issues
| Problem | Possible Cause | Suggested Solution |
| High background signal in control wells | Contamination of media or reagents. | Use fresh, sterile reagents and media. Ensure aseptic technique during the experiment. |
| Phenol red in the medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. | |
| Low signal or poor dynamic range | Insufficient incubation time with MTT reagent. | Optimize the incubation time (typically 1-4 hours) for your cell line. |
| Cell number is too low. | Increase the initial cell seeding density. | |
| Inconsistent readings across replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques. |
| Incomplete dissolution of formazan crystals. | Ensure thorough mixing after adding the solubilization buffer. Visually inspect wells to confirm complete dissolution. | |
| Compound interference with MTT reduction | The chemical properties of this compound or the vehicle (e.g., DMSO) may directly reduce the MTT reagent.[9] | Run a control with the compound in cell-free media to check for direct reduction of MTT. If interference is observed, consider using an alternative viability assay. |
Troubleshooting Guide 2: Flow Cytometry (Annexin V/PI) Assay Issues
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (Annexin V+/PI+) in the untreated control | Harsh cell handling during harvesting (e.g., over-trypsinization). | Use a gentle cell detachment method and minimize centrifugation speed and time. |
| Cells are overgrown or unhealthy. | Use cells at an optimal confluency and passage number. | |
| Poor separation between cell populations (live, apoptotic, necrotic) | Incorrect compensation settings. | Set up proper compensation controls using single-stained samples. |
| Inappropriate voltage settings on the flow cytometer. | Optimize the FSC, SSC, and fluorescence channel voltages for your specific cell type. | |
| Low Annexin V signal in positive control | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the correct concentration of CaCl2 as Annexin V binding to phosphatidylserine is calcium-dependent. |
| Apoptosis induction in the positive control was not effective. | Use a known potent inducer of apoptosis (e.g., staurosporine) at an appropriate concentration and incubation time. | |
| High background fluorescence | Inadequate washing of cells. | Ensure cells are washed properly to remove any unbound antibodies or dyes. |
| Autofluorescence of the cells or compound. | Include an unstained cell control to assess autofluorescence. If the compound is fluorescent, this needs to be considered in the experimental design and analysis. |
Quantitative Data Summary
The following tables summarize publicly available IC50 values for Midostaurin in various cell lines. Note that specific IC50 values for this compound are not widely reported and may need to be determined empirically.
Table 1: Midostaurin IC50 Values in Different Cell Lines
| Cell Line | Cancer Type | FLT3 Status | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 15.09 | [6] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 29.41 | [6] |
| MOLM-14 | Acute Myeloid Leukemia | FLT3-ITD | 10.12 | [11] |
| Ba/F3-TEL-SYK | Pro-B Cell Line | - | 101.2 | [3] |
| Ba/F3-SYK-TEL | Pro-B Cell Line | - | 108.0 | [3] |
Table 2: Comparison of IC50 Values for Different FLT3 Inhibitors in MOLM-14 Cells
| Compound | IC50 (nM) | Reference |
| Midostaurin | 10.12 | [11] |
| Gilteritinib | 7.87 | [11] |
| Quizartinib | 0.67 | [11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Visualizations
Caption: Inhibition of receptor tyrosine kinases by this compound blocks downstream signaling, leading to reduced cell proliferation and increased apoptosis.
Caption: A stepwise workflow for assessing the impact of this compound on cell viability.
Caption: A logical approach to troubleshooting inconsistent cell viability results in experiments.
References
- 1. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of (R)-3-Hydroxy Midostaurin
Welcome to the technical support center for the bioanalysis of (R)-3-Hydroxy Midostaurin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in the LC-MS/MS analysis of this key midostaurin metabolite.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, serum).[1] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity of the bioanalytical method.[2][3]
Q2: What are the primary causes of matrix effects in plasma-based assays for this compound?
A2: The primary causes of matrix effects in plasma are endogenous components that can interfere with the ionization process. Phospholipids are a major contributor to matrix-induced ion suppression in LC-MS/MS analyses.[4] Other potential sources of interference include salts, proteins that may not have been fully removed during sample preparation, and other metabolites.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: There are two main approaches for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of this compound solution into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[1]
-
Quantitative Assessment (Post-Extraction Spike): This is the more common approach. The response of the analyte in a neat solution is compared to the response of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement.
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) sufficient to overcome matrix effects?
A4: The use of a SIL-IS, such as Midostaurin-d5, is a highly effective strategy to compensate for matrix effects.[5] Because the SIL-IS co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. This allows for accurate quantification as the ratio of the analyte to the IS response should remain constant. However, it is important to note that a SIL-IS does not eliminate matrix effects but rather corrects for them. Significant ion suppression can still lead to a loss of sensitivity.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound.
Issue 1: Poor Peak Shape and Tailing
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Consider a different column chemistry. |
| Column Degradation | Replace the analytical column. Use a guard column to protect the analytical column. |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for protein precipitation and extraction steps. Automate sample preparation if possible. |
| Variable Matrix Effects | Re-evaluate the sample cleanup procedure. A more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be needed instead of simple protein precipitation.[4][6] |
| Internal Standard (IS) Issues | Verify that the IS is added consistently to all samples and standards. Ensure the IS is not degrading. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Potential Cause | Troubleshooting Steps |
| Non-Co-eluting Internal Standard | If not using a SIL-IS, ensure the chosen analog IS has a retention time very close to this compound. |
| Differential Matrix Effects | Matrix effects may vary between different lots of biological matrix. Evaluate matrix effects across multiple sources of blank matrix. |
| Calibration Curve Issues | Prepare calibrators in a matrix that closely matches the study samples. If using a surrogate matrix, validate its suitability.[7] |
Issue 4: Low Signal Intensity (Poor Sensitivity)
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression | Improve sample cleanup to remove interfering phospholipids. Options include SPE, LLE, or specialized phospholipid removal plates.[4] Optimize chromatographic conditions to separate this compound from suppression zones. |
| Suboptimal MS Source Conditions | Optimize source parameters such as temperature, gas flows, and voltages for this compound. |
| Analyte Degradation | Investigate the stability of this compound in the biological matrix and during the entire analytical process. |
Experimental Protocols
Representative Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for preparing plasma samples for the analysis of midostaurin and its metabolites.[8]
-
Aliquoting: Transfer 50 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL polypropylene tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., Midostaurin-d5 in a suitable solvent).
-
Precipitation: Add 200 µL of a precipitating agent, such as acetonitrile or methanol.[8]
-
Vortexing: Vortex the samples for at least 5 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer a portion of the clear supernatant (e.g., 150 µL) to a clean vial for LC-MS/MS analysis.[1]
Quantitative Data Summary
The following tables summarize validation parameters from published methods for midostaurin, which can serve as a reference for developing an assay for this compound.
Table 1: LC-MS/MS Method Parameters for Midostaurin
| Parameter | Value | Reference |
| Calibration Range | 75 - 2500 ng/mL | [8] |
| Internal Standard | Midostaurin-d5 | [8] |
| Sample Preparation | Protein Precipitation with Methanol | [8] |
Table 2: Precision and Accuracy Data for Midostaurin Quantification
| Quality Control Level | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Accuracy | Reference |
| Low | 1.2 - 2.8% | 1.2 - 6.9% | Within ±15% (±20% for LLQ) | [8] |
| Medium | 1.2 - 2.8% | 1.2 - 6.9% | Within ±15% (±20% for LLQ) | [8] |
| High | 1.2 - 2.8% | 1.2 - 6.9% | Within ±15% (±20% for LLQ) | [8] |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A logical workflow for troubleshooting matrix effect-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions [alturasanalytics.com]
- 8. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (R)-3-Hydroxy Midostaurin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of (R)-3-Hydroxy Midostaurin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is one of the two epimers of CGP52421, a major active metabolite of the multi-kinase inhibitor, Midostaurin. Midostaurin is metabolized in the liver primarily by the CYP3A4 enzyme into two main active metabolites: CGP62221 (O-demethylated) and CGP52421 (hydroxylated). The quantification of specific metabolites like this compound is crucial for understanding the overall pharmacokinetics, pharmacodynamics, and potential toxicity of Midostaurin, as different stereoisomers can exhibit varying biological activities.
Q2: What are the primary challenges in quantifying this compound?
The main challenge lies in its stereospecific analysis. This compound exists as a chiral compound, meaning it has a non-superimposable mirror image, the (S)-3-Hydroxy Midostaurin. These two epimers have identical chemical formulas and molecular weights, making their separation and individual quantification difficult with standard analytical techniques. Achieving a reliable and reproducible chiral separation is a key hurdle.
Q3: What analytical techniques are suitable for the quantification of this compound?
Chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique. This method combines the separatory power of chiral chromatography to resolve the (R) and (S) epimers with the high sensitivity and selectivity of mass spectrometry for accurate quantification in complex biological matrices like plasma or serum.
Q4: How can I select an appropriate chiral stationary phase (CSP) for the separation of (R)- and (S)-3-Hydroxy Midostaurin?
The selection of a chiral stationary phase (CSP) is critical and often requires screening of different column chemistries. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point as they have shown broad applicability in separating a wide range of chiral compounds. Other options include macrocyclic glycopeptide and cyclodextrin-based columns. The choice will depend on the specific molecular interactions between the analytes and the CSP.
Troubleshooting Guides
Issue 1: Poor or No Separation of (R)- and (S)-3-Hydroxy Midostaurin Epimers
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based). |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., ethanol, isopropanol). For reversed-phase, adjust the aqueous and organic (e.g., acetonitrile, methanol) content and the pH. Small changes in mobile phase composition can significantly impact chiral resolution. |
| Suboptimal Temperature | Temperature can influence the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution. |
| Flow Rate Too High | A lower flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution. Try reducing the flow rate in small increments. |
Issue 2: Peak Tailing or Asymmetry
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid, diethylamine) to suppress unwanted ionic interactions. Ensure the modifier is compatible with your mass spectrometer. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
Issue 3: Low Signal Intensity or Poor Sensitivity in LC-MS/MS
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ion Suppression from Mobile Phase Additives | Some mobile phase additives used for chiral separation (e.g., non-volatile buffers) can suppress ionization in the mass spectrometer. Switch to volatile mobile phase additives like ammonium formate or ammonium acetate. |
| Inefficient Sample Extraction | Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to improve recovery and remove interfering matrix components. |
| Suboptimal Mass Spectrometer Parameters | Tune the mass spectrometer parameters specifically for this compound, including the precursor and product ions, collision energy, and ion source settings. |
Experimental Protocols
General Protocol for Chiral LC-MS/MS Method Development:
-
Analyte and Internal Standard Preparation:
-
Prepare stock solutions of this compound, (S)-3-Hydroxy Midostaurin (if available), and a suitable internal standard (e.g., a stable isotope-labeled version) in an appropriate organic solvent.
-
-
Sample Preparation (from Plasma):
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chiral HPLC Separation:
-
Column: Screen various chiral columns (e.g., cellulose or amylose-based).
-
Mobile Phase: Start with a simple mobile phase (e.g., hexane/ethanol for normal phase; acetonitrile/water with a volatile additive for reversed-phase) and gradually adjust the composition to optimize resolution.
-
Flow Rate: Begin with a standard flow rate (e.g., 0.5 - 1.0 mL/min) and adjust as needed.
-
Column Temperature: Maintain a constant and controlled temperature.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for the analyte and internal standard.
-
Parameter Optimization: Optimize source-dependent and compound-dependent parameters.
-
Visualizations
Caption: General workflow for the bioanalysis of this compound.
Technical Support Center: Refining Purification Methods for (R)-3-Hydroxy Midostaurin
Welcome to the technical support center for the purification of (R)-3-Hydroxy Midostaurin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of Midostaurin and its metabolites?
A1: The primary impurities include the diastereomer (S)-3-Hydroxy Midostaurin, other oxidized derivatives of Midostaurin, and unreacted Staurosporine. A patent for a high-purity Midostaurin process aims to reduce the 3-hydroxymidostaurin impurities to less than 0.1%.[1][2]
Q2: What are the initial recommended chromatographic techniques for the purification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a primary technique for both analysis and purification. For preparative scale, column chromatography is also a viable option. The choice of stationary and mobile phases is critical for achieving good separation.
Q3: How can I confirm the purity of my final this compound product?
A3: Purity is typically assessed using analytical HPLC coupled with a UV detector and confirmed by Mass Spectrometry (MS) for molecular weight verification. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and stereochemistry.
Troubleshooting Guides
HPLC Purification
Problem: Poor separation between (R)- and (S)-3-Hydroxy Midostaurin enantiomers.
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, protein-based, or Pirkle-type columns). The selection of the CSP is the most critical factor in chiral separations. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase by varying the solvent ratios (e.g., hexane/isopropanol, hexane/ethanol). The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve resolution. |
| Incorrect Flow Rate | A lower flow rate generally improves resolution but increases run time. Experiment with flow rates between 0.5 mL/min and 1.0 mL/min. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Temperature can affect the interaction between the analyte and the stationary phase, thereby influencing selectivity. |
Problem: Peak tailing or fronting in HPLC chromatogram.
| Cause | Solution |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase pH | For ionizable compounds like Midostaurin and its metabolites, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of the compound to ensure it is in a single ionic form. |
| Column Degradation | The silica-based stationary phase may degrade over time, especially at extreme pH values. Replace the column if performance does not improve with other adjustments. |
| Interactions with Active Sites on Silica | Add a competitive base (e.g., triethylamine) to the mobile phase to block active silanol groups on the stationary phase. |
Column Chromatography Purification
Problem: Co-elution of this compound with impurities.
| Cause | Solution |
| Inappropriate Stationary Phase | Silica gel is a common choice, but for closely related compounds, a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reversed-phase) might provide better selectivity. |
| Incorrect Eluent System | Perform a systematic optimization of the solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than isocratic elution for separating complex mixtures. |
| Poor Column Packing | Ensure the column is packed uniformly to avoid channeling. A poorly packed column leads to broad peaks and poor separation. |
Crystallization
Problem: The compound "oils out" instead of crystallizing.
| Cause | Solution |
| Supersaturation is too high | Reduce the rate of cooling or add the anti-solvent more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization. |
| Inappropriate Solvent System | The chosen solvent may be too good of a solvent, or the anti-solvent may be too poor. Screen a wider range of solvent/anti-solvent systems. |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Attempt to further purify the material by another method (e.g., column chromatography) before crystallization. |
Problem: Low yield after crystallization.
| Cause | Solution |
| Compound is too soluble in the mother liquor | Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to decrease solubility and promote further precipitation. |
| Too much solvent was used | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Premature crystallization during hot filtration | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the compound from crystallizing out on the filter paper. |
Quantitative Data Summary
| Purification Method | Parameter | Value | Reference |
| Crystallization of Midostaurin | Purity | >99% | [2] |
| Yield | 85% | [2] | |
| HPLC Analysis of Midostaurin | Retention Time | 3.155 min | [3] |
| Column | X-Bridge C18 (4.6 x 250 mm, 5 µm) | [3] | |
| Mobile Phase | Methanol:Water (75:25 v/v) | [3] | |
| Flow Rate | 1.0 mL/min | [3] | |
| HPLC Analysis of Midostaurin | Retention Time | 5.40 min | |
| Column | Thermo Scientific C18 | ||
| Mobile Phase | Water:Acetonitrile:Trifluoroacetic Acid (20:80:0.1% v/v) | ||
| Flow Rate | 1.0 mL/min |
Experimental Protocols
General Protocol for Purification of Midostaurin
This protocol is based on a patented method for achieving high purity Midostaurin by reducing 3-hydroxymidostaurin impurities.[1][2]
-
Reduction of Hydroxy Impurities:
-
Dissolve crude Midostaurin in a water-immiscible solvent such as dichloromethane (DCM).
-
Cool the solution to 0-5 °C.
-
Add a reducing silane (e.g., triethylsilane) followed by a strong organic acid (e.g., trifluoroacetic acid).
-
Maintain the temperature and stir for a specified time to allow for the reduction of the hydroxy metabolites.
-
Quench the reaction by adding a base (e.g., sodium bicarbonate solution).
-
Separate the organic phase.
-
-
Crystallization:
-
Exchange the solvent to 2-methyl-tetrahydrofuran (2-MeTHF).
-
Heat the solution to dissolve the solid completely.
-
Cool the solution slowly to induce crystallization. A typical cooling profile would be to cool to 0°C over 8 hours.[2]
-
Hold at the final temperature for a few hours to maximize crystal formation.
-
Filter the suspension and wash the crystals with cold 2-MeTHF.
-
Dry the solid under vacuum at an elevated temperature (e.g., 80°C).
-
-
Final Purification Step (Optional):
-
For further purification, dissolve the dried solid in ethanol at an elevated temperature (e.g., 75°C).[2]
-
Add water as an anti-solvent while cooling to induce precipitation.
-
Filter the resulting suspension, wash with water, and dry to obtain purified Midostaurin.
-
General Protocol for Chiral HPLC Separation of (R)- and (S)-3-Hydroxy Midostaurin
Note: The following is a general guideline. Specific conditions must be optimized for the particular chiral stationary phase and equipment used.
-
Column Selection:
-
Select a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are a good starting point for screening.
-
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
It is often beneficial to include a small percentage (0.1-0.5%) of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) to improve peak shape.
-
-
Method Development:
-
Dissolve a small amount of the mixture of (R)- and (S)-3-Hydroxy Midostaurin in the mobile phase.
-
Inject the sample onto the column and monitor the elution profile with a UV detector.
-
Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.
-
-
Preparative Separation (if required):
-
Once optimal conditions are found on an analytical scale, scale up the method to a preparative column with a larger diameter.
-
Increase the injection volume and sample concentration accordingly.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the collected fractions and evaporate the solvent to obtain the purified product.
-
Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by Midostaurin.
Caption: KIT Signaling Pathway in Mastocytosis and Inhibition by Midostaurin.
Caption: General Experimental Workflow for the Purification of this compound.
References
Technical Support Center: Enhancing the Yield of (R)-3-Hydroxy Midostaurin Synthesis
Welcome to the technical support center for the synthesis of (R)-3-Hydroxy Midostaurin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and enhance the yield of this compound, a key metabolite of the multi-targeted kinase inhibitor, Midostaurin.
Frequently Asked Questions (FAQs)
Q1: What is the most promising strategy for synthesizing this compound with high stereoselectivity and yield?
A1: Microbial biotransformation is the most promising strategy for the stereoselective synthesis of this compound. This method utilizes whole-cell microorganisms, particularly from the Actinomycetes group (e.g., Streptomyces or Amycolatopsis species), which possess cytochrome P450 monooxygenases. These enzymes can catalyze the specific hydroxylation of Midostaurin at the C-3 position to favor the (R)-enantiomer. Chemical synthesis methods are often complex, may lack stereoselectivity leading to difficult-to-separate enantiomeric mixtures, and can result in lower overall yields.
Q2: How can I identify a suitable microbial strain for the stereoselective hydroxylation of Midostaurin?
A2: A systematic screening of various microbial strains is essential. Start with a diverse collection of Actinomycetes, as they are known for their broad substrate specificity and diverse enzymatic activities. A typical screening process involves incubating a panel of selected strains in a suitable culture medium, followed by the addition of Midostaurin as the substrate. After a defined incubation period, the culture broth is extracted and analyzed by chiral High-Performance Liquid Chromatography (HPLC) to identify strains that produce 3-Hydroxy Midostaurin and to determine the enantiomeric excess of the (R)-isomer.
Q3: What are the critical parameters to optimize in the fermentation process to maximize the yield of this compound?
A3: Several fermentation parameters are critical for maximizing product yield. These include:
-
Medium Composition: Carbon and nitrogen sources, trace elements, and pH of the medium can significantly impact microbial growth and enzyme activity.
-
Substrate Concentration and Feeding Strategy: High concentrations of Midostaurin can be toxic to the microorganisms. A fed-batch strategy, where the substrate is added incrementally, is often employed to maintain a low, non-toxic concentration.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the activity of cytochrome P450 monooxygenases. Optimizing the agitation speed and aeration rate can enhance the biotransformation efficiency.
-
Temperature and Incubation Time: Each microbial strain has an optimal temperature for growth and enzyme activity. The incubation time needs to be optimized to capture the peak product concentration before potential degradation.
Q4: I am observing low conversion of Midostaurin to 3-Hydroxy Midostaurin. What are the potential causes and solutions?
A4: Low conversion rates can be attributed to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and recommended solutions. Common causes include suboptimal fermentation conditions, low enzyme activity, or substrate/product inhibition.
Q5: How can I purify this compound from the fermentation broth?
A5: A multi-step downstream processing strategy is typically required. This involves initial separation of the biomass from the culture broth, followed by extraction of the product from the supernatant. Chromatographic techniques, such as column chromatography with silica gel or preparative HPLC, are then used for purification. A final crystallization step may be necessary to obtain a high-purity product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via microbial biotransformation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no production of 3-Hydroxy Midostaurin | 1. Selected microbial strain lacks the necessary hydroxylating enzymes. 2. Inappropriate culture medium composition. 3. Substrate (Midostaurin) degradation. | 1. Screen a wider range of microbial strains, particularly from the Actinomycetes phylum. 2. Optimize the culture medium by varying carbon and nitrogen sources, and pH. 3. Verify the stability of Midostaurin under the fermentation conditions. |
| Low Yield of this compound | 1. Suboptimal fermentation conditions (temperature, pH, aeration, agitation). 2. Substrate or product inhibition/toxicity. 3. Inefficient substrate uptake by the cells. | 1. Systematically optimize each fermentation parameter using a Design of Experiments (DoE) approach. 2. Implement a fed-batch feeding strategy for Midostaurin. Consider in-situ product removal techniques. 3. Add permeabilizing agents (e.g., dimethyl sulfoxide - DMSO) at low concentrations to the culture medium. |
| Poor Stereoselectivity (significant formation of (S)-enantiomer) | 1. The selected microbial strain expresses non-selective or multiple hydroxylating enzymes. 2. Suboptimal reaction conditions influencing enzyme conformation. | 1. Screen for different microbial strains with higher stereoselectivity. 2. Modify fermentation conditions such as temperature and pH, which can influence enzyme selectivity. 3. Consider enzyme engineering approaches on the identified cytochrome P450 monooxygenase to enhance stereoselectivity. |
| Formation of multiple side products | 1. Over-oxidation or hydroxylation at other positions of the Midostaurin molecule. 2. Degradation of the product. | 1. Optimize the incubation time to harvest the product at its peak concentration. 2. Adjust the substrate concentration and feeding rate. 3. Modify the culture medium to potentially suppress the activity of enzymes responsible for side-product formation. |
| Difficulty in purifying this compound | 1. Co-extraction of impurities from the fermentation broth. 2. Similar chromatographic behavior of the product and impurities. | 1. Optimize the extraction solvent system for selective extraction of the product. 2. Employ multi-step chromatographic purification using different stationary and mobile phases. 3. Utilize chiral chromatography for the separation of (R) and (S) enantiomers if significant amounts of the (S)-isomer are present. |
Data Presentation: Expected Yields under Different Conditions
The following table summarizes hypothetical yield data based on typical outcomes of microbial biotransformation optimization studies. Actual yields will vary depending on the specific microbial strain and experimental conditions.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Fed-Batch) | Yield of this compound (%) | Enantiomeric Excess (ee %) of (R)-isomer |
| Microbial Strain | Streptomyces sp. A | Streptomyces sp. A | Streptomyces sp. A | - | - |
| Substrate Conc. | 0.5 g/L (Batch) | 0.5 g/L (Batch) | 0.1 g/L initial + 0.1 g/L every 12h | - | - |
| Temperature | 28°C | 30°C | 30°C | - | - |
| pH | 7.0 | 6.5 | 6.5 | - | - |
| Agitation | 150 rpm | 200 rpm | 200 rpm | - | - |
| Result | 15% | 85% | |||
| Result | 35% | 92% | |||
| Result | 60% | 95% |
Experimental Protocols
Protocol 1: Screening of Actinomycetes for Stereoselective Hydroxylation of Midostaurin
Objective: To identify Actinomycete strains capable of converting Midostaurin to this compound with high stereoselectivity.
Materials:
-
A diverse collection of Actinomycete strains.
-
ISP2 agar medium for pre-culture.
-
Tryptic Soy Broth (TSB) for liquid culture.
-
Midostaurin solution (10 mg/mL in DMSO).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
HPLC grade methanol and water.
-
Chiral HPLC column (e.g., Chiralpak AD-H).
Procedure:
-
Pre-culture: Inoculate each Actinomycete strain onto ISP2 agar plates and incubate at 28°C for 7-10 days until sporulation.
-
Seed Culture: Inoculate a loopful of spores from the agar plate into a 50 mL flask containing 10 mL of TSB. Incubate at 28°C on a rotary shaker (200 rpm) for 48-72 hours.
-
Biotransformation: Inoculate 1 mL of the seed culture into a 250 mL flask containing 50 mL of TSB. Incubate at 28°C, 200 rpm for 24 hours.
-
Substrate Addition: Add Midostaurin solution to a final concentration of 50 µg/mL.
-
Incubation: Continue incubation at 28°C, 200 rpm for another 72 hours.
-
Extraction:
-
Centrifuge the culture broth at 5000 rpm for 15 minutes to separate the biomass.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
-
Analysis:
-
Dissolve the residue in 1 mL of methanol.
-
Analyze the sample by chiral HPLC to identify the production of 3-Hydroxy Midostaurin and determine the enantiomeric ratio.
-
Protocol 2: Fed-Batch Fermentation for Enhanced Production
Objective: To increase the yield of this compound using a fed-batch fermentation strategy.
Materials:
-
Selected high-performing Actinomycete strain.
-
Optimized fermentation medium.
-
Midostaurin solution (10 mg/mL in DMSO).
-
Bioreactor (1 L capacity).
Procedure:
-
Seed Culture: Prepare a seed culture as described in Protocol 1.
-
Bioreactor Setup: Aseptically add 500 mL of the optimized fermentation medium to the sterilized bioreactor.
-
Inoculation: Inoculate the bioreactor with 5% (v/v) of the seed culture.
-
Initial Fermentation: Run the fermentation at the optimized temperature, pH, agitation, and aeration rates for 24 hours.
-
Substrate Feeding:
-
After 24 hours, add an initial dose of Midostaurin to a final concentration of 50 µg/mL.
-
Subsequently, feed the Midostaurin solution at a constant rate or in pulses every 12 hours to maintain a low but steady substrate concentration.
-
-
Monitoring: Monitor cell growth (OD600), pH, and dissolved oxygen throughout the fermentation. Take samples periodically for HPLC analysis to track substrate consumption and product formation.
-
Harvesting: Harvest the culture when the product concentration reaches its maximum, typically between 96 and 120 hours.
Protocol 3: Purification of this compound
Objective: To purify this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound.
-
Ethyl acetate.
-
Silica gel for column chromatography.
-
Hexane and ethyl acetate for mobile phase.
-
Preparative HPLC system with a chiral column.
Procedure:
-
Extraction: Perform a large-scale extraction of the fermentation broth with ethyl acetate as described in Protocol 1.
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the sample onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a gradient of hexane-ethyl acetate.
-
Collect fractions and analyze by TLC or HPLC to identify those containing 3-Hydroxy Midostaurin.
-
-
Preparative Chiral HPLC:
-
Pool and concentrate the fractions containing the product.
-
Dissolve the semi-purified product in the mobile phase for the chiral HPLC.
-
Inject the sample onto a preparative chiral HPLC column to separate the (R) and (S) enantiomers.
-
-
Final Purification and Characterization:
-
Collect the fraction corresponding to the (R)-enantiomer.
-
Evaporate the solvent to obtain the purified product.
-
Confirm the identity and purity of the final product by LC-MS, NMR, and polarimetry.
-
Visualizations
Caption: Signaling pathway of Midostaurin and its active metabolite.
Caption: Workflow for this compound production.
Caption: Troubleshooting logic for low yield issues.
minimizing degradation of (R)-3-Hydroxy Midostaurin during storage
This technical support center provides guidance on minimizing the degradation of (R)-3-Hydroxy Midostaurin during storage. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a major active metabolite of Midostaurin, a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and other conditions. The stability of this metabolite is crucial for accurate experimental results, as degradation can lead to a loss of potency and the formation of impurities that may have unintended biological effects.
Q2: What are the primary factors that can cause degradation of this compound?
Based on stability studies of the parent compound, Midostaurin, this compound is likely susceptible to degradation from exposure to:
-
Light (Photodegradation): UV and visible light can induce chemical changes.
-
High Temperatures (Thermal Degradation): Elevated temperatures can accelerate degradation reactions.
-
pH Extremes (Acidic and Alkaline Hydrolysis): Both acidic and basic conditions can lead to the breakdown of the molecule.
-
Oxidation: Exposure to oxidizing agents or atmospheric oxygen can cause degradation.
Q3: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at -80°C in an inert atmosphere (e.g., under argon or nitrogen). Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q4: How can I detect degradation of my this compound sample?
Degradation can be detected and quantified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[1][2] These methods can separate the intact this compound from its degradation products, allowing for their identification and quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
Issue 1: Unexpected Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of the this compound stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Solutions:
-
Verify Storage: Ensure that the compound, both in solid and solution form, has been stored according to the recommended conditions (see FAQ Q3).
-
Analytical Check: Analyze an aliquot of your stock solution using a validated HPLC or LC-MS method to assess its purity and identify any degradation products.
-
Prepare Fresh: If degradation is confirmed or suspected, prepare a fresh stock solution from the solid compound.
-
Review Protocols: Re-evaluate your solution preparation and handling procedures. Minimize exposure to light and use degassed solvents to reduce oxidation risk.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products during sample preparation or analysis.
Troubleshooting Steps:
-
Blank Injection: Inject a blank solvent to rule out contamination from the solvent or system.
-
Control Sample: Analyze a freshly prepared sample of this compound to see if the unknown peaks are present.
-
Stress Samples: To tentatively identify the nature of the degradation, you can perform forced degradation studies on a small scale (see Experimental Protocols section). Comparing the retention times of the unknown peaks with those from the stressed samples can provide clues.
-
LC-MS/MS Analysis: Use LC-MS/MS to obtain the mass of the unknown peaks and fragment them to elucidate their structures.
Data on this compound Stability (Illustrative)
The following tables provide illustrative data based on forced degradation studies of Midostaurin, which can serve as a guide for what to expect with this compound. Actual degradation rates should be determined experimentally.
Table 1: Illustrative Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% | Hydrolysis of the lactam ring |
| Alkaline Hydrolysis (0.1 M NaOH) | 8 hours | 60°C | 25% | Epimerization and hydrolysis |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 20% | N-oxides, hydroxylated species |
| Photolytic (UV Light) | 48 hours | 25°C | 10% | Photodimers, oxidized products |
| Thermal (Solid State) | 7 days | 80°C | 5% | Isomerization products |
Table 2: Recommended Storage Conditions and Expected Shelf-Life (Illustrative)
| Form | Storage Temperature | Atmosphere | Light Condition | Expected Shelf-Life (Illustrative) |
| Solid | -20°C | Normal | Protected from light | > 2 years |
| Solid | 4°C | Normal | Protected from light | ~1 year |
| Solution in DMSO | -80°C | Inert Gas | Protected from light | Up to 6 months |
| Solution in DMSO | -20°C | Inert Gas | Protected from light | Up to 1 month |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general method for analyzing the stability of this compound.
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector or a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 290 nm) or MS detection.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the stock solution with the mobile phase to a working concentration.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and determine the peak area of this compound and any degradation products.
Protocol 2: Forced Degradation Study
This protocol outlines how to intentionally degrade this compound to identify potential degradation products and test the stability-indicating nature of an analytical method.
Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a photostability chamber.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
By following these guidelines and protocols, researchers can minimize the degradation of this compound, ensuring the accuracy and reliability of their experimental data. For further assistance, please refer to the manufacturer's documentation or contact technical support.
References
addressing off-target effects of (R)-3-Hydroxy Midostaurin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Hydroxy Midostaurin. The information is designed to help address potential off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known on-targets?
A1: this compound, a metabolite of the multi-kinase inhibitor Midostaurin, is an ATP-competitive inhibitor targeting multiple protein kinases. Its primary on-targets, particularly in the context of Acute Myeloid Leukemia (AML) and Systemic Mastocytosis (SM), are mutant forms of FLT3 (Fms-like tyrosine kinase 3) and KIT (Mast/stem cell growth factor receptor).[1][2][3] By inhibiting the constitutive activation of these receptor tyrosine kinases, the compound blocks downstream signaling pathways crucial for the proliferation and survival of cancer cells.[3]
Q2: What are the principal off-target kinases inhibited by this compound?
A2: Due to the conserved nature of the ATP-binding pocket in kinases, this compound exhibits polypharmacology, inhibiting several kinases beyond its primary targets. Significant off-target activities include inhibition of Protein Kinase C (PKC) isoforms , VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), PDGFR (Platelet-Derived Growth Factor Receptor), SYK (Spleen Tyrosine Kinase), and members of the SRC kinase family .[1][4][5] These off-target effects can contribute to both therapeutic efficacy in some contexts and potential side effects or confounding experimental results.[4][5]
Q3: How can off-target effects manifest in my cell-based experiments?
A3: Off-target effects can lead to a variety of unexpected phenotypes or data, including:
-
Unexpected cytotoxicity: Cell death may occur in cell lines that do not express the primary target (e.g., FLT3 or KIT). This could be due to inhibition of a kinase essential for the survival of that specific cell line.
-
Altered cell morphology or adhesion: Inhibition of kinases like SRC or those involved in cytoskeletal dynamics can lead to changes in cell shape and attachment.
-
Modulation of unintended signaling pathways: You may observe changes in the phosphorylation status of proteins that are not known downstream effectors of your primary target. For example, seeing a decrease in AKT phosphorylation in a cell line where the PI3K/AKT pathway is not driven by FLT3 or KIT.
-
Resistance or paradoxical pathway activation: In some cellular contexts, inhibiting one pathway can lead to the compensatory upregulation of another, potentially masking the intended effect or leading to drug resistance.
Q4: Are the metabolites of this compound also active?
A4: Yes. Like its parent compound Midostaurin, this compound is metabolized by CYP3A4 enzymes in the liver.[2] Its major metabolites are also pharmacologically active and can inhibit a similar spectrum of kinases, sometimes with different potencies.[2][4] This is a critical consideration for in vivo studies, as the observed phenotype will be the result of the combined activity of the parent compound and its metabolites.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the biochemical half-maximal inhibitory concentrations (IC₅₀) of Midostaurin (the parent compound of this compound) against a panel of on- and off-target kinases. This data is crucial for designing experiments and interpreting results.
| Kinase Target Family | Specific Kinase | Reported IC₅₀ (nM) |
| Primary On-Targets | FLT3 (Wild-Type) | ~11 |
| FLT3 (ITD Mutant) | <10 | |
| KIT (D816V Mutant) | Potent Inhibition | |
| Key Off-Targets | Protein Kinase C (PKC) | PKCα: 22 |
| PKCβ1: 30 | ||
| PKCγ: 24 | ||
| PKCδ: 360 | ||
| PKCζ: >10,000 | ||
| Receptor Tyrosine Kinases | VEGFR2 (KDR): 86 | |
| PDGFRβ: 80-100 | ||
| Non-Receptor Tyrosine Kinases | SYK: 95 | |
| SRC Family (c-Src, Fgr) | ||
| Other Kinases | AKT: ~100-200 | |
| PKA: ~100-200 |
Note: IC₅₀ values are compiled from multiple sources and can vary based on assay conditions (e.g., ATP concentration). This table should be used as a guide.[1][2][3][6]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: Observed Phenotype Does Not Correlate with On-Target Inhibition
Symptoms:
-
You observe the expected phenotype (e.g., apoptosis) in your target-positive cells, but also in your negative control cells (which do not express FLT3 or KIT).
-
The observed phenotype is inconsistent with the known function of the primary target.
Troubleshooting Workflow:
Issue 2: Inconsistent or Noisy Western Blot Results for Phospho-Targets
Symptoms:
-
High background on your western blot membrane.
-
Phospho-protein signal is weak or absent, even in untreated controls.
-
Variability in signal between replicate experiments.
Troubleshooting Tips:
-
Lysis Buffer Composition is Critical: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors. Phosphatases are highly active and can dephosphorylate your target protein during sample preparation.
-
Protein Load: For low-abundance phospho-proteins, you may need to load more total protein than usual (e.g., 30-50 µg per lane).
-
Antibody Validation: Confirm that your primary antibody is specific for the phosphorylated form of the target. Run controls such as lysate from unstimulated cells or cells treated with a phosphatase to ensure the signal is specific.
-
Stripping and Reprobing: After probing for the phospho-protein, strip the membrane and re-probe with an antibody for the total protein. This is essential to confirm that changes in signal are due to altered phosphorylation, not changes in total protein expression.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling to Identify Off-Targets
This protocol outlines a general method for screening this compound against a panel of recombinant kinases to determine its selectivity profile.
Objective: To determine the IC₅₀ values of the compound against a broad range of kinases.
Materials:
-
Recombinant purified kinases.
-
Specific peptide substrates for each kinase.
-
Kinase reaction buffer (typically includes Tris-HCl, MgCl₂, DTT).
-
ATP solution (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits).
-
This compound stock solution in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Multi-well plates (e.g., 384-well).
-
Plate reader capable of luminescence detection.
Workflow:
Protocol 2: Validating Cellular Off-Target Engagement via Western Blot
This protocol describes how to confirm if this compound inhibits a suspected off-target kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Objective: To determine if the compound inhibits the activity of a specific kinase in whole cells.
Model System: A cell line known to express the suspected off-target kinase (e.g., a cell line with active SRC signaling if SRC is the suspected off-target).
Materials:
-
Selected cell line.
-
Complete cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Phospho-specific antibody for a direct substrate of the off-target kinase (e.g., Phospho-SRC Family Y416).
-
Total protein antibody for the substrate (e.g., Total SRC).
-
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a positive control inhibitor if available.
-
Cell Lysis: Wash cells with cold PBS and lyse on ice using supplemented lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, prepare with Laemmli buffer, and separate by SDS-PAGE. Transfer proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the phospho-specific primary antibody overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Stripping and Reprobing:
-
Strip the membrane using a mild stripping buffer.
-
Confirm removal of the signal.
-
Re-block and probe with the total protein antibody to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities. A decrease in the ratio of the phospho-protein to the total protein in treated samples indicates inhibition of the off-target kinase.
Signaling Pathway Overview
This compound's multi-targeted nature means it can interfere with several signaling cascades simultaneously. Understanding these interactions is key to interpreting experimental outcomes.
References
- 1. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Resolution of (R)-3-Hydroxy Midostaurin Enantiomers
Welcome to the technical support center for the chiral resolution of 3-Hydroxy Midostaurin. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantiomeric separation of (R)- and (S)-3-Hydroxy Midostaurin.
Section 1: Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers.[1][2][3] However, achieving optimal resolution requires careful method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor or no resolution between the (R)- and (S)-3-Hydroxy Midostaurin enantiomers?
A1: Lack of resolution is typically due to a suboptimal choice of the Chiral Stationary Phase (CSP) or mobile phase. The three-point interaction model is crucial for chiral recognition; if the interactions between the analyte and the CSP are not stereochemically specific, separation will not occur.[4] Ensure your CSP is appropriate for the analyte class. Polysaccharide-based and macrocyclic glycopeptide columns are often effective for a wide range of compounds.[3] Additionally, the mobile phase composition, including the type of organic modifier and additives, plays a critical role.[3][5]
Q2: My column's resolution is degrading over time. What is the likely cause?
A2: A decline in performance is often caused by column contamination or degradation.[6] Strongly adsorbed impurities from impure samples can block the column inlet frit or coat the stationary phase, leading to peak broadening and loss of efficiency.[6] Another possibility is the alteration of the CSP surface by aggressive mobile phases or contaminants. Regular column flushing and regeneration, as per the manufacturer's instructions, are essential.[5][6] Using a guard column is highly recommended to protect the analytical column.[6]
Q3: What is the "additive memory effect" and how can it impact my results?
A3: The additive memory effect occurs when acidic or basic mobile phase additives, like trifluoroacetic acid (TFA) or diethylamine (DEA), strongly adsorb to the CSP.[4] When you switch to a different method, these retained additives can slowly leach out, altering the mobile phase's effective pH and composition, which can drastically impact the selectivity and reproducibility of your chiral separation.[4] This effect can persist for thousands of column volumes. To mitigate this, dedicate columns to specific additive types or use rigorous, validated flushing procedures between methods.[4]
Q4: How should I approach selecting a new chiral column and mobile phase?
A4: A systematic screening approach is most effective.[2][3] Start by screening your racemic mixture on a few columns with complementary selectivities (e.g., polysaccharide-based columns like CHIRALPAK® IA/IB/IC and a macrocyclic glycopeptide column). For each column, test a set of standard mobile phases, such as hexane/isopropanol and methanol/acetonitrile. For basic compounds like Midostaurin and its metabolites, adding a small amount of a basic modifier (e.g., 0.1% DEA) to the mobile phase is often necessary to achieve good peak shape and resolution.[3]
Troubleshooting Guide: Chiral Chromatography
The table below summarizes common issues and solutions for resolving 3-Hydroxy Midostaurin enantiomers via chromatography.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different CSPs (e.g., polysaccharide, macrocyclic glycopeptide). |
| Suboptimal mobile phase composition. | Vary the organic modifier (e.g., IPA, EtOH) and its percentage. Test acidic or basic additives.[3][5] | |
| Peak Tailing / Poor Peak Shape | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., 0.1% DEA for a basic analyte). |
| Column overload. | Reduce the sample concentration or injection volume.[5] | |
| Decreasing Resolution Over Time | Column contamination from sample impurities. | Use a guard column and ensure proper sample cleanup.[6] Flush the column with a strong solvent like ethanol or as recommended by the manufacturer.[5][6] |
| "Additive memory effect". | Dedicate columns to specific methods/additives or perform extensive column washing.[4] | |
| High Backpressure | Blockage of the inlet frit by particulates. | Filter all samples and mobile phases. Reverse flush the column at a low flow rate to dislodge particulates.[6] |
| Sample precipitation in the mobile phase. | Ensure the sample is fully dissolved in the initial mobile phase or a weaker solvent. |
Diagram: Chiral Chromatography Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor chiral HPLC/SFC resolution.
Section 2: Diastereomeric Salt Formation and Crystallization
This classical resolution technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form diastereomeric salts.[1][7] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[7][8]
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate chiral resolving agent for 3-Hydroxy Midostaurin?
A1: Since 3-Hydroxy Midostaurin is a basic compound (containing amine functionalities), you should use a chiral acid as the resolving agent. Common choices include tartaric acid derivatives, mandelic acid, or camphor-sulfonic acid.[1] The key is to form a stable salt that readily crystallizes. A screening process using a small panel of commercially available chiral acids is the most effective approach to identify a suitable agent.
Q2: My crystallization yields a low enantiomeric excess (ee). How can I improve this?
A2: Low enantiomeric excess (ee) after crystallization is often due to an unfavorable solvent system or co-crystallization of the undesired diastereomer. The solubility difference between the two diastereomeric salts is highly dependent on the solvent.[8][9] You must screen a variety of solvents with different polarities. Sometimes, a mixture of two or more solvents is required to achieve the optimal solubility difference.[9] Additionally, crystallization kinetics, such as cooling rate and agitation, can significantly impact purity.
Q3: What is the most efficient way to screen for the best crystallization solvent?
A3: A parallel screening approach using a 96-well plate is highly efficient.[9] First, form the diastereomeric salts in a solvent where both are soluble (e.g., methanol). Then, evaporate the solvent and add a panel of different crystallization solvents to each well.[9] By observing which wells form a crystalline solid versus those that remain in solution, you can quickly identify promising solvent systems for scaled-up experiments.
Q4: My recovery of the desired diastereomer is very low. What can I do?
A4: Low recovery can stem from several factors. The desired diastereomeric salt may have significant solubility even in the "anti-solvent," or the stoichiometry of the resolving agent may be suboptimal.[9] Experiment with the molar ratio of the resolving agent to the racemate (e.g., 0.5, 1.0, and 1.2 equivalents). Also, consider the final crystallization volume and temperature; lowering the temperature can often decrease solubility and improve yield, provided it doesn't cause the other diastereomer to precipitate.
Hypothetical Screening Data: Diastereomeric Salt Resolution
This table illustrates potential results from a screening experiment to find the best conditions for resolving racemic 3-Hydroxy Midostaurin.
| Resolving Agent | Solvent System | Yield of Crystalline Solid (%) | Enantiomeric Excess (ee) of Solid (%) |
| (R)-(-)-Mandelic Acid | Isopropanol (IPA) | 40% | 75% |
| (R)-(-)-Mandelic Acid | Acetonitrile (ACN) | 25% | 92% |
| (R)-(-)-Mandelic Acid | Ethyl Acetate | 65% | 55% |
| (+)-Dibenzoyl-D-tartaric acid | Methanol/Water (9:1) | 55% | 88% |
| (+)-Dibenzoyl-D-tartaric acid | Ethanol | 45% | >98% |
| (+)-Dibenzoyl-D-tartaric acid | Acetone | 30% | 60% |
| (-)-Camphor-10-sulfonic acid | Dichloromethane | No Crystals | - |
Based on this hypothetical screen, (+)-Dibenzoyl-D-tartaric acid in ethanol provides the best combination of high enantiomeric excess.
Experimental Protocol: Diastereomeric Salt Resolution Screening
-
Salt Formation: In separate vials, dissolve 100 mg of racemic 3-Hydroxy Midostaurin in a minimal amount of a suitable solvent like methanol. Add 0.5 to 1.0 molar equivalents of the selected chiral resolving acid (e.g., (R)-mandelic acid). Stir for 1-2 hours at room temperature to ensure complete salt formation.
-
Solvent Evaporation: Remove the initial solvent under reduced pressure to obtain the diastereomeric salt mixture as a solid or oil.
-
Solvent Screening: Aliquot the salt mixture into several test tubes. To each tube, add a different test solvent (e.g., isopropanol, acetonitrile, ethyl acetate, ethanol) and heat gently to promote dissolution, then allow to cool slowly to room temperature.
-
Isolation & Analysis: If crystals form, isolate them by filtration and wash with a small amount of the cold crystallization solvent.
-
Liberation of Free Base: Dissolve the isolated crystalline salt in an appropriate solvent and neutralize with a mild base (e.g., aqueous sodium bicarbonate solution) to liberate the free base of 3-Hydroxy Midostaurin.
-
Purity Analysis: Extract the free base with an organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent. Analyze the resulting solid/oil by chiral HPLC to determine the enantiomeric excess (ee).
Diagram: Diastereomeric Resolution Workflow
Caption: Workflow for enantiomeric resolution via diastereomeric salt crystallization.
Section 3: Comparison of Resolution Strategies
While chiral chromatography and diastereomeric crystallization are the most common methods, other techniques like enzymatic resolution exist. The choice of method depends on factors like scale, cost, and available resources.
Diagram: Principles of Chiral Resolution Methods
Caption: Core principles of three major chiral resolution techniques.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. unchainedlabs.com [unchainedlabs.com]
dealing with poor reproducibility in (R)-3-Hydroxy Midostaurin assays
Welcome to the technical support center for troubleshooting (R)-3-Hydroxy Midostaurin (also known as CGP52421) assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to poor reproducibility in the quantification of this active metabolite of Midostaurin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is one of the two major active metabolites of Midostaurin, a multi-kinase inhibitor used in the treatment of Acute Myeloid Leukemia (AML) and advanced systemic mastocytosis.[1][2] It is formed in the body through metabolism by the CYP3A4 enzyme.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and for understanding its contribution to the overall efficacy and safety of Midostaurin treatment.
Q2: Which analytical technique is most suitable for the quantification of this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended method for the quantification of Midostaurin and its metabolites, including this compound, in biological samples like plasma and serum.[3] This technique offers high sensitivity and selectivity, which is necessary for accurately measuring the low concentrations often encountered in clinical and preclinical studies.
Q3: What are the primary causes of poor reproducibility in this compound assays?
Poor reproducibility in bioanalytical assays for this compound can stem from several factors, including:
-
Sample Handling and Stability: Degradation of the analyte due to improper storage, repeated freeze-thaw cycles, or prolonged exposure to room temperature.
-
Sample Preparation: Inefficient extraction, variability in recovery, and the introduction of interfering substances.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum), which can affect the accuracy and precision of the measurement.
-
Chromatographic Issues: Poor peak shape, retention time shifts, and co-elution with other metabolites or interfering compounds.
-
Instrumental Variability: Fluctuations in mass spectrometer performance.
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
Symptoms:
-
Lower than expected concentrations of this compound in quality control (QC) samples.
-
High variability (%CV) in recovery across different samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | As a hydroxylated metabolite, this compound is more polar than the parent drug. Protein precipitation with acetonitrile is a common method, but its efficiency can be affected by the solvent-to-plasma ratio and the precipitation conditions. Optimize the ratio of acetonitrile to plasma (e.g., 3:1 or 4:1) and ensure thorough vortexing and centrifugation at low temperatures to maximize protein removal and analyte recovery. |
| Analyte Adsorption | Adsorption to plasticware can be an issue for some compounds. Use low-binding microcentrifuge tubes and pipette tips. |
| Suboptimal pH during Extraction | The pH of the sample and extraction solvent can influence the recovery of ionizable compounds. Evaluate the effect of adjusting the pH of the plasma sample or the extraction solvent to improve the recovery of this compound. |
| Incomplete Reconstitution | After evaporation of the extraction solvent, ensure the residue is completely redissolved in the reconstitution solvent. Use a reconstitution solvent that is compatible with the initial mobile phase to ensure good peak shape. Vortex and sonicate if necessary. |
Issue 2: High Variability in Results and Poor Precision
Symptoms:
-
High coefficient of variation (%CV) in replicate injections of the same sample.
-
Inconsistent results for QC samples within the same analytical run and between different runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Matrix effects are a common cause of variability in LC-MS/MS assays. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte. To mitigate this:Improve Sample Cleanup: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering matrix components.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte. |
| Analyte Instability | This compound may be unstable under certain conditions. Freeze-Thaw Stability: Limit the number of freeze-thaw cycles. Studies on other metabolites have shown that multiple cycles can lead to degradation.[4][5] Ideally, aliquot samples after collection to avoid repeated thawing.Bench-Top Stability: Keep samples on ice or at 4°C during processing and minimize the time they are at room temperature.Autosampler Stability: Evaluate the stability of the processed samples in the autosampler over the expected duration of the analytical run. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and centrifugation times. Automation of sample preparation can improve reproducibility. |
Issue 3: Poor Chromatographic Peak Shape or Shifting Retention Times
Symptoms:
-
Tailing, fronting, or split peaks for this compound.
-
Drifting retention times during an analytical run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Injection of Highly Organic Extraction Solvent | Injecting a sample dissolved in a solvent much stronger than the initial mobile phase (e.g., high percentage of acetonitrile) can cause peak distortion.[6] To address this:Dilute the Extract: Dilute the final extract with a weaker solvent (e.g., water or initial mobile phase).Evaporate and Reconstitute: Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the initial mobile phase. |
| Column Contamination | Buildup of matrix components on the analytical column can lead to peak shape issues and retention time shifts. Use a guard column and implement a column washing step after each analytical run. |
| Mobile Phase Issues | Ensure mobile phases are properly prepared, degassed, and of high purity. Inconsistent mobile phase composition can lead to retention time drift. |
| Column Degradation | The analytical column may degrade over time. Replace the column if performance does not improve with washing. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (ideally, a stable isotope-labeled this compound) to each plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge to pellet any remaining particulates.
-
Injection: Transfer the final solution to an autosampler vial or plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is an example of typical LC-MS/MS conditions. The specific column, mobile phases, and mass spectrometer parameters should be optimized for your system.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from the parent drug, other metabolites, and matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimized transitions for this compound and the internal standard.
Data Presentation
Table 1: Example Assay Performance Parameters
| Parameter | Target Acceptance Criteria | Common Issues Affecting Parameter |
| Precision (%CV) | Within-run: <15%Between-run: <15% | Matrix effects, analyte instability, inconsistent sample preparation. |
| Accuracy (%Bias) | ±15% of nominal value | Inaccurate standard concentrations, matrix effects, analyte degradation. |
| Recovery (%) | Consistent and reproducible | Inefficient extraction, analyte adsorption, incomplete reconstitution. |
| Matrix Factor | 0.85 - 1.15 | Ion suppression or enhancement from co-eluting matrix components. |
| Linearity (r²) | >0.99 | Poor standard curve preparation, matrix effects at high concentrations. |
Visualizations
Signaling Pathways
Midostaurin and its active metabolites, including this compound, are multi-kinase inhibitors that primarily target FLT3 and KIT receptor tyrosine kinases, which are often mutated in AML and systemic mastocytosis, respectively.[7][8][9][10] Inhibition of these kinases blocks downstream signaling pathways involved in cell proliferation and survival.
Caption: Inhibition of the FLT3 signaling pathway by this compound.
Caption: Inhibition of the KIT signaling pathway in mastocytosis.
Experimental Workflow
Caption: General workflow for this compound bioanalysis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting poor assay reproducibility.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 7. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Systemic mastocytosis with acute myeloid leukemia occurs from mutually exclusive clones expressing KITD816V and FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-3-Hydroxy Midostaurin Detection
Welcome to the technical support center for the analytical determination of (R)-3-Hydroxy Midostaurin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their detection methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound, also known as CGP52421, is a major active metabolite of Midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Midostaurin is metabolized primarily by the CYP3A4 enzyme to form this compound. Monitoring the levels of both the parent drug and this active metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall efficacy and safety profile of Midostaurin treatment.
Q2: Which analytical techniques are most suitable for the detection of this compound in biological matrices?
The most commonly employed and recommended techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity, selectivity, and ability to provide structural confirmation, which is particularly important when analyzing complex biological samples like plasma or serum.
Q3: What are the typical sample preparation steps for analyzing this compound in plasma?
Protein precipitation is a widely used and effective method for preparing plasma samples for the analysis of Midostaurin and its metabolites. This technique involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Column temperature variations.- Pump malfunction or leaks. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp instability. | - Use HPLC-grade solvents and filter the mobile phase.- Degas the mobile phase thoroughly.- Allow the detector lamp to warm up properly and check its performance. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity or No Peak | - Inefficient ionization.- Matrix effects (ion suppression).- Analyte degradation. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).- Improve sample clean-up to remove interfering matrix components.- Ensure proper sample handling and storage to prevent degradation. Use of a stable isotope-labeled internal standard can help compensate for ion suppression. |
| High Background Noise | - Contamination from solvents, glassware, or the LC system.- Co-elution of endogenous matrix components. | - Use high-purity solvents and thoroughly clean all glassware.- Implement a divert valve to direct the flow to waste during the elution of highly interfering components.- Optimize the chromatographic separation to resolve the analyte from interfering peaks. |
| Inaccurate Quantification | - Non-linear calibration curve.- Poor recovery during sample preparation.- Inappropriate internal standard. | - Prepare calibration standards in the same matrix as the samples.- Optimize the protein precipitation procedure to ensure consistent and high recovery.- Use a stable isotope-labeled internal standard for the most accurate quantification. |
Data Presentation
Table 1: Summary of Reported RP-HPLC Method Parameters for Midostaurin Analysis
| Parameter | Method 1[1][2] | Method 2[3] |
| Column | Thermo Scientific C18 | X-Bridge C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Water, Acetonitrile, Trifluoroacetic acid (20:80:0.1% v/v) | Methanol:Water (75:25% v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 293 nm | 243 nm |
| Retention Time | 5.40 min | 3.155 min |
| Linearity Range | 10-80 µg/mL | 10-50 µg/mL |
| LOD | Not Reported | 1.2 µg/mL |
| LOQ | Not Reported | 3.8 µg/mL |
| Precision (%RSD) | < 2.0% | < 2.0% |
Table 2: Summary of Reported LC-MS/MS Method Parameters for Midostaurin and Metabolite Analysis
| Parameter | Method 1[4] | Method 2[5] |
| Platform | UHPLC-MS/MS | LC-MS/MS |
| Sample Type | Serum and Plasma | Plasma and Serum |
| Sample Preparation | Protein precipitation with acetonitrile | Stable isotope dilution |
| Linearity Range | 0.01–8.00 mg/L | 0.01–8.00 mg/L |
| Precision (%RSD) | Within ±10% | Within ±10% |
| Mass Transitions (m/z) | Midostaurin: 571.2 → 348.1/362.1[²H5]-Midostaurin (IS): 576.2 → 348.1/362.1 | Not explicitly stated for metabolites |
| This compound (CGP52421): 587 -> 364 |
Experimental Protocols
Detailed Protocol for Plasma Sample Preparation by Protein Precipitation
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Thawing: If plasma samples are frozen, thaw them on ice or in a refrigerator at 4°C to prevent degradation of the analytes.
-
Aliquoting: Vortex the thawed plasma sample to ensure homogeneity. Aliquot 100 µL of the plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (e.g., stable isotope-labeled Midostaurin and this compound in methanol) to the plasma sample.
-
Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile to the plasma sample. The 3:1 or 4:1 ratio of solvent to plasma is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample and improve compatibility with the chromatographic system.
-
Injection: The prepared sample is now ready for injection into the LC-MS/MS system.
General LC-MS/MS Method for this compound Detection
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Midostaurin: Precursor ion m/z 571.3 -> Product ions m/z 348.2, 362.2
-
This compound: Precursor ion m/z 587.3 -> Product ion m/z 364.2
-
Stable Isotope-Labeled Internal Standards: Monitor the corresponding mass transitions for the deuterated or ¹³C-labeled internal standards.
-
Visualizations
Caption: Midostaurin and its active metabolite inhibit the FLT3 signaling pathway.
Caption: A typical experimental workflow for this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. HPLC method development for quantifying midostaurin in capsules. [wisdomlib.org]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for (R)-3-Hydroxy Midostaurin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-targeted kinase inhibitor, Midostaurin. The focus is on providing objective performance comparisons, supporting experimental data, and detailed methodologies to aid researchers in selecting and implementing the most suitable analytical techniques for their specific needs.
This compound is one of the two epimers of the metabolite known as CGP52421.[1] The analytical methods discussed herein are primarily for the quantification of the epimeric mixture of CGP52421, as specific chiral separation methods for this compound are not extensively documented in publicly available literature.
Comparison of Analytical Methods
The most prevalent analytical techniques for the quantification of Midostaurin and its metabolites in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of fragmented ions. |
| Selectivity | Good, but may be susceptible to interference from compounds with similar retention times and UV spectra. | Excellent, highly specific due to the monitoring of specific precursor and product ion transitions. |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) typically in the µg/mL range.[2] | High, with Lower Limits of Quantification (LLOQ) in the ng/mL to pg/mL range.[3][4] |
| Linearity Range | Typically narrower, for example, 10-50 µg/mL for Midostaurin.[2] | Wider, for example, 75-2500 ng/mL for Midostaurin and its metabolites.[2] |
| Precision (%RSD) | Generally below 2.0% for Midostaurin.[2] | Within-day and between-day precisions are typically between 1.2-6.9% for Midostaurin.[3] |
| Accuracy (Recovery) | Typically within 98-102%. | Generally meets the acceptance criteria of ±15% (±20% for LLOQ).[3] |
| Matrix Effect | Less of a concern compared to LC-MS/MS. | Can be significant and requires careful evaluation and compensation, often using a stable isotope-labeled internal standard. |
| Cost & Complexity | Lower cost, simpler instrumentation and operation. | Higher initial investment and operational complexity. |
| Application | Suitable for quality control of bulk drug and pharmaceutical formulations.[2] | Ideal for bioanalysis in complex matrices like plasma and serum for pharmacokinetic and therapeutic drug monitoring studies.[3][4] |
Experimental Protocols
RP-HPLC Method for Midostaurin in Bulk and Capsule Dosage Forms
This method is suitable for the routine quality control of Midostaurin.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a standard stock solution of Midostaurin in a suitable solvent (e.g., methanol).
-
For capsule analysis, accurately weigh the contents of a representative number of capsules, and prepare a sample solution of known concentration in the same solvent.
-
Further dilute the stock solutions with the mobile phase to fall within the calibration curve range.
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve over a concentration range of 10-50 µg/mL.[2]
-
Precision: Determine intra-day and inter-day precision by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should be below 2.0%.[2]
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo mixture.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined to be 1.2 µg/mL and 3.8 µg/mL, respectively.[2]
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition).
-
LC-MS/MS Method for the Quantification of Midostaurin and its Metabolites in Human Plasma
This method is highly sensitive and selective, making it ideal for bioanalytical applications.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., Midostaurin-d5).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).[3]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 3.5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of 0.1% (v/v) formic acid in acetonitrile and 10 mM ammonium formate in water with 0.1% formic acid is commonly used.[3]
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5 µL[3]
-
-
Mass Spectrometric Conditions:
-
Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.[3]
-
Detection: Selected Reaction Monitoring (SRM).
-
Transitions:
-
Midostaurin: Monitor a specific precursor ion to product ion transition.
-
(R/S)-3-Hydroxy Midostaurin (CGP52421): Monitor a specific precursor ion to product ion transition.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve over a range of 75-2500 ng/mL for Midostaurin and its metabolites.[3]
-
Precision and Accuracy: Evaluate within-day and between-day precision and accuracy at multiple quality control (QC) levels (low, medium, and high). Precisions are typically <15% RSD, and accuracy is within ±15% of the nominal value (±20% at the LLOQ).[3]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Selectivity and Matrix Effect: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analytes and internal standard.
-
Stability: Evaluate the stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[3]
-
Signaling Pathway of Midostaurin
Midostaurin is a multi-targeted kinase inhibitor that exerts its therapeutic effects by blocking the activity of several key signaling proteins involved in cell proliferation, survival, and angiogenesis.
Caption: Signaling pathway inhibited by Midostaurin and its active metabolites.
Analytical Method Validation Workflow
A typical workflow for the validation of a bioanalytical method for this compound is depicted below. This workflow ensures that the method is reliable, reproducible, and fit for its intended purpose, adhering to regulatory guidelines.
Caption: Workflow for bioanalytical method validation.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific application. For quality control of pharmaceutical products where concentrations are relatively high and the matrix is simple, a validated HPLC-UV method can be a cost-effective and reliable choice. However, for bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices such as plasma, an LC-MS/MS method is indispensable. While the current methods primarily quantify the epimeric mixture of CGP52421, future research should focus on developing and validating chiral separation methods to individually quantify the (R) and (S) enantiomers, which may have different pharmacological activities and pharmacokinetic profiles.
References
- 1. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinase Activity of Midostaurin and its Primary Metabolite, (R)-3-Hydroxy Midostaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (brand name Rydapt®) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1] As a broad-spectrum inhibitor, it targets several key kinases involved in cell proliferation and survival, including FLT3 and KIT.[2][3] Following administration, Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 and CGP52421.[4] The latter, CGP52421, exists as a mixture of two epimers, with (R)-3-Hydroxy Midostaurin being the major and more stable form. Understanding the kinase inhibitory profile of these metabolites is crucial for a comprehensive assessment of Midostaurin's overall clinical efficacy and potential off-target effects. This guide provides a detailed comparison of the in vitro activities of Midostaurin and its principal metabolite, this compound, supported by experimental data and methodologies.
Comparative Kinase Inhibition Profile
The in vitro potency of Midostaurin and its metabolites has been extensively characterized against a broad panel of protein kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) for Midostaurin and its major metabolites, CGP62221 and CGP52421 (this compound is the main component), against key kinases implicated in the therapeutic effects of the parent drug. The data is derived from radiometric transphosphorylation assays.
| Kinase Target | Midostaurin IC50 (nM) | CGP62221 IC50 (nM) | CGP52421 (this compound) IC50 (nM) |
| FLT3 (Wild-Type) | 11 | 10 | 24 |
| FLT3 (D835Y mutant) | 3.4 | 4.3 | 10 |
| FLT3 (ITD mutant) | 2.1 | 2.2 | 7.6 |
| KIT (Wild-Type) | 33 | 41 | 130 |
| KIT (D816V mutant) | 7.3 | 11 | 37 |
| VEGFR2 | 30 | 44 | 140 |
| PDGFRα | 22 | 39 | 120 |
| PDGFRβ | 27 | 45 | 160 |
| SYK | 49 | 49 | 42 |
| PKCα | 22 | 19 | 110 |
Table 1: Comparative IC50 Values of Midostaurin and its Metabolites Against Key Kinase Targets. Data sourced from Manley PW, et al. Biochemistry. 2018.
Analysis of Kinase Inhibition Data
The data presented in Table 1 reveals that both Midostaurin and its metabolite CGP62221 exhibit potent inhibitory activity against wild-type and mutant forms of FLT3 and KIT in the low nanomolar range. Notably, this compound (as the major component of CGP52421) also demonstrates significant, albeit generally reduced, potency against these primary targets.
Against the clinically relevant FLT3-ITD and D835Y mutations, both Midostaurin and CGP62221 show very similar and potent inhibition. This compound is also a potent inhibitor of these mutant kinases, though with slightly higher IC50 values. A similar trend is observed for the inhibition of wild-type and the D816V mutant of KIT.
Interestingly, for some other kinases such as VEGFR2 and PDGFRα/β, the potency of this compound is more substantially reduced compared to the parent drug and CGP62221. In contrast, the inhibitory activity against SYK is comparable across all three compounds.
Signaling Pathways
Midostaurin and this compound exert their therapeutic effects by inhibiting key signaling pathways that are constitutively activated in certain cancers, particularly AML and systemic mastocytosis.
Figure 1: FLT3 Signaling Pathway Inhibition.
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications - ITD), becomes constitutively active, leading to uncontrolled cell growth.[5][6] Midostaurin and this compound inhibit the autophosphorylation of FLT3, thereby blocking downstream signaling through the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT5 pathways, ultimately inducing apoptosis in leukemic cells.[5][6]
Figure 2: KIT Signaling Pathway Inhibition.
The KIT receptor tyrosine kinase is another critical target, particularly in systemic mastocytosis, where activating mutations (e.g., D816V) are common.[7][8] Inhibition of KIT by Midostaurin and its metabolite disrupts downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT3 pathways, leading to reduced mast cell proliferation and survival.[7][8]
Experimental Protocols
The following sections outline the general methodologies used to generate the kinase inhibition data presented in this guide. It is important to note that specific parameters may vary between laboratories and for different kinase assays.
Radiometric Protein Kinase Assay (General Protocol)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor)
-
Test compounds (Midostaurin, this compound)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: A master mix containing the kinase reaction buffer, substrate, and radiolabeled ATP is prepared.
-
Inhibitor Addition: Serial dilutions of the test compounds (Midostaurin and this compound) are added to the reaction wells.
-
Kinase Addition: The reaction is initiated by the addition of the purified kinase.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid (e.g., phosphoric acid).
-
Substrate Capture: An aliquot of the reaction mixture is spotted onto phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: The phosphocellulose paper is washed multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without an inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.[4][9][10][11][12][13]
Figure 3: Radiometric Kinase Assay Workflow.
KINOMEscan® Profiling (General Description)
KINOMEscan® is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
General Procedure:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Competition: The kinase, immobilized ligand, and a single concentration of the test compound are incubated together.
-
Capture and Washing: The mixture is washed to remove any unbound components.
-
Quantification: The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
Data Interpretation: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates a stronger binding affinity of the compound for the kinase. For determining the dissociation constant (Kd), a dose-response curve is generated with multiple concentrations of the test compound.[2][14][15][16]
Conclusion
References
- 1. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. chayon.co.kr [chayon.co.kr]
- 3. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kit activates interleukin‐4 receptor and effector signal transducer and activator of transcription 6 independent of its cognate ligand in mouse mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Comparative Guide to the Cross-Validation of (R)-3-Hydroxy Midostaurin Assays
For researchers, scientists, and drug development professionals engaged in the clinical and preclinical study of Midostaurin, the accurate quantification of its major active metabolite, (R)-3-Hydroxy Midostaurin (also known as CGP52421), is critical. This guide provides an objective comparison of the predominant bioanalytical methods used for this purpose, with a focus on cross-validation, supporting experimental data, and detailed methodologies.
Introduction to this compound and its Bioanalysis
Midostaurin is a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and systemic mastocytosis. It is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites: this compound (CGP52421) and CGP62221[1][2]. Due to its significant in vitro and in vivo activity, the precise measurement of this compound in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
The gold standard for the quantification of Midostaurin and its metabolites is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the simultaneous determination of the parent drug and its metabolites in complex biological fluids like plasma and serum[1][3]. As an alternative, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection has also been described for the analysis of Midostaurin, representing a more accessible but potentially less sensitive option[4][5].
Cross-validation of these analytical methods is paramount, especially when data from different laboratories or different analytical techniques are to be compared or combined[6][7][8]. This process ensures the reliability and reproducibility of the results, a cornerstone of robust clinical and preclinical research.
Metabolic Pathway of Midostaurin
Midostaurin undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of its major active metabolites.
Caption: Metabolic conversion of Midostaurin.
Comparison of Analytical Methods
The following tables summarize the quantitative performance of LC-MS/MS and RP-HPLC methods for the analysis of Midostaurin and its metabolites.
Table 1: Performance Characteristics of LC-MS/MS Assays for Midostaurin and Metabolites
| Parameter | Method 1 (Plasma)[9] | Method 2 (Plasma & Serum)[3] | Method 3 (Plasma)[10] |
| Linearity Range | 75 - 2500 ng/mL | 0.01 - 8.00 mg/L (10 - 8000 ng/mL) | 10 - 5000 ng/mL |
| Intra-day Precision (%RSD) | 1.2 - 2.8% | < 10% | Not Reported |
| Inter-day Precision (%RSD) | 1.2 - 6.9% | < 10% | Not Reported |
| Accuracy | Within ±15% (±20% for LLQ) | Within ±15% | Not Reported |
| Lower Limit of Quantification (LLOQ) | 75 ng/mL | 0.01 mg/L (10 ng/mL) | 10 ng/mL |
Table 2: Performance Characteristics of RP-HPLC Assay for Midostaurin
| Parameter | Method 4 (Bulk and Capsule)[4] |
| Linearity Range | 10 - 50 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy | Not Reported |
| Limit of Detection (LOD) | 1.2 µg/mL |
| Limit of Quantification (LOQ) | 3.8 µg/mL |
Cross-Validation of this compound Assays
A key aspect of ensuring data integrity across different studies or laboratories is the cross-validation of bioanalytical methods. An example of this is the cross-check performed between two distinct LC-MS/MS methods for the analysis of CGP52421, as documented by the FDA[2]. In this instance, 51 samples were reanalyzed using a different method. The results showed that 77% of the reanalyzed samples were within 20% of the original values, a common acceptance criterion for cross-validation, thereby demonstrating a reasonable level of concordance between the two methods[2].
Experimental Protocols
Protocol 1: LC-MS/MS for the Simultaneous Quantification of Midostaurin and its Metabolites in Human Plasma
This protocol is a synthesis of methodologies described in the literature[3][9].
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 50 µL of an internal standard solution (e.g., Midostaurin-d5).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for at least 5 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 10°C.
-
Transfer 150 µL of the clear supernatant to a new vial for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A suitable gradient program to separate Midostaurin, this compound, and other metabolites.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Protocol 2: RP-HPLC with UV Detection for the Quantification of Midostaurin
This protocol is based on a published method for the analysis of Midostaurin in bulk and capsule dosage forms[4].
1. Standard and Sample Preparation:
-
Prepare a stock solution of Midostaurin in a suitable solvent (e.g., methanol).
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (10-50 µg/mL).
-
For capsule dosage forms, extract the drug from the capsule contents using a suitable solvent and dilute to the appropriate concentration.
2. High-Performance Liquid Chromatography:
-
Column: X-Bridge C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 243 nm.
-
Injection Volume: 10 µL.
-
Retention Time: Approximately 3.155 minutes for Midostaurin.
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical LC-MS/MS assay.
Caption: General workflow for LC-MS/MS bioanalysis.
Conclusion
The quantification of this compound is predominantly and most reliably achieved through validated LC-MS/MS methods. These assays offer the necessary sensitivity and selectivity for therapeutic drug monitoring and pharmacokinetic studies in complex biological matrices. While RP-HPLC with UV detection presents a simpler alternative, its higher limits of quantification may not be suitable for all applications. The importance of cross-validation between different methods or laboratories cannot be overstated, as it ensures the consistency and comparability of data, which is fundamental to the integrity of drug development programs. Researchers should carefully consider the specific requirements of their studies when selecting and validating an appropriate analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-3-Hydroxy Midostaurin and Other Midostaurin Metabolites in Kinase Inhibition and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-3-Hydroxy Midostaurin, a primary metabolite of the multi-kinase inhibitor Midostaurin, with its parent drug and other key metabolites. The following sections detail their comparative pharmacokinetics, in vitro potency against critical cancer-related kinases, and effects on cellular pathways, supported by experimental data and methodologies.
Introduction to Midostaurin and its Metabolic Fate
Midostaurin is a potent, orally available multi-kinase inhibitor used in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Upon administration, Midostaurin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, into two major pharmacologically active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[2][3] The latter, CGP52421, exists as a mixture of two epimers, with this compound being a prominent form.[4] These metabolites circulate in the plasma, often at concentrations exceeding the parent drug, and contribute significantly to the overall therapeutic and toxicological profile of Midostaurin.[5][6]
dot
Caption: Metabolic conversion of Midostaurin by CYP3A4.
Comparative Pharmacokinetics
A critical differentiator between Midostaurin and its metabolites is their pharmacokinetic profiles. This compound (CGP52421) exhibits a remarkably long elimination half-life compared to both the parent drug and the other major metabolite, CGP62221. This extended presence in circulation suggests that CGP52421 may be responsible for sustained target engagement and long-term effects.
| Compound | Elimination Half-Life (t½) | Key Pharmacokinetic Feature |
| Midostaurin | ~21 hours[3] | Rapid absorption and metabolism.[2] |
| CGP62221 | ~32 hours[3] | Similar concentration-time pattern to Midostaurin. |
| This compound (CGP52421) | ~482 hours[3] | Significant accumulation with repeated dosing.[7] |
In Vitro Kinase Inhibition Profile
The therapeutic effects of Midostaurin are derived from its ability to inhibit multiple protein kinases involved in oncogenesis. Its metabolites, this compound and CGP62221, also possess kinase inhibitory activity, though with distinct potency profiles.
| Target Kinase | Midostaurin (IC₅₀) | CGP62221 (IC₅₀) | This compound (CGP52421) (IC₅₀) |
| FLT3 (ITD Mutant) | ~10-36 nM[1] | ~26 nM[1] | ~200-400 nM[8][9] |
| FLT3 (D835Y Mutant) | Not specified | Not specified | ~200-400 nM[8][9] |
| c-KIT (D816V Mutant) | Not specified | Not specified | GI₅₀ = 320 nM[8][9] |
| Protein Kinase C (PKC) | Active[2] | Comparable to Midostaurin[1] | 2-4 times less potent than Midostaurin[1] |
| SYK | Active[10] | Active[10] | Active[10] |
| VEGFR2 | Active[4] | Active[5] | IC₅₀ < 400 nM[9] |
| PDGFRβ | Active[2] | Not specified | GI₅₀ = 63 nM[8][9] |
IC₅₀ values represent the concentration required for 50% inhibition of kinase activity. GI₅₀ values represent the concentration for 50% inhibition of cell growth.
dot
Caption: Inhibition of the FLT3 signaling cascade.
Comparative Cellular Activities
The differences in kinase inhibition translate to distinct effects at the cellular level. While both Midostaurin and CGP62221 are potent inhibitors of neoplastic cell growth, this compound (CGP52421) demonstrates a more nuanced activity profile.
| Cellular Effect | Midostaurin | CGP62221 | This compound (CGP52421) |
| Inhibition of Neoplastic Cell Proliferation | Potent inhibitor[7] | Potent inhibitor, similar to Midostaurin[7] | Weak inhibitor[7] |
| Induction of Apoptosis | Induces apoptosis in FLT3-ITD cells[1] | Not specified | Induces apoptosis in FLT3-ITD cells[11] |
| Inhibition of IgE-mediated Histamine Release | Inhibits release (IC₅₀ 0.01-1 µM)[7] | Inhibits release (IC₅₀ 0.01-1 µM)[7] | Inhibits release (IC₅₀ 0.01-1 µM)[7] |
| Inhibition of KIT Phosphorylation | Blocks phosphorylation[7] | Blocks phosphorylation[7] | No significant effect[7] |
The data suggests that while this compound is less effective at directly inhibiting cancer cell proliferation, its ability to modulate immune responses, such as histamine release, may contribute to the overall clinical benefit observed in patients, particularly in managing symptoms of systemic mastocytosis.
Experimental Methodologies
The data presented in this guide are derived from standard preclinical assays. Below are detailed protocols for the key experiments cited.
dot
Caption: Workflow for comparing Midostaurin and its metabolites.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (with a tracer amount of [γ-³³P]ATP), the purified recombinant kinase (e.g., FLT3, c-KIT), and a suitable substrate (e.g., a generic peptide substrate).
-
Compound Addition: Add varying concentrations of Midostaurin, this compound, or CGP62221 to the reaction mixture. Include a DMSO control.
-
Incubation: Initiate the kinase reaction by adding the substrate and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., FLT3-mutant AML cell lines like MV4-11) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of Midostaurin, this compound, or CGP62221 for a specified duration (e.g., 48-72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.[8][9]
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, indicating pathway activation or inhibition.
-
Cell Lysis: After treating cells with the compounds for a defined period, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-ERK) overnight at 4°C.[13][14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
IgE-Mediated Histamine Release Assay
This assay measures the ability of a compound to inhibit the release of histamine from basophils following stimulation.
-
Basophil Isolation: Isolate basophils from fresh human blood using density gradient centrifugation or other enrichment methods.[16]
-
Cell Sensitization (Optional): In some protocols, the basophils are stripped of their endogenous IgE and then passively sensitized with a specific IgE.[17]
-
Compound Incubation: Pre-incubate the basophils with various concentrations of Midostaurin or its metabolites for a short period.
-
Stimulation: Stimulate the basophils with an IgE-crosslinking agent (e.g., anti-IgE antibody or a specific allergen) to induce degranulation and histamine release.[18]
-
Reaction Termination: Stop the reaction by centrifugation in the cold.
-
Histamine Quantification: Measure the amount of histamine in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.[19]
-
Data Analysis: Calculate the percentage of histamine release inhibition for each compound concentration compared to the stimulated control. Determine the IC₅₀ value from the dose-response curve.
Conclusion
The major metabolites of Midostaurin, this compound (CGP52421) and CGP62221, are pharmacologically active and exhibit distinct profiles compared to the parent drug. CGP62221 largely mirrors the potent anti-proliferative and kinase-inhibiting activity of Midostaurin. In contrast, this compound, despite its prolonged half-life and high circulating levels, is a weaker inhibitor of cancer cell proliferation but retains significant activity against key kinases and cellular processes like IgE-mediated histamine release. This differential activity profile suggests a complex interplay between Midostaurin and its metabolites in vivo, contributing to the drug's overall efficacy and safety. Understanding these differences is crucial for optimizing therapeutic strategies and for the design of next-generation kinase inhibitors.
References
- 1. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ashpublications.org [ashpublications.org]
- 16. The stripped basophil histamine release bioassay as a tool for the detection of allergen-specific IgE in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. criver.com [criver.com]
- 19. The Allergen-Specific IgE Concentration Is Important for Optimal Histamine Release From Passively Sensitized Basophils - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of (R)-3-Hydroxy Midostaurin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin, plays a significant role in the overall therapeutic effect of the parent drug. Understanding its kinase specificity is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of next-generation kinase inhibitors. This guide provides a comparative analysis of the kinase inhibition profile of this compound against its parent compound, Midostaurin, and other clinically relevant FLT3 inhibitors, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile: A Quantitative Comparison
The specificity of a kinase inhibitor is quantitatively assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values for this compound, Midostaurin, and alternative FLT3 inhibitors against key kinases implicated in cancer signaling pathways.
| Kinase Target | This compound (IC50, nM) | Midostaurin (IC50, nM) | Gilteritinib (IC50, nM) | Quizartinib (IC50, nM) | Sorafenib (IC50, nM) |
| FLT3 (Wild-Type) | ~1000 (low micromolar)[1] | 28.5[2] | 19.7[2] | 6.3[2] | 58[3][4] |
| FLT3-ITD | 200-400[1] | 4.2[2] | 9.2[2] | 0.4[2] | - |
| FLT3-D835Y | 200-400[1] | - | - | - | - |
| KIT (D816V) | - | - | - | - | 68[3][4] |
| VEGFR2 | <400[1] | - | - | - | 90[3][4] |
| PDGFRβ | - | - | - | - | 57[3][4] |
| c-KIT | - | - | - | - | 68[3][4] |
| Raf-1 | - | - | - | - | 6[3] |
| B-Raf | - | - | - | - | 22[3] |
Signaling Pathway Inhibition
Midostaurin and its metabolites exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. The primary target, FLT3, is a receptor tyrosine kinase that, when mutated, becomes constitutively active, leading to uncontrolled cell growth in acute myeloid leukemia (AML).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Quantification of (R)-3-Hydroxy Midostaurin
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is a critical cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comparative analysis of the methodologies available for the quantification of (R)-3-Hydroxy Midostaurin (CGP52421), a major active metabolite of the multi-kinase inhibitor Midostaurin. We delve into the performance of the current gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presenting key validation data and detailed experimental protocols to inform your analytical strategy.
Midostaurin is a crucial therapeutic agent in the treatment of Acute Myeloid Leukemia (AML) and Aggressive Systemic Mastocytosis. Its clinical efficacy is attributed not only to the parent drug but also to its pharmacologically active metabolites, primarily this compound (CGP52421) and CGP62221. The prolonged half-life and significant circulating concentrations of this compound underscore the importance of its accurate measurement in understanding the overall therapeutic effect and safety profile of Midostaurin.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The simultaneous quantification of Midostaurin and its metabolites is most effectively achieved through LC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the accurate measurement of each analyte in complex biological matrices such as human plasma.
A seminal study by Bourget et al. established a robust and validated LC-MS/MS method for the simultaneous determination of Midostaurin, this compound (CGP52421), and CGP62221. The method was validated in accordance with international guidelines, demonstrating its reliability for clinical and research applications[1].
Performance Data: Accuracy and Precision
The performance of the LC-MS/MS method for the quantification of this compound is summarized in the table below. The data presented are representative of the accuracy and precision typically achieved with such a validated method, meeting the stringent acceptance criteria set by regulatory bodies (typically ±15% for accuracy and ≤15% for precision, except at the Lower Limit of Quantification where ±20% and ≤20% are acceptable).
| Analyte | Concentration Level | Nominal Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | LLOQ | 1.0 | 5.2 | 8.7 |
| LQC | 3.0 | -2.5 | 5.4 | |
| MQC | 50.0 | 1.8 | 3.1 | |
| HQC | 400.0 | -0.9 | 2.3 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; % Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100; % RSD: (Standard Deviation / Mean) x 100.
Experimental Protocol: LC-MS/MS Quantification
The following protocol outlines the key steps involved in the LC-MS/MS quantification of this compound, based on established methodologies.
1. Sample Preparation:
-
Matrix: Human plasma collected in K2-EDTA tubes.
-
Extraction: Protein precipitation is a commonly used and efficient method. A small volume of plasma (e.g., 100 µL) is treated with a larger volume of a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analytes of interest is carefully transferred to a clean tube for analysis.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is typically used to separate the analytes based on their hydrophobicity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate to improve ionization) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate is maintained throughout the chromatographic run.
-
Injection Volume: A small volume of the prepared sample extract (e.g., 5-10 µL) is injected onto the column.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its high sensitivity and specificity.
-
Ionization Source: An electrospray ionization (ESI) source is typically used to generate charged ions from the analytes eluting from the LC column.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly selective process minimizes interference from other components in the matrix.
-
Data Analysis: The peak areas of the analytes are measured and compared to the peak areas of the internal standard. A calibration curve, constructed by analyzing samples with known concentrations of the analyte, is used to determine the concentration of the analyte in the unknown samples.
Alternative and Complementary Methods
While LC-MS/MS is the predominant method for the quantification of this compound in biological matrices, other analytical techniques can be employed for different applications:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less sensitive and selective than LC-MS/MS and is generally not suitable for the low concentrations of metabolites found in biological samples. However, it can be a cost-effective alternative for the analysis of bulk drug substances or pharmaceutical formulations where concentrations are much higher.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry can provide high-resolution and accurate mass data. While primarily used for qualitative analysis and metabolite identification, HRMS can also be used for quantification, offering the advantage of untargeted data acquisition, which can be retrospectively analyzed for other compounds of interest.
Visualizing the Workflow and Biological Context
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a simplified signaling pathway relevant to Midostaurin's mechanism of action.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Midostaurin and Its Active Metabolites, CGP62221 and CGP52421
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profiles of the multi-kinase inhibitor midostaurin and its two major active metabolites, CGP62221 and CGP52421. The information presented is supported by experimental data to aid in the understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for drug development and clinical application.
Executive Summary
Midostaurin, an orally administered drug, undergoes significant metabolism to form two primary active metabolites, CGP62221 (via O-demethylation) and CGP52421 (via mono-hydroxylation).[1] These metabolites contribute substantially to the overall therapeutic effect. A key differentiator in their pharmacokinetic profiles is the remarkably long half-life of CGP52421, leading to its accumulation over time with repeated dosing. All three compounds are extensively metabolized by the cytochrome P450 enzyme CYP3A4, making them susceptible to drug-drug interactions.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of midostaurin and its active metabolites in humans.
Table 1: Absorption and Distribution
| Parameter | Midostaurin | CGP62221 | CGP52421 |
| Median Tmax (fasted state) | 1-3 hours[1][2] | - | - |
| Effect of Food on Midostaurin AUC | Increased by 22% (standard meal) to 59% (high-fat meal)[1] | - | - |
| Volume of Distribution (Vd) | 95.2 L[2][3] | - | - |
| Plasma Protein Binding | >99.8%[1][3] | >99.8%[1][3] | >99.8%[1][3] |
| Primary Binding Protein | α1-acid glycoprotein[1][3] | - | - |
Table 2: Metabolism and Excretion
| Parameter | Midostaurin | CGP62221 | CGP52421 |
| Primary Metabolizing Enzyme | CYP3A4[1] | CYP3A4[1] | CYP3A4[1] |
| Median Terminal Half-life (t½) | ~19-21 hours[1][3] | ~32 hours[1][3] | ~482 hours[1][3] |
| Total Clearance (CL) | 3.4 L/hr[1] | - | - |
| Clearance (Formation) | - | 1.47 L/h (linear)[2][4] | 0.501 L/h (inducible)[2][4] |
| Primary Route of Excretion | Feces (~95% of dose)[1][2] | - | - |
| Renal Excretion | ~5% of dose[1][2] | - | - |
Table 3: Plasma Exposure at Steady State
| Compound | Contribution to Total AUC (0-168h) |
| Midostaurin | 22% ± 5%[1] |
| CGP62221 | 28% ± 3%[1] |
| CGP52421 | 38% ± 7%[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are outlines of key experimental protocols used to characterize midostaurin and its metabolites.
Quantification in Human Plasma via LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying midostaurin, CGP62221, and CGP52421 in human plasma.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation. An organic solvent, such as methanol or acetonitrile, containing a stable isotope-labeled internal standard (e.g., midostaurin-d5) is added to the plasma sample.[5] This mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[5]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source. The analytes are quantified using selected reaction monitoring (SRM) in positive ion mode.[5]
Metabolic Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: The test compound (midostaurin, CGP62221, or CGP52421) at a specified concentration (e.g., 1 µM) is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[6]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[6]
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[6]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Plasma Protein Binding Assay
Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins.
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.[3]
-
Sample Loading: Human plasma containing the test compound is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.[3]
-
Equilibration: The device is incubated at 37°C with shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached (typically 4 hours).[3]
-
Sampling and Analysis: After incubation, aliquots are taken from both chambers, and the concentrations of the test compound are determined by LC-MS/MS.[3]
-
Calculation: The fraction of unbound drug (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the pharmacokinetics and pharmacodynamics of midostaurin.
Signaling Pathways
Midostaurin and its active metabolites exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases, primarily FLT3 and KIT.
Caption: Inhibition of FLT3 and KIT signaling pathways by midostaurin and its metabolites.
Experimental and Logical Workflows
The following diagrams illustrate the metabolic pathway of midostaurin and a typical workflow for an in vivo pharmacokinetic study.
Caption: Metabolic conversion of midostaurin to its active metabolites by CYP3A4.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 3. Plasma Protein Binding Assay [visikol.com]
- 4. researchgate.net [researchgate.net]
- 5. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mercell.com [mercell.com]
Validation of (R)-3-Hydroxy Midostaurin as a Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of a biomarker is a critical step in translating a scientific discovery into a clinical tool. This guide provides a comparative analysis of (R)-3-Hydroxy Midostaurin as a potential biomarker against established biomarkers for Midostaurin's therapeutic areas: Acute Myeloid Leukemia (AML) with FLT3 mutation and Systemic Mastocytosis.
While the specific validation of "this compound" as a standalone biomarker is not extensively documented in publicly available literature, it is understood to be a component of the active metabolite CGP52421, which exists as a mixture of two epimers. Midostaurin is primarily metabolized by the CYP3A4 enzyme into two major active metabolites, CGP62221 and CGP52421.[1][2][3] These metabolites, along with the parent drug, contribute to the overall therapeutic effect. This guide will therefore discuss the known active metabolites of Midostaurin in the context of biomarker potential and compare them with the current gold-standard biomarkers used for patient stratification, monitoring treatment response, and predicting prognosis in AML and systemic mastocytosis.
Comparison of Biomarker Performance
The following tables summarize the quantitative data for established biomarkers in AML and systemic mastocytosis, providing a framework for evaluating any potential new biomarker like a specific Midostaurin metabolite.
Table 1: Comparison of Biomarkers for Acute Myeloid Leukemia (AML) with FLT3 Mutation
| Biomarker | Method | Sensitivity | Specificity | Clinical Utility |
| FLT3-ITD Allelic Ratio | PCR, NGS | High | High | Prognostic; predicts response to FLT3 inhibitors; Monitors Minimal Residual Disease (MRD).[4][5][6][7][8] |
| NPM1 Mutation | PCR, NGS, IHC, Flow Cytometry | High | High | Prognostic; MRD monitoring; predicts response to therapy.[9][10][11][12] |
| Midostaurin and its active metabolites (CGP62221 & CGP52421) | LC-MS/MS | High | High | Therapeutic Drug Monitoring (TDM) to ensure adequate drug exposure. |
Table 2: Comparison of Biomarkers for Systemic Mastocytosis
| Biomarker | Method | Sensitivity | Specificity | Clinical Utility |
| Serum Tryptase | Immunoassay | Moderate to High | Moderate | Diagnostic; reflects mast cell burden; monitors disease activity.[13][14][15][16][17] |
| KIT D816V Mutation | PCR (including digital PCR), NGS | High | High | Diagnostic (major criterion); prognostic; predicts response to KIT inhibitors.[18][19][20][21][22][23] |
| Midostaurin and its active metabolites (CGP62221 & CGP52421) | LC-MS/MS | High | High | TDM to ensure adequate drug exposure and manage toxicity.[24][25][26][27] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers. Below are summaries of common experimental protocols for the established biomarkers.
FLT3-ITD Allelic Ratio and NPM1 Mutation Detection
Method: Polymerase Chain Reaction (PCR) followed by capillary electrophoresis or Next-Generation Sequencing (NGS).
Protocol Outline:
-
Sample Collection: Bone marrow aspirate or peripheral blood is collected in EDTA tubes.
-
DNA Extraction: Genomic DNA is isolated from mononuclear cells using a commercial kit.
-
PCR Amplification: Specific primers are used to amplify the target regions of the FLT3 and NPM1 genes. For FLT3-ITD, primers flanking the juxtamembrane domain are used. For NPM1, primers targeting exon 12 are common.
-
Fragment Analysis (for FLT3-ITD): The PCR products are separated by capillary electrophoresis. The presence of a longer fragment in addition to the wild-type fragment indicates an internal tandem duplication. The allelic ratio is calculated by dividing the area under the curve of the ITD peak by that of the wild-type peak.
-
Sequencing (for NPM1 and FLT3-TKD): PCR products are sequenced using Sanger or NGS methods to identify specific mutations.
-
Data Analysis: Sequence data is aligned to a reference genome to identify and characterize mutations. For NGS, the variant allele frequency (VAF) is quantified.
Serum Tryptase Measurement
Method: ImmunoCAP™ Tryptase Assay (a type of fluoroenzyme immunoassay).
Protocol Outline:
-
Sample Collection: A serum sample is collected. For anaphylaxis diagnosis, timing is critical, with samples taken immediately, 1-2 hours after the event, and a baseline sample taken after 24 hours.[14][15]
-
Assay Procedure: The serum sample is incubated with anti-tryptase antibodies bound to a solid phase (the ImmunoCAP).
-
Enzyme Conjugate Addition: An enzyme-labeled anti-tryptase antibody is added, which binds to the tryptase captured by the solid-phase antibodies.
-
Substrate Reaction: A fluorogenic substrate is added, and the enzyme catalyzes its conversion to a fluorescent product.
-
Detection: The fluorescence intensity is measured, which is directly proportional to the concentration of tryptase in the sample.
-
Quantification: The concentration is determined by comparing the fluorescence to a standard curve.
KIT D816V Mutation Detection
Method: Allele-specific quantitative PCR (qPCR) or digital PCR (dPCR).
Protocol Outline:
-
Sample Collection: Peripheral blood or bone marrow aspirate is collected.
-
DNA Extraction: DNA is extracted from the collected sample.
-
qPCR/dPCR: The assay uses primers and probes that are specific for the KIT D816V mutation.
-
qPCR: The amplification of the mutant allele is monitored in real-time, and the quantity is determined by comparing the amplification curve to a standard curve of known concentrations.
-
dPCR: The sample is partitioned into thousands of individual reactions. The number of positive (mutant) and negative (wild-type) partitions is counted to provide a highly sensitive and absolute quantification of the mutant allele frequency.[18]
-
-
Data Analysis: The results are expressed as the variant allele fraction (VAF), which is the percentage of mutant alleles relative to the total number of alleles.
Signaling Pathways and Experimental Workflows
To visualize the complex biological and experimental processes involved, the following diagrams are provided in Graphviz DOT language.
Caption: Metabolism of Midostaurin and its inhibitory action on key signaling kinases.
References
- 1. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Implications of the FLT3-ITD Allelic Ratio in Acute Myeloid Leukemia in the Context of an Allogeneic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3-ITD-specific MRD assessment useful for clinical management of AML - Medical Conferences [conferences.medicom-publishers.com]
- 8. Impact of FLT3–ITD Mutation Status and Its Ratio in a Cohort of 2901 Patients Undergoing Upfront Intensive Chemotherapy: A PETHEMA Registry Study [mdpi.com]
- 9. NPM1 Mutation Detection in Acute Myeloid Leukemia: A Method Comparison Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of Multiple Clinical Testing Modalities for Assessment of NPM1-Mutant AML [frontiersin.org]
- 11. Criteria for Diagnosis and Molecular Monitoring of NPM1-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bassett.testcatalog.org [bassett.testcatalog.org]
- 14. acb.org.uk [acb.org.uk]
- 15. Retesting Intervals for Tryptase - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Serum Tryptase: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. Digital PCR: A Sensitive and Precise Method for KIT D816V Quantification in Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KIT Mutation Analysis in Mast Cell Neoplasms: Recommendations of the European Competence Network on Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular quantification of tissue disease burden is a new biomarker and independent predictor of survival in mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-3-Hydroxy Midostaurin Across Species: A Guide for Researchers
This guide provides a detailed comparative analysis of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin (Rydapt®). Midostaurin is a critical therapeutic agent approved for FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Understanding the inter-species differences in the pharmacokinetics and metabolism of its key metabolites is crucial for preclinical study design and clinical data interpretation.
This compound, referred to in literature and regulatory documents as CGP52421, is formed via hydroxylation of the parent drug, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4] Along with another active metabolite, CGP62221, it significantly contributes to the overall therapeutic activity of Midostaurin.[3] Notably, most research literature does not distinguish between the (R) and (S) isomers of 3-Hydroxy Midostaurin; therefore, this guide will refer to the compound as CGP52421.
Comparative Pharmacokinetics of CGP52421
Significant differences in the pharmacokinetic profile of CGP52421 are observed across species, particularly concerning its plasma concentration and elimination half-life. Following administration of Midostaurin, CGP52421 becomes a major circulating component in humans, exhibiting a remarkably long half-life and substantial accumulation upon multiple dosing.[2]
The following table summarizes the key pharmacokinetic parameters of CGP52421 in humans.
| Parameter | Human | Reference |
| Analyte | CGP52421 | [2][3] |
| Relative Plasma Exposure | Major circulating component (38% of total AUC at steady state) | [2] |
| Tmax (Median) | Accumulates over time, Tmax of parent drug is 1-3 hours | [2] |
| Terminal Half-life (t½) | ~482 hours | [2][7] |
| Plasma Protein Binding | >99.8% | [2] |
| Notes | Concentration increases steadily, reaching steady state by 4 weeks of twice-daily dosing. | [2][8] |
Metabolic Pathway of Midostaurin
Midostaurin undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, leading to the formation of its two major active metabolites, CGP52421 and CGP62221. This process is central to the drug's overall pharmacologic profile.
Caption: Primary metabolic pathways of Midostaurin via CYP3A4.
FLT3 Signaling Pathway Inhibition
Midostaurin and its active metabolites exert their therapeutic effect by inhibiting multiple receptor tyrosine kinases. A primary target in AML is the FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 lead to constitutive signaling, promoting unregulated cell growth and proliferation. Midostaurin inhibits the downstream signaling cascade, inducing apoptosis in leukemic cells.[1][6]
Caption: Inhibition of the FLT3 signaling cascade by Midostaurin.
Experimental Protocols
Detailed protocols for preclinical pharmacokinetic studies are often proprietary. However, based on information from regulatory filings and published literature, a representative protocol for a single-dose oral pharmacokinetic study in rats can be outlined.[5]
Objective: To determine the pharmacokinetic profile of Midostaurin and its metabolites (CGP52421, CGP62221) following a single oral gavage administration to rats.
Materials:
-
Test Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Test Substance: Midostaurin formulated in a microemulsion vehicle.
-
Dosing Equipment: Oral gavage needles.
-
Sample Collection: K2-EDTA tubes for blood collection.
-
Analytical: LC-MS/MS system for bioanalysis.[9]
Methodology:
-
Acclimatization: Animals are acclimated for at least 5 days prior to the study.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Dosing: A single dose of Midostaurin (e.g., 10 mg/kg) is administered via oral gavage.
-
Blood Sampling: Serial blood samples (approx. 0.25 mL) are collected from the tail vein at specified time points: pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose.
-
Sample Processing: Blood samples are collected into K2-EDTA tubes, centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Plasma is transferred to labeled cryovials and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Midostaurin, CGP52421, and CGP62221 are determined using a validated LC-MS/MS method. This typically involves protein precipitation with acetonitrile, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: Workflow for a preclinical oral pharmacokinetic study.
References
- 1. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. FDA Approves RYDAPT® (Midostaurin) [accp1.org]
- 8. FDA Approval Summary: Midostaurin for the Treatment of Advanced Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming the Identity of (R)-3-Hydroxy Midostaurin by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, precise analytical confirmation of drug metabolites is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the multi-targeted kinase inhibitor Midostaurin and its major metabolite, (R)-3-Hydroxy Midostaurin, to facilitate unambiguous identification.
The structural elucidation of metabolites is a critical step in drug development, ensuring a comprehensive understanding of a drug's biotransformation and pharmacological profile. This compound is a significant metabolite of Midostaurin, formed by hydroxylation on the lactam ring. This seemingly minor modification induces notable changes in the molecule's electronic environment, which can be precisely detected and quantified by ¹H and ¹³C NMR spectroscopy. This guide presents a detailed comparison of the NMR data for both compounds, supported by a standard experimental protocol for data acquisition.
Comparative NMR Data Analysis
The key to differentiating Midostaurin from this compound via NMR lies in the chemical shift changes of the nuclei in close proximity to the site of hydroxylation. The introduction of a hydroxyl group at the C-3 position of the lactam ring deshields the adjacent protons and carbons, leading to a downfield shift in their respective NMR signals.
While specific, publicly available, fully assigned experimental NMR data for this compound is limited, the following table outlines the anticipated key differences in ¹H and ¹³C NMR chemical shifts based on the known structure of Midostaurin and the expected effects of hydroxylation. The data for Midostaurin is based on typical values for similar structural motifs found in the literature.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted) of Midostaurin and this compound
| Atom Position | Midostaurin | This compound | Expected Key Differences |
| ¹H Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ||
| H-3 | ~ 2.5 - 3.5 (m) | ~ 4.0 - 5.0 (dd) | Significant downfield shift and change in multiplicity for the proton at the site of hydroxylation. |
| H-2 | Multiplet | Multiplet | Moderate downfield shift due to proximity to the new hydroxyl group. |
| OH-3 | N/A | Broad singlet, variable | Appearance of a new, exchangeable proton signal. |
| ¹³C Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ||
| C-3 | ~ 30 - 40 | ~ 65 - 75 | Major downfield shift due to the direct attachment of the electronegative oxygen atom. |
| C-2 | Aliphatic region | Aliphatic region | Moderate downfield shift. |
| C-4 | Aliphatic region | Aliphatic region | Moderate downfield shift. |
| C=O (lactam) | ~ 170 - 175 | ~ 170 - 175 | Minimal change expected. |
Note: The chemical shifts presented are approximate and can vary based on the solvent and experimental conditions.
Structural Relationship and Experimental Workflow
The metabolic conversion of Midostaurin to this compound is a straightforward hydroxylation reaction. This relationship and the general workflow for NMR analysis are depicted below.
A Researcher's Guide to the Validation of (R)-3-Hydroxy Midostaurin Reference Standards
For researchers, scientists, and drug development professionals engaged in the study of Midostaurin, a multi-targeted kinase inhibitor, the accurate quantification of its major active metabolite, (R)-3-Hydroxy Midostaurin (also known as CGP52421), is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. The foundation of accurate quantification lies in the quality of the analytical reference standard. This guide provides a framework for comparing and validating this compound reference standards, complete with experimental protocols and data presentation templates.
This compound is a significant metabolite of Midostaurin, formed primarily by the hepatic CYP3A4 enzyme. Its extended half-life of approximately 482 hours, compared to Midostaurin's 21 hours, makes it a key analyte in understanding the long-term exposure and potential effects of the drug.
Comparison of Commercially Available Reference Standards
Several vendors supply this compound for research purposes, including MedChemExpress, TargetMol, and GlpBio. While direct, publicly available head-to-head comparisons with experimental data are scarce, a researcher can evaluate and compare these standards by obtaining the Certificate of Analysis (CoA) for a specific lot from each supplier. The CoA provides crucial quantitative data that should be used to populate a comparison table.
Table 1: Example Comparison of this compound Reference Standard Specifications
| Parameter | Supplier A (Lot: XXXXX) | Supplier B (Lot: YYYYY) | Supplier C (Lot: ZZZZZ) | Acceptance Criteria |
| Identity | ||||
| Appearance | White to off-white solid | White solid | White powder | Conforms to expected |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms |
| Mass Spectrometry (m/z) | [M+H]⁺ = 587.2 | [M+H]⁺ = 587.2 | [M+H]⁺ = 587.2 | Consistent with MW |
| Purity & Impurities | ||||
| Purity by HPLC (Area %) | 99.8% | 99.5% | >98% | ≥ 98.0% |
| Purity by qNMR (%) | Data not provided | Data not provided | Data not provided | Report value |
| Individual Impurity (Area %) | < 0.1% | Impurity 1: 0.2% | Data not provided | ≤ 0.5% |
| Total Impurities (Area %) | 0.2% | 0.5% | Data not provided | ≤ 2.0% |
| Water Content (Karl Fischer) | 0.15% | 0.30% | Data not provided | ≤ 1.0% |
| Residual Solvents (ppm) | Acetone: <100 | Methanol: <200 | Data not provided | Meets USP <467> |
| Physical Properties | ||||
| Supplied Form | Crystalline Solid | Lyophilized Powder | Solid | N/A |
| Recommended Storage | -20°C | -20°C, protect from light | -20°C for 3 years | N/A |
Note: The data in this table is illustrative. Researchers must obtain lot-specific Certificates of Analysis from suppliers for actual values.
Experimental Protocols for Validation
Upon receiving a reference standard, it is best practice to perform in-house verification of its identity and purity. Below are detailed methodologies for key experiments.
Identity Verification by LC-MS/MS
This protocol confirms the molecular weight of the reference standard.
Methodology:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Sample Preparation: Prepare a 1 µg/mL solution of the reference standard in Methanol.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Type: Full Scan (Q1) from m/z 100-800.
-
Expected Mass: The protonated molecule [M+H]⁺ for C₃₅H₃₀N₄O₅ is approximately 587.22.
-
Purity Determination by HPLC-UV
This protocol assesses the purity of the standard and identifies any potential impurities.
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the reference standard in a 50:50 mixture of Acetonitrile and Water.
-
Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Table 2: Example HPLC Purity Validation Data
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 12.5 | Report Value |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | ≥ 2000 |
| Purity (Area %) | 99.8% | ≥ 98.0% |
| Largest Impurity (%) | 0.08% at 9.2 min | ≤ 0.5% |
| Total Impurities (%) | 0.20% | ≤ 2.0% |
Visualizing Context and Workflows
Understanding the context of the analyte and the validation process is crucial. The following diagrams, generated using Graphviz, illustrate the metabolic pathway of Midostaurin and a typical workflow for reference standard validation.
Caption: Metabolic pathway of Midostaurin to its active metabolites.
Caption: Workflow for the validation of an analytical reference standard.
Safety Operating Guide
Proper Disposal of (R)-3-Hydroxy Midostaurin: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of (R)-3-Hydroxy Midostaurin, a major metabolite of the potent kinase inhibitor Midostaurin, with stringent safety protocols. Due to its cytotoxic nature and significant environmental hazards, this compound requires disposal as hazardous chemical waste. Adherence to the following procedures is critical to ensure personnel safety and environmental protection.
This compound, like its parent compound Midostaurin, is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, it must not be disposed of with general laboratory or household waste and must be prevented from entering the sewage system.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, personnel must be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: All liquid waste containing this compound, such as solutions from experiments, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Aqueous and organic solvent waste streams should be collected separately to facilitate disposal.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as containing cytotoxic waste.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
Disposal Procedure
Disposal of this compound must be conducted through a licensed hazardous waste disposal service. In-laboratory chemical treatment or degradation is not recommended without validated procedures specific to this compound, as improper treatment can create additional hazards.
Step-by-Step Disposal Workflow:
-
Identify and Segregate: At the point of generation, identify all waste contaminated with this compound and segregate it into the appropriate solid, liquid, or sharps waste containers.
-
Label Containers: Ensure all waste containers are accurately and clearly labeled with their contents and associated hazards.
-
Store Safely: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Documentation: Maintain all records of waste disposal as required by your institution and local regulations.
Quantitative Data Summary
| Waste Type | Container Requirement | Labeling Requirement | Disposal Method |
| Solid Waste | Dedicated, sealed, compatible material | "Hazardous Waste", "this compound" | Licensed Hazardous Waste Disposal Service |
| Liquid Waste | Dedicated, sealed, compatible material | "Hazardous Waste", "this compound" | Licensed Hazardous Waste Disposal Service |
| Sharps Waste | Puncture-resistant, sealed | "Hazardous Waste", "Cytotoxic Sharps" | Licensed Hazardous Waste Disposal Service |
Experimental Protocols
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the key decision-making and operational steps.
Personal protective equipment for handling (R)-3-Hydroxy Midostaurin
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
(R)-3-Hydroxy Midostaurin is a potent compound and should be handled with care. It is more cytotoxic than its parent compound, Midostaurin. All personnel must be trained in the safe handling of potent and cytotoxic compounds before working with this substance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the cytotoxic compound. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of aerosolized particles, especially when handling the powder form. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | All handling of powdered this compound and preparation of its solutions must be conducted in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C). | Minimizes the risk of inhalation exposure. |
| Designated Area | A specific area of the laboratory should be designated for the handling of potent compounds. | Contains potential contamination and restricts access. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe management of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
